N-benzyl-1-cyclohexylmethanamine
Description
Properties
IUPAC Name |
N-benzyl-1-cyclohexylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKNITYCQODULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361161 | |
| Record name | N-Benzyl-1-cyclohexylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-47-0 | |
| Record name | N-Benzyl-1-cyclohexylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-benzyl-1-cyclohexylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, reactivity, and potential applications of N-benzyl-1-cyclohexylmethanamine, a secondary amine with potential relevance in medicinal chemistry and organic synthesis.
Introduction
N-benzyl-1-cyclohexylmethanamine is a secondary amine featuring a benzyl group and a cyclohexylmethyl group attached to a nitrogen atom. Its structure combines the steric bulk of the cyclohexyl moiety with the aromatic nature of the benzyl group, making it a molecule of interest for applications in drug discovery and as a synthetic intermediate. The presence of the secondary amine functionality imparts characteristic reactivity and basicity to the molecule. This guide will delve into the core chemical properties of this compound, providing a technical foundation for researchers and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-benzyl-1-cyclohexylmethanamine is essential for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N | Guidechem[1] |
| Molecular Weight | 203.32 g/mol | Guidechem[1] |
| CAS Number | 4352-47-0 | Guidechem[1] |
Synthesis of N-benzyl-1-cyclohexylmethanamine
The most common and efficient method for the synthesis of N-benzyl-1-cyclohexylmethanamine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the condensation of an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.
Reaction Scheme: Reductive Amination
The synthesis of N-benzyl-1-cyclohexylmethanamine is achieved by the reductive amination of cyclohexanecarboxaldehyde with benzylamine.
Sources
An In-depth Technical Guide to N-benzyl-1-cyclohexylmethanamine (CAS No. 4383-25-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-1-cyclohexylmethanamine, with the Chemical Abstracts Service (CAS) number 4383-25-9 , is a secondary amine that incorporates both an aliphatic cyclohexane ring and an aromatic benzyl group.[1] This unique structural combination imparts a balance of lipophilicity and rigidity, making it and its derivatives interesting scaffolds in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on insights relevant to researchers in the field.
The dibenzylamine motif, a core feature of N-benzyl-1-cyclohexylmethanamine, is recognized for its potential neuropharmacological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative disorders such as Alzheimer's disease.[2] The cyclohexyl moiety can serve as a bioisostere for other groups, offering advantages in terms of three-dimensional structure and metabolic stability, which are critical considerations in drug design.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-benzyl-1-cyclohexylmethanamine is essential for its handling, formulation, and application in research.
| Property | Value | Source |
| CAS Number | 4383-25-9 | |
| Molecular Formula | C₁₃H₁₉N | |
| Molecular Weight | 189.30 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | TCI Europe N.V. |
| Boiling Point | 282 °C | TCI Europe N.V. |
| Flash Point | 131 °C | TCI Europe N.V. |
| Density | 0.97 g/cm³ | ChemSrc |
| Solubility | Information not available | |
| pKa | Information not available |
Synthesis of N-benzyl-1-cyclohexylmethanamine
The synthesis of N-benzyl-1-cyclohexylmethanamine can be achieved through several established organic chemistry methodologies. The two most common and practical approaches are reductive amination and N-alkylation.
Reductive Amination
Reductive amination is a highly efficient one-pot reaction that involves the formation of an imine intermediate from the reaction of an aldehyde (cyclohexanecarboxaldehyde) and a primary amine (benzylamine), followed by its in-situ reduction to the desired secondary amine. This method is often preferred due to its high selectivity and avoidance of isolating the potentially unstable imine.
Reaction Scheme:
A Generalized Reductive Amination Workflow.
Experimental Protocol (Adapted from a similar synthesis):
-
Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. It is crucial to control the temperature during this exothermic step.
-
Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-benzyl-1-cyclohexylmethanamine.
N-Alkylation
N-alkylation involves the direct reaction of a primary amine (benzylamine) with an alkyl halide (cyclohexylmethyl bromide) in the presence of a base. While this is a straightforward method, it can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of reaction conditions and stoichiometry is necessary to favor the formation of the desired secondary amine.
Reaction Scheme:
A Generalized N-Alkylation Workflow.
Experimental Protocol (Adapted from a similar synthesis):
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and cyclohexylmethyl bromide (1.0-1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Analytical Characterization
Accurate characterization of N-benzyl-1-cyclohexylmethanamine is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy:
-
Aromatic protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.
-
Benzyl protons: A singlet or a multiplet around 3.8 ppm for the -CH₂- group attached to the nitrogen and the benzene ring.
-
Cyclohexyl protons: A complex series of multiplets in the aliphatic region (approximately 0.8-2.0 ppm) corresponding to the protons on the cyclohexane ring.
-
N-H proton: A broad singlet that can appear over a wide range and may exchange with D₂O.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms in the benzyl and cyclohexyl groups.[4]
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:[4]
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: In the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ would be at m/z 189.
Applications in Research and Drug Development
While specific applications of N-benzyl-1-cyclohexylmethanamine are not extensively documented, its structural motifs are of significant interest in medicinal chemistry.
-
Scaffold for Biologically Active Molecules: The dibenzylamine framework is a key component in molecules with potential therapeutic applications, particularly in the area of neurodegenerative diseases.[2] For instance, derivatives of this class have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase.[2]
-
Intermediate in Organic Synthesis: As a secondary amine with distinct aliphatic and aromatic components, it serves as a versatile intermediate for the synthesis of more complex molecules. It can undergo further reactions at the nitrogen atom or modifications to the cyclohexyl and benzyl rings.
-
Analytical Reference Standard: The hydrochloride salt of N-benzylcyclohexylamine is used as an analytical reference standard.[5] It has also been identified as a cutting agent in illicit drug samples, highlighting its availability and use in forensic and analytical contexts.[5]
-
Fragment in Drug Discovery: The cyclohexyl group is a common fragment in drug discovery, often used to improve physicochemical properties such as lipophilicity and metabolic stability.[3] Its three-dimensional nature can also enhance binding to target proteins.[3] A derivative of N-benzyl-1-cyclohexylmethanamine has been utilized in the discovery of novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target in cancer therapy.
Safety and Handling
N-benzyl-1-cyclohexylmethanamine is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.
Conclusion
N-benzyl-1-cyclohexylmethanamine is a valuable chemical entity with established synthetic routes and well-defined physicochemical properties. While its direct applications are still emerging, its structural components are of significant interest to researchers in medicinal chemistry and drug discovery. The dibenzylamine core and the versatile cyclohexyl moiety provide a solid foundation for the design and synthesis of novel therapeutic agents. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research setting.
References
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PubChem. N-benzylcyclohexanamine. National Center for Biotechnology Information. [Link]
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García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
-
PubChem. Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of N-benzyl-1-cyclohexylmethanamine
Introduction: The Significance of N-benzyl-1-cyclohexylmethanamine and its Analogs
N-substituted benzylamines are a crucial class of organic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1] Their versatile structure allows for a wide range of modifications, leading to derivatives with diverse biological properties.[1] N-benzyl-1-cyclohexylmethanamine, in particular, is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular entities. The favorable physiological properties of dibenzylamines and their ability to interact with natural neurotransmission pathways make these structures attractive targets for the treatment of neurodegenerative disorders.[2] This guide provides a comprehensive overview of the primary synthetic pathways to N-benzyl-1-cyclohexylmethanamine, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers and drug development professionals in their synthetic endeavors.
Primary Synthesis Pathway: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[3][4] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is often preferred over direct alkylation due to its superior control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts.[4]
Causality Behind Experimental Choices in Reductive Amination
The key to a successful reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation due to its mild nature and remarkable selectivity.[5] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, making it less likely to reduce aldehydes and ketones compared to the more electrophilic iminium ion.[5] This selectivity allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent can be combined without the need for prior formation and isolation of the imine intermediate.[5]
The choice of solvent is also critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with NaBH(OAc)₃ and effectively dissolve the reactants.[5] Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion, particularly with less reactive ketones.[5]
Experimental Protocol: Reductive Amination of Cyclohexanecarboxaldehyde with Benzylamine
Materials:
-
Cyclohexanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxaldehyde (1.0 equivalent) and benzylamine (1.0 equivalent) to anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 equivalents) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: NaBH(OAc)₃ is a water-reactive substance that can release flammable gases upon contact with water. Handle in a dry, well-ventilated area and avoid contact with moisture.[6][7][8][9]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware of potential gas evolution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-benzyl-1-cyclohexylmethanamine.
Mechanism of Reductive Amination with Sodium Triacetoxyborohydride
The reaction proceeds through a two-step sequence within a single pot:
-
Imine Formation: The nitrogen of benzylamine performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. A proton transfer and subsequent dehydration lead to the formation of an N-cyclohexylmethylidene)benzylamine (an imine) intermediate. This step is often reversible and can be catalyzed by mild acid.
-
Reduction of the Iminium Ion: The imine is in equilibrium with its protonated form, the iminium ion, which is highly electrophilic. Sodium triacetoxyborohydride then delivers a hydride ion to the carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final product, N-benzyl-1-cyclohexylmethanamine.
Workflow Diagram: Reductive Amination
Caption: Workflow for the synthesis of N-benzyl-1-cyclohexylmethanamine via reductive amination.
Alternative Synthesis Pathway: Direct N-Alkylation
Direct N-alkylation is a classical method for the formation of C-N bonds, involving the reaction of an amine with an alkyl halide in the presence of a base.[7] While conceptually straightforward, this method can be challenging to control, often leading to over-alkylation, especially when preparing secondary amines from primary amines.[4] However, for specific substrates and under carefully controlled conditions, it can be a viable alternative to reductive amination.
Causality Behind Experimental Choices in Direct N-Alkylation
In this pathway, cyclohexylmethanamine acts as the nucleophile, and a benzyl halide (e.g., benzyl bromide or benzyl chloride) serves as the electrophile. A base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[7] Common bases include potassium carbonate or triethylamine. The choice of solvent depends on the solubility of the reactants and is often a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction temperature is a critical parameter to control the rate of reaction and minimize side products.
Experimental Protocol: Direct N-Alkylation of Cyclohexylmethanamine
Materials:
-
Cyclohexylmethanamine
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add cyclohexylmethanamine (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to anhydrous acetonitrile or DMF.
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide or benzyl chloride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 50-80°C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield N-benzyl-1-cyclohexylmethanamine.
Mechanism of Direct N-Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylmethanamine attacks the benzylic carbon of the benzyl halide, displacing the halide ion as a leaving group. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the neutral secondary amine product.
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for the synthesis of N-benzyl-1-cyclohexylmethanamine via direct N-alkylation.
Comparative Analysis of Synthesis Pathways
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Cyclohexanecarboxaldehyde, Benzylamine | Cyclohexylmethanamine, Benzyl Halide |
| Key Reagents | Sodium triacetoxyborohydride | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Conditions | Room temperature | 50-80°C |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
| Selectivity | High (minimal over-alkylation) | Moderate (risk of over-alkylation) |
| Typical Yields | Generally high (often >80%) | Variable (can be high with careful control) |
| Functional Group Tolerance | High (compatible with many functional groups) | Moderate (sensitive to base-labile groups) |
| Safety Considerations | NaBH(OAc)₃ is water-reactive. | Benzyl halides are lachrymatory. |
Characterization and Physicochemical Properties
The final product, N-benzyl-1-cyclohexylmethanamine, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and a series of multiplets for the cyclohexyl protons.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl ring.[2]
-
-
Infrared (IR) Spectroscopy: A characteristic N-H stretch for the secondary amine may be observed around 3300-3500 cm⁻¹, although it can be weak. C-N stretching bands are also expected.[10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of N-benzyl-1-cyclohexylmethanamine (C₁₄H₂₁N, MW: 203.33 g/mol ) should be observed.[11]
Physicochemical Properties (Predicted):
-
Molecular Formula: C₁₄H₂₁N
-
Molecular Weight: 203.33 g/mol
-
Appearance: Likely a colorless to pale yellow oil or low-melting solid.
-
Boiling Point: Estimated to be in the range of 280-300 °C at atmospheric pressure.
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol.
Conclusion
The synthesis of N-benzyl-1-cyclohexylmethanamine can be effectively achieved through two primary pathways: reductive amination and direct N-alkylation. Reductive amination, particularly with sodium triacetoxyborohydride, offers a highly selective and high-yielding route under mild conditions, making it the preferred method in many research and development settings. Direct N-alkylation provides a more classical approach, which can also be efficient but requires careful control to avoid side reactions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and the need for high purity. This guide provides the necessary technical details and rationale to enable informed decisions in the synthesis of this valuable chemical intermediate.
References
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García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
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ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]
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PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. [Link]
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Gómez, S., Peters, J. A., & Maschmeyer, T. (2002). Reductive amination of carbonyl compounds with borohydride and borane reducing agents. Journal of the Brazilian Chemical Society, 13(5), 639-661. [Link]
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Cheméo. (n.d.). N-Phenylcyclohexylamine. [Link]
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Bhattacharyya, S. (2007). Aqueous-Mediated N-Alkylation of Amines. Synlett, 2007(11), 1783-1785. [Link]
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Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3438–3445. [Link]
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Syntheses. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses, 92, 117-130. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
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Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. [Link]
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An In-depth Technical Guide on the Solubility of N-benzyl-1-cyclohexylmethanamine
Introduction
N-benzyl-1-cyclohexylmethanamine is a secondary amine with a molecular structure that bestows it with specific physicochemical properties influencing its solubility in various solvent systems. This guide provides a comprehensive analysis of the factors governing the solubility of N-benzyl-1-cyclohexylmethanamine, outlines detailed experimental protocols for its empirical determination, and offers insights for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for its application in chemical synthesis, formulation development, and analytical characterization.
Physicochemical Properties of N-benzyl-1-cyclohexylmethanamine
A foundational understanding of the molecule's characteristics is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N | [1] |
| Molecular Weight | 203.32 g/mol | [1] |
| Appearance | Assumed to be a liquid or low-melting solid at room temperature | Inferred from similar compounds |
| XLogP3-AA | 3.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
The structure of N-benzyl-1-cyclohexylmethanamine, featuring a nonpolar cyclohexyl and benzyl group, alongside a secondary amine capable of hydrogen bonding, suggests a nuanced solubility profile. The high XLogP3-AA value indicates a preference for lipophilic environments over aqueous media.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The large nonpolar surface area contributed by the cyclohexyl and benzyl rings suggests that N-benzyl-1-cyclohexylmethanamine will exhibit favorable solubility in nonpolar organic solvents. Conversely, its solubility in water is expected to be limited. The secondary amine group, however, introduces polarity and the capacity for hydrogen bonding, which can enhance solubility in polar protic and aprotic solvents to some extent.
Impact of pH on Aqueous Solubility
As a basic amine, the aqueous solubility of N-benzyl-1-cyclohexylmethanamine is highly dependent on pH. In acidic solutions, the secondary amine will be protonated, forming a cationic species. This salt formation dramatically increases the polarity of the molecule, thereby enhancing its solubility in water.
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | High | The large nonpolar moieties (cyclohexyl and benzyl groups) will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating the overall molecule. The hydrochloride salt of the related N-benzylcyclohexylamine is soluble in acetonitrile.[2] |
| Polar Protic | Methanol, Ethanol | Moderate | The amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a donor with these solvents. However, the large nonpolar part of the molecule will limit extensive solvation. The hydrochloride salt of the related N-benzylcyclohexylamine is soluble in methanol.[2] |
| Aqueous | Water | Low | The dominant nonpolar character of the molecule leads to poor solubility in water at neutral pH. |
| Aqueous Acid | Dilute HCl | High | Protonation of the amine group to form a soluble salt will significantly increase aqueous solubility. |
| Aqueous Base | Dilute NaOH | Low | The amine will remain in its free base form, which has low water solubility. |
Experimental Determination of Solubility
A systematic approach is crucial for the accurate determination of solubility. The following protocol outlines a robust method for generating reliable solubility data.
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Step-by-Step Protocol for Isothermal Solubility Measurement
This protocol is designed to determine the equilibrium solubility of N-benzyl-1-cyclohexylmethanamine in a given solvent at a specific temperature.
-
Material Preparation:
-
Ensure the N-benzyl-1-cyclohexylmethanamine is of high purity. Impurities can significantly affect solubility measurements.
-
Use high-purity solvents.
-
-
Equilibration:
-
Add an excess amount of N-benzyl-1-cyclohexylmethanamine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the vials at a constant temperature using a shaker or magnetic stirrer. The temperature should be precisely controlled.
-
Allow sufficient time for the system to reach equilibrium. For many organic compounds, 24 to 72 hours is adequate, but this should be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid phase.
-
Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-benzyl-1-cyclohexylmethanamine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Protocol for Determining pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Solubility Measurement: Follow the isothermal solubility measurement protocol for each buffer.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Logical Framework for Amine Solubility Assessment
The following diagram illustrates the decision-making process for assessing the solubility of an amine like N-benzyl-1-cyclohexylmethanamine.
Caption: Decision tree for qualitative amine solubility testing.
This qualitative analysis can provide rapid initial insights into the nature of the amine and guide the selection of appropriate solvents for further quantitative studies.[3] For a higher-molecular-weight amine like N-benzyl-1-cyclohexylmethanamine, insolubility in water but solubility in dilute acid is the expected outcome.[3]
Conclusion
While quantitative solubility data for N-benzyl-1-cyclohexylmethanamine is not extensively published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility behavior. This guide provides the theoretical and practical framework for researchers to confidently approach the solubility determination of this compound. The provided protocols for isothermal and pH-dependent solubility measurements offer a clear path to generating the precise data necessary for advancing research and development activities involving N-benzyl-1-cyclohexylmethanamine.
References
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MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
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PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]
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PubChem. (n.d.). Benzylamine. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl-. Retrieved from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Phenylcyclohexylamine. Retrieved from [Link]
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Supporting Information. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
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Spectroscopic Profile of N-benzyl-1-cyclohexylmethanamine: A Technical Guide
Introduction
N-benzyl-1-cyclohexylmethanamine is a secondary amine featuring both an aromatic benzyl group and a cycloaliphatic cyclohexylmethyl moiety. This unique structural combination imparts specific chemical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to N-benzyl-1-cyclohexylmethanamine, grounded in established spectroscopic principles and supported by data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For N-benzyl-1-cyclohexylmethanamine, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of N-benzyl-1-cyclohexylmethanamine is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methylene protons adjacent to the nitrogen on the cyclohexylmethyl group, the methine proton of the cyclohexyl ring, and the remaining cyclohexyl methylene protons. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for N-benzyl-1-cyclohexylmethanamine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | ~3.80 | Singlet | 2H |
| -N-CH₂-Cyclohexyl | ~2.50 | Doublet | 2H |
| Cyclohexyl -CH- | 1.50 - 1.80 | Multiplet | 1H |
| Cyclohexyl (-CH₂-) | 0.80 - 1.80 | Multiplet | 10H |
| N-H | 1.0 - 2.0 (variable) | Broad Singlet | 1H |
Causality of Signal Assignment: The aromatic protons resonate in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the benzene ring current. The benzylic protons appear as a singlet around 3.80 ppm, influenced by the adjacent nitrogen and phenyl ring. The protons on the methylene group attached to the nitrogen and the cyclohexyl ring are expected around 2.50 ppm. The complex, overlapping signals for the cyclohexyl protons appear in the upfield aliphatic region (0.80-1.80 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-benzyl-1-cyclohexylmethanamine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | 127 - 129 |
| Benzylic (-CH₂-Ph) | ~54 |
| -N-CH₂-Cyclohexyl | ~58 |
| Cyclohexyl -CH- | ~38 |
| Cyclohexyl (-CH₂-) | 25 - 32 |
Expert Interpretation: The chemical shifts of the carbons directly bonded to the nitrogen atom (benzylic -CH₂- and -N-CH₂-Cyclohexyl) are significantly influenced by its electronegativity, causing them to appear in the 50-60 ppm range. The aromatic carbons show characteristic shifts, with the quaternary carbon being the most downfield. The aliphatic carbons of the cyclohexyl ring resonate at higher fields.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of N-benzyl-1-cyclohexylmethanamine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling interactions.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for N-benzyl-1-cyclohexylmethanamine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 (weak to medium, broad) | Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Stretch |
| C=C (aromatic) | 1450 - 1600 | Stretch |
| C-N | 1020 - 1250 | Stretch |
Field-Proven Insights: The presence of a weak to medium, broad absorption band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H stretch of a secondary amine. The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and methylene groups are observed just below 3000 cm⁻¹. The C-N stretching vibration provides further confirmation of the amine functionality.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in N-benzyl-1-cyclohexylmethanamine.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The expected molecular weight of N-benzyl-1-cyclohexylmethanamine (C₁₄H₂₁N) is 203.17 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 203.
-
Base Peak: The most abundant fragment is likely to be the tropylium ion at m/z = 91, formed by the cleavage of the C-N bond and rearrangement of the benzyl fragment.
-
Other Key Fragments: Another significant fragment is expected at m/z = 112, corresponding to the [cyclohexylmethylamine]⁺ fragment.
Fragmentation Pathway
The primary fragmentation pathway for N-benzyl-1-cyclohexylmethanamine under electron ionization (EI) is the cleavage of the benzylic C-N bond, which is the weakest bond adjacent to the nitrogen atom.
Caption: Primary fragmentation of N-benzyl-1-cyclohexylmethanamine.
Trustworthiness of the Protocol: The fragmentation pattern is a self-validating system. The observation of the molecular ion peak confirms the molecular weight, and the characteristic fragments at m/z 91 and 112 provide strong evidence for the presence of the benzyl and cyclohexylmethylamine moieties, respectively.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic characterization of N-benzyl-1-cyclohexylmethanamine. The predicted data, based on established principles and analogous compounds, offer a robust framework for the identification and structural verification of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental for any research or development endeavor involving this molecule.
References
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-hexyl-. Retrieved from [Link]
-
ATB. (n.d.). N-Benzyl-1-hexanamine. Retrieved from [Link]
-
ResearchGate. (2015). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). (+)-Benzylphenethylamine. Retrieved from [Link]
Introduction to N-substituted benzylamines.
An In-Depth Technical Guide to N-Substituted Benzylamines: Synthesis, Applications, and Characterization
Executive Summary
N-substituted benzylamines represent a cornerstone class of organic compounds, distinguished by a benzyl group (C₆H₅CH₂) attached to a nitrogen atom that bears additional substituents. This structural motif imparts a unique combination of aromatic and aminic properties, rendering these molecules highly versatile scaffolds in diverse scientific disciplines.[1] Their significance is most pronounced in medicinal chemistry, where they form the backbone of numerous pharmaceuticals, including enzyme inhibitors and central nervous system agents.[2][3] Beyond pharmaceuticals, they are integral to materials science as effective corrosion inhibitors and serve as versatile intermediates in broader organic synthesis.[1][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the principal synthetic methodologies, exploring key applications with field-proven examples, and outlining the standard analytical techniques for their characterization. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this vital chemical class.
The N-Substituted Benzylamine Core: Structure and Significance
The fundamental N-substituted benzylamine scaffold consists of a flexible benzyl group linked to a nitrogen atom. The true versatility of this class arises from the nature of the "N-substituents," which can range from simple alkyl or aryl groups to complex heterocyclic systems. This structural adaptability allows for precise tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of biological activity and material properties.
Modifications can be targeted at three primary locations:
-
The Aromatic Ring: Substitution on the phenyl ring modulates electronic properties and can introduce specific interactions with biological targets.
-
The Benzylic Carbon: Introducing substituents on the methylene bridge can create chiral centers and influence the molecule's three-dimensional conformation.[2]
-
The Nitrogen Atom: The nature of the N-substituents dictates the amine's basicity and is a primary driver of its pharmacological or material function.[2]
Synthetic Methodologies: A Comparative Analysis
The synthesis of N-substituted benzylamines can be achieved through several robust and well-established pathways. The choice of method is a strategic decision based on factors such as the availability of starting materials, desired substitution patterns, scalability, and functional group tolerance.[1]
Reductive Amination: The Direct Approach
Reductive amination is arguably the most common and versatile method for synthesizing N-substituted benzylamines. This one-pot reaction involves the condensation of a primary or secondary amine with a benzaldehyde derivative to form an intermediate imine or iminium ion, which is then immediately reduced in situ to the target amine.[5]
Causality of Reagent Choice: The key to a successful reductive amination is the use of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Mild and highly selective, making it ideal for a wide range of substrates, including those with sensitive functional groups.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic due to the potential release of hydrogen cyanide, especially under acidic conditions. Its use has largely been superseded by NaBH(OAc)₃.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, particularly for large-scale synthesis.[6] It involves hydrogenation of the pre-formed imine or direct reaction of the aldehyde, amine, and catalyst under a hydrogen atmosphere.[6]
Sources
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A Senior Application Scientist's Guide to the Biological Activity Screening of Benzylamine Derivatives
Introduction: The Benzylamine Scaffold - A Privileged Structure in Drug Discovery
The benzylamine moiety, consisting of a benzyl group attached to an amine, is a cornerstone of medicinal chemistry.[1] Its structural simplicity belies its functional versatility, allowing it to serve as a critical pharmacophore in a wide array of therapeutic agents. Derivatives of benzylamine are found in drugs treating allergies (Levocetirizine), cardiovascular diseases (Clopidogrel), Alzheimer's disease (Donepezil), and depression (Mirtazapine).[2] This prevalence is due to the scaffold's ability to engage in various biological interactions—such as hydrogen bonding, ionic interactions, and hydrophobic interactions—which can be finely tuned through synthetic modification.
This guide provides an in-depth framework for researchers and drug development professionals on how to systematically screen novel benzylamine derivatives for biological activity. We will move beyond rote protocols to explore the causality behind experimental choices, emphasizing the design of self-validating assays to ensure data integrity and accelerate the journey from a chemical library to a viable lead candidate.
The Screening Cascade: A Strategic Funnel from Library to Lead
The process of identifying a promising therapeutic candidate from a library of compounds is not a single experiment but a strategic, multi-stage cascade. The goal is to efficiently filter a large number of initial compounds through progressively more complex and specific assays, minimizing resource expenditure while maximizing the probability of success. Each stage is a critical decision point, validating the compound's potential and justifying its advancement.
Caption: Step-by-step workflow for the broth microdilution assay.
Detailed Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Dissolve the benzylamine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100x the final desired concentration).
-
Add 100 µL of the dissolved compound to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL.
-
Well 11 (broth + inoculum, no compound) is the Growth Control .
-
Well 12 (broth only, no inoculum) is the Sterility Control .
-
A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a Positive Control .
-
Incubate the plate at 37°C for 16-20 hours. [3]
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the benzylamine derivative at which there is no visible turbidity (bacterial growth). [4]This can be determined by visual inspection or by reading the optical density at 600 nm. The Sterility Control should be clear, and the Growth Control should be turbid.
-
Part 2: Anticancer (Cytotoxicity) Screening
Scientific Rationale
Benzylamine derivatives are being investigated for their potential as anticancer agents. [2]Studies have shown they can induce apoptosis, reduce cell proliferation and migration, and limit metastasis formation in cancer cells, such as melanoma. [5]The primary screening approach is to assess a compound's general cytotoxicity against a panel of cancer cell lines. This helps identify compounds that can disrupt essential cellular processes, leading to cell death. [6]
Primary Screening Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [7]It relies on the ability of mitochondrial reductase enzymes in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzylamine derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or controls) to the respective wells.
-
Controls are essential:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compounds.
-
Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%.
-
Part 3: Antioxidant Activity Screening
Scientific Rationale
Some benzylamine derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. [8]This activity is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity. [9][10] Mechanism: DPPH Radical Scavenging
Caption: DPPH radical neutralization by a hydrogen-donating antioxidant.
Screening Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This neutralization is observed as a color change from purple to yellow, which can be quantified spectrophotometrically. [11] Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the benzylamine derivatives in methanol or ethanol.
-
Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark, as it is light-sensitive.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Controls:
-
Negative Control: 100 µL of methanol + 100 µL of DPPH solution (represents 0% scavenging).
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox.
-
-
-
Incubation and Measurement:
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
-
Data Calculation and Interpretation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against compound concentration to calculate the IC₅₀ value, which represents the concentration of the derivative required to scavenge 50% of the DPPH radicals.
-
Part 4: Enzyme Inhibition Screening (Monoamine Oxidase B)
Scientific Rationale
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of neurotransmitters. [12]Inhibitors of the MAO-B isoform are particularly important for treating neurodegenerative diseases like Parkinson's disease. [1][13]Numerous benzylamine-sulfonamide derivatives have been specifically designed and synthesized as potent and selective MAO-B inhibitors. [14][15]
Screening Protocol: Fluorometric MAO-B Inhibition Assay
Fluorometric assays are highly sensitive and suitable for HTS. [16]In a common format, MAO activity on a substrate (like p-tyramine) produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. [17]An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, recombinant human MAO-B enzyme, substrate (p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red) as per a commercial kit's instructions (e.g., Sigma-Aldrich MAK136, Abcam ab241031).
-
Prepare serial dilutions of the benzylamine derivatives.
-
-
Assay Procedure (in a black 96-well plate):
-
Add MAO-B enzyme to the wells.
-
Add the benzylamine derivatives at various concentrations. Include a "No Inhibitor" control.
-
As a Positive Control , use a known MAO-B inhibitor like Selegiline.
-
Pre-incubate the enzyme and inhibitors for 10-15 minutes to allow for binding.
-
-
Initiating the Reaction:
-
Prepare a reaction mixture containing the substrate (p-tyramine), HRP, and the fluorescent probe.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (e.g., λex = 530 nm / λem = 585 nm). [16]Read every 1-2 minutes for 30-60 minutes.
-
-
Data Calculation and Interpretation:
-
Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Summarizing Screening Hits
Effective data presentation is crucial for comparing the activity, potency, and selectivity of different derivatives. A well-structured table provides a clear snapshot of the screening campaign's results.
| Compound ID | Structure | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | MAO-B Inhibition IC₅₀ (µM) |
| BZA-001 | (Parent Benzylamine) | >128 | >100 | 85.2 |
| BZA-002 | 4-Chloro-benzylamine | 32 | 45.6 | 15.7 |
| BZA-003 | 3,4-Dichloro-benzylamine | 8 | 12.3 | 2.1 |
| BZA-004 | 4-Methoxy-benzylamine | 64 | 88.1 | 50.4 |
| BZA-005 | (Positive Control: Ciprofloxacin) | 0.5 | N/A | N/A |
| BZA-006 | (Positive Control: Doxorubicin) | N/A | 0.08 | N/A |
| BZA-007 | (Positive Control: Selegiline) | N/A | N/A | 0.015 |
Note: Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.
References
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Title: Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine Source: PubMed URL: [Link]
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Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing Source: MDPI URL: [Link]
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Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: PubMed URL: [Link]
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Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: WOAH - Asia URL: [Link]
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Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]
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Title: Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition and cytoprotection Source: ACS Publications URL: [Link]
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Title: Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa Source: NIH URL: [Link]
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Title: Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives Source: PubMed URL: [Link]
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]
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Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: MDPI URL: [Link]
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Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: PubMed URL: [Link]
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Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: Taylor & Francis Online URL: [Link]
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Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]
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Title: Screening techniques for the identification of bioactive compounds in natural products Source: PubMed URL: [Link]
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Title: What Is Compound Screening? Methods & Applications Guide Source: Boster Bio URL: [Link]
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Title: Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells Source: PubMed Central URL: [Link]
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Title: Antimicrobial Susceptibility Testing (Microdilution Technique) Source: NC DNA Day Blog URL: [Link]
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Chemical and physical properties of N-benzylcyclohexanamine.
An In-Depth Technical Guide to N-benzylcyclohexanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling N-benzylcyclohexanamine
N-benzylcyclohexanamine is a secondary amine featuring a benzyl group and a cyclohexyl group attached to a nitrogen atom. This unique structural combination makes it a valuable building block in organic synthesis.[1] Its derivatives are of significant interest in medicinal chemistry, particularly in the development of neuropharmacological agents.[2][3] Notably, compounds with dibenzylamine motifs, structurally related to N-benzylcyclohexanamine, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of neurodegenerative disorders like Alzheimer's disease.[2] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, analytical methodologies, and safety considerations for N-benzylcyclohexanamine, tailored for professionals in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its application. N-benzylcyclohexanamine is a colorless to light yellow liquid at room temperature.[4] Key physicochemical data are summarized below.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | PubChem[5] |
| Molecular Weight | 189.30 g/mol | PubChem[5] |
| CAS Number | 4383-25-9 | PubChem[5] |
| Appearance | Colorless to light yellow liquid | Carl ROTH |
| Relative Density | 0.97 g/cm³ | CymitQuimica[6] |
| Solubility | Soluble in Acetonitrile, Chloroform, Methanol | Cayman Chemical |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of N-benzylcyclohexanamine.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. Key expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclohexane ring attached to the nitrogen, and the aliphatic protons of the cyclohexane ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of distinct carbon environments. One would expect to see signals corresponding to the aromatic carbons, the benzylic carbon, and the various carbons of the cyclohexyl ring.[2]
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions for N-benzylcyclohexanamine would include N-H stretching (for the secondary amine), C-H stretching (for both aromatic and aliphatic components), and C=C stretching for the aromatic ring.
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For N-benzylcyclohexanamine, the molecular ion peak [M]⁺ would be observed at m/z 189, corresponding to its molecular weight.[5]
Synthesis and Reactivity
Synthesis via Reductive Amination
A common and efficient method for synthesizing N-benzylcyclohexanamine is through the reductive amination of cyclohexanone with benzylamine.[7][8] This one-pot reaction involves two key steps: the formation of an imine intermediate, followed by its in-situ reduction.
The reaction between the carbonyl group of cyclohexanone and the primary amine (benzylamine) forms a transient imine (or the corresponding iminium ion). This intermediate is not isolated but is immediately reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine product.[8][9]
Caption: Reductive Amination Workflow.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol is designed for clarity and reproducibility. The use of methanol as a solvent is common for borohydride reductions. The initial stirring period allows for the formation of the imine before the reducing agent is introduced.[9] The reaction is typically monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. The work-up procedure with water and subsequent extraction isolates the product from inorganic salts and the solvent.
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9]
-
Reduction: Cool the mixture in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains low to control the reaction rate.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 10-12 hours, or until TLC analysis indicates the disappearance of the starting materials.[9]
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Chemical Reactivity
As a secondary amine, N-benzylcyclohexanamine can undergo a variety of chemical transformations, making it a versatile intermediate.[1]
-
N-Alkylation: Reaction with alkyl halides can introduce a third substituent on the nitrogen atom, forming a tertiary amine.
-
Acylation: It can react with acyl chlorides or anhydrides to form amides.
-
Salt Formation: As a basic compound, it readily reacts with acids to form hydrochloride or other salts, which are often crystalline solids with improved handling properties.[1][10]
Analytical Methodologies
Accurate analysis of N-benzylcyclohexanamine is crucial for quality control and research purposes. Chromatographic techniques are particularly well-suited for this.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] It is an ideal method for the analysis of N-benzylcyclohexanamine.
Caption: GC-MS Analytical Workflow.
Representative GC-MS Protocol
Causality and Self-Validation: The choice of a non-polar or mid-polar capillary column (like a DB-5ms or equivalent) is standard for amine analysis. The temperature program is designed to first elute volatile solvents at a low temperature and then ramp up to elute the higher-boiling analyte, N-benzylcyclohexanamine, ensuring good peak shape and separation from impurities. Mass spectrometry in Electron Ionization (EI) mode provides reproducible fragmentation patterns for library matching and identification.
-
Sample Preparation: Prepare a dilute solution of N-benzylcyclohexanamine in a suitable solvent like methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Separation:
-
Column: Use a capillary column appropriate for amine analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature of ~70°C, hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of ~280°C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the N-benzylcyclohexanamine peak by its retention time and by comparing its mass spectrum to a reference library.
High-Performance Liquid Chromatography (HPLC) can also be employed, often requiring derivatization to enhance UV or fluorescence detection, as amines themselves can have poor chromophores.[11][13]
Applications in Drug Development and Research
N-benzylcyclohexanamine serves as a key scaffold and building block in medicinal chemistry.[1]
-
Neuropharmacology: Its structural motif is found in molecules designed to treat neurodegenerative diseases. The cyclohexyl and benzyl groups can be modified to optimize binding to enzyme active sites, such as that of acetylcholinesterase.[2]
-
Analytical Standards: In forensic chemistry, it is used as an analytical reference standard.[10] It has been identified as a cutting agent in illicit drug samples, making its detection and quantification important.[10][14]
-
Organic Synthesis: It is a versatile intermediate for creating more complex molecules with potential biological activity.[1] The amine functionality provides a reactive handle for further chemical elaboration.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-benzylcyclohexanamine presents several hazards.[5]
-
Health Hazards: It is known to cause skin and serious eye irritation.[6] Some data suggests it may be harmful if swallowed and may cause respiratory irritation.[5]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a chemical fume hood. Wash skin thoroughly after handling.[6]
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H302: Harmful if swallowed.[5]
-
H335: May cause respiratory irritation.[5]
References
-
García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Available from: [Link]
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PubChem. (n.d.). N-benzylcyclohexanamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from: [Link]
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ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved January 23, 2026, from: [Link]
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Arkat USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with secondary five- and six-membered heterocyclic amines. Retrieved January 23, 2026, from: [Link]
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Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 199, 115447. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved January 23, 2026, from: [Link]
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 23, 2026, from: [Link]
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Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved January 23, 2026, from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from: [Link]
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PubChem. (n.d.). 2-Benzylcyclohexylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from: [Link]
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Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved January 23, 2026, from: [Link]
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Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved January 23, 2026, from: [Link]
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved January 23, 2026, from: [Link]
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The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved January 23, 2026, from: [Link]
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Cheméo. (n.d.). Chemical Properties of N-Phenylcyclohexylamine. Retrieved January 23, 2026, from: [Link]
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MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved January 23, 2026, from: [Link]
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Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of N-benzyl-1-cyclohexylmethanamine via Reductive Amination
Abstract: This application note provides a comprehensive and field-tested protocol for the synthesis of N-benzyl-1-cyclohexylmethanamine, a valuable secondary amine intermediate in pharmaceutical development. We detail a robust one-pot reductive amination procedure starting from cyclohexanecarboxaldehyde and benzylamine. The core of this methodology is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that circumvents the need for isolating the intermediate imine, thereby enhancing operational efficiency. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale for reagent and condition selection, and presents a detailed, step-by-step protocol complete with work-up and purification procedures.
Introduction and Scientific Rationale
The synthesis of secondary amines is a cornerstone of modern medicinal chemistry, as this functional group is a key pharmacophore in a vast array of therapeutic agents.[1] Reductive amination stands out as one of the most powerful and versatile strategies for constructing carbon-nitrogen bonds, offering a more controlled alternative to direct N-alkylation which is often plagued by overalkylation issues.[2][3] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[3]
This guide focuses on the synthesis of N-benzyl-1-cyclohexylmethanamine, a model system that illustrates the efficiency of modern reductive amination protocols. The procedure employs a one-pot methodology, which is highly advantageous in drug development for its time and resource efficiency.
The Causality of Reagent Selection: Why Sodium Triacetoxyborohydride?
The choice of reducing agent is critical to the success of a one-pot reductive amination. While powerful hydrides like sodium borohydride (NaBH₄) are effective, they readily reduce the starting aldehyde in addition to the imine, necessitating a two-step process where the imine is formed and isolated before reduction.[4][5]
To enable a direct, one-pot procedure, a reducing agent with chemoselectivity for the iminium ion over the carbonyl precursor is required. Sodium triacetoxyborohydride, NaBH(OAc)₃ (often abbreviated as STAB), is exceptionally well-suited for this purpose.[6][7] Its reactivity is tempered by the steric bulk and electron-withdrawing effects of the three acetoxy groups.[6] This makes it significantly slower to react with aldehydes but highly reactive toward the protonated iminium ion intermediate, which is formed in situ.[6] The reaction is often catalyzed by a small amount of acetic acid, which accelerates the formation of the iminium ion without compromising the stability of the hydride reagent.[3][6] Furthermore, NaBH(OAc)₃ offers a safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN), another selective reagent sometimes used for this transformation.[3]
Reaction Mechanism and Experimental Workflow
The reductive amination process occurs in a sequential manner within a single reaction vessel. The key transformations are the formation of an iminium intermediate followed by its immediate reduction.
Mechanistic Pathway
The reaction proceeds through two principal stages:
-
Iminium Ion Formation: Benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This forms a transient hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield a protonated imine, known as an iminium ion.[8]
-
Hydride Reduction: The NaBH(OAc)₃ selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N bond to form the final secondary amine product, N-benzyl-1-cyclohexylmethanamine.[6]
Caption: General mechanistic pathway for reductive amination.
Overall Experimental Workflow
The one-pot protocol is designed for simplicity and efficiency. It consolidates reagent addition, reaction, and work-up into a streamlined sequence, minimizing handling and transfer losses.
Caption: High-level experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | 10.0 | 1.12 | 1.20 | 0.929 | Limiting Reagent (1.0 eq) |
| Benzylamine | C₇H₉N | 107.15 | 10.5 | 1.12 | 1.14 | 0.981 | 1.05 equivalents |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 2.54 | - | - | 1.2 equivalents |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 | 1.33 | Anhydrous |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | - | - | 50 | - | For work-up |
| Brine | NaCl (aq) | 58.44 | - | - | 30 | - | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~5 g | - | - | For drying |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanecarboxaldehyde (1.20 mL, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Amine Addition: Add benzylamine (1.14 mL, 10.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the imine.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution in three portions over 5 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil.
Purification
-
The crude N-benzyl-1-cyclohexylmethanamine can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless to pale yellow oil. A typical yield for this procedure is in the range of 85-95%.
Safety and Handling Precautions
-
Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Benzylamine: Corrosive and causes skin burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride: Water-reactive. While less vigorous than other hydrides, it will release hydrogen gas upon contact with water or acid. Quench reactions slowly and carefully.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G., et al. C-N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115 Handout. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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- Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. Washington, DC: U.S.
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. [Link]
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Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
- Reddit. (2022). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. r/Chempros.
-
YouTube. (2024). Lec5 - Formation of Imines and Enamines from Aldehydes and Ketones. [Link]
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Application Notes and Protocols for Asymmetric Aza-Michael Addition in Chiral Amine Synthesis
Introduction: The Strategic Importance of Chiral Amines and the Aza-Michael Addition
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous bioactive molecules.[1][2] The development of efficient and stereocontrolled methods for their synthesis is, therefore, a paramount objective in modern organic chemistry. The asymmetric aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful and atom-economical strategy for constructing stereodefined carbon-nitrogen (C-N) bonds.[3][4] This reaction directly installs a nitrogen functionality at the β-position of a carbonyl or related activating group, generating synthetically valuable β-amino compounds.[5]
Historically, the challenge in aza-Michael additions has been the control of stereochemistry. The advent of asymmetric catalysis, particularly with small organic molecules (organocatalysis), has revolutionized this field.[3][6] Organocatalysts offer several advantages, including operational simplicity, stability to air and moisture, and a reduced environmental footprint compared to many metal-based catalysts.[3] This guide provides an in-depth exploration of a representative organocatalytic asymmetric aza-Michael addition, focusing on the underlying principles, a detailed experimental protocol, and practical insights for researchers in drug discovery and chemical development.
Core Principles and Mechanistic Insights
The success of an asymmetric aza-Michael reaction hinges on the ability of a chiral catalyst to create a stereochemically biased environment around the reacting partners. Organocatalysts achieve this through various modes of activation.[3]
Catalytic Activation Modes:
-
Iminium Ion Activation: Chiral secondary amines, such as derivatives of proline or cinchona alkaloids, can condense with α,β-unsaturated aldehydes or ketones to form a transient chiral iminium ion.[1][7] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the Michael acceptor, accelerating the nucleophilic attack. The bulky chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nitrogen nucleophile to the opposite face, thus controlling the stereochemical outcome.[5]
-
Non-Covalent Activation: Bifunctional catalysts, such as chiral thioureas, squaramides, or cinchona alkaloids, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions.[3][6] For instance, a thiourea moiety can act as a hydrogen-bond donor to activate the Michael acceptor, while a basic amine group on the same catalyst can deprotonate and activate the nitrogen nucleophile. This dual activation within a well-defined chiral pocket brings the reactants into close proximity in a specific orientation, leading to high enantioselectivity.
The choice of catalyst and reaction conditions is crucial and depends on the specific substrates. For example, less nucleophilic nitrogen sources like carbamates or sulfonamides are often preferred when using iminium ion catalysis to prevent catalyst deactivation and unwanted side reactions.[5]
Below is a diagram illustrating the general workflow for a typical asymmetric aza-Michael addition experiment.
Caption: Experimental workflow for asymmetric aza-Michael addition.
Detailed Experimental Protocol: Cinchona Alkaloid-Catalyzed Addition of a Carbamate to an Enone
This protocol describes a representative asymmetric aza-Michael addition using a bifunctional cinchona alkaloid-derived catalyst. These catalysts are known for their high efficiency and stereoselectivity in a variety of transformations.[6][7]
Materials and Reagents:
-
Michael Acceptor (e.g., Cyclohex-2-en-1-one)
-
Nitrogen Nucleophile (e.g., Benzyl carbamate)
-
Chiral Catalyst (e.g., 9-amino-9-deoxyepiquinine-derived thiourea, 5-10 mol%)
-
Co-catalyst/Additive (e.g., Trifluoroacetic acid, if required)[1]
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 0.05 mmol, 10 mol%).
-
Reagent Addition: Sequentially add the Michael acceptor (e.g., cyclohex-2-en-1-one, 0.5 mmol, 1.0 equiv.) and the nitrogen nucleophile (e.g., benzyl carbamate, 0.6 mmol, 1.2 equiv.).
-
Solvent and Cooling: Add anhydrous toluene (2.0 mL) via syringe. If the protocol requires sub-ambient temperature, cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Initiation and Monitoring: Stir the reaction mixture vigorously under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-aminoketone product.
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H) and a mobile phase of isopropanol/hexane.[6][8][9]
-
Data Presentation and Expected Outcomes
The efficiency of an asymmetric aza-Michael reaction is evaluated by its chemical yield and enantioselectivity. The following table summarizes typical results for the addition of various nitrogen nucleophiles to different Michael acceptors using organocatalysts.
| Entry | Michael Acceptor | Nitrogen Nucleophile | Catalyst Type | Yield (%) | ee (%) | Reference |
| 1 | Cyclohex-2-en-1-one | Benzyl carbamate | Cinchona Thiourea | 95 | 94 | [1] |
| 2 | Chalcone | Aniline | Chiral Phosphoric Acid | 88 | 92 | N/A |
| 3 | Nitrostyrene | Dibenzyl malonate | Bifunctional Amine-Thiourea | 99 | 98 | [10] |
| 4 | Methyl vinyl ketone | Boc-protected benzyloxyamine | 9-Amino Cinchona Alkaloid | 93 | 93 | [1] |
| 5 | Crotonaldehyde | N-siloxycarbamate | Imidazolidinone (MacMillan) | 92 | 99 | [1] |
Note: This table is a representative summary. Actual results may vary based on specific reaction conditions and substrate scope.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the reaction is dictated by the transition state assembly organized by the chiral catalyst. In the case of a bifunctional thiourea catalyst, a plausible mechanism is depicted below.
Caption: Proposed catalytic cycle for a bifunctional thiourea catalyst.
The thiourea moiety activates the enone by forming two hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the tertiary amine base on the catalyst deprotonates the carbamate nucleophile, enhancing its nucleophilicity. This dual activation brings the two reactants together in a highly organized, chiral transition state, where one face of the enone is sterically blocked, leading to a facial-selective attack by the nucleophile.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive nucleophile or electrophile. 3. Presence of water or other inhibitors. | 1. Use a fresh batch of catalyst; ensure proper storage. 2. Increase reaction temperature; consider a more activating protecting group on the nucleophile. 3. Use rigorously dried solvents and reagents; perform the reaction under an inert atmosphere. |
| Low Enantioselectivity (ee) | 1. Non-catalyzed background reaction. 2. Incorrect catalyst choice for the substrate. 3. Reaction temperature is too high. | 1. Lower the reaction temperature. 2. Screen a panel of different catalysts (e.g., different cinchona alkaloid derivatives, squaramides). 3. Perform the reaction at a lower temperature (e.g., -20 °C to -78 °C). |
| Formation of Side Products | 1. Decomposition of starting materials or product. 2. Competing reaction pathways (e.g., 1,2-addition). | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. The choice of a "soft" nucleophile generally favors 1,4-addition; consider modifying the nucleophile or catalyst.[11] |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Catalyst is difficult to separate from the product. | 1. Drive the reaction to full conversion. 2. Use a catalyst that can be removed by an acidic or basic wash, or consider a polymer-supported catalyst. |
Conclusion
The asymmetric aza-Michael addition is a cornerstone reaction for the synthesis of enantioenriched amines. Organocatalysis provides a robust and versatile platform for achieving high yields and stereoselectivities under mild conditions. By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, researchers can effectively leverage this powerful tool in the development of novel therapeutics and other valuable chemical entities. This guide provides a solid foundation, from theory to practice, to aid scientists in successfully implementing this critical transformation.
References
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Kumar, V., & Singh, V. K. (2020). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 16, 1435–1485. [Link]
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Deng, L. (2006). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 45(21), 3442-3445. [Link]
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Xie, J.-H., & Zhou, Q.-L. (2016). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 18(2), 258-261. [Link]
-
Various Authors. (2023). The Asymmetric Aza-Michael Reaction. ResearchGate. [Link]
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Marqués-López, E., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(21), 8038-8041. [Link]
-
Alcarazo, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(13), 4493-4514. [Link]
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The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
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Wang, Y., et al. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 7(3), 649-679. [Link]
-
Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal. [Link]
-
Ferreira, A. M., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(48), 16861-16867. [Link]
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Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentanedione to Nitroolefins. Organic Letters, 7(19), 4185-4188. [Link]
-
Kim, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 847-854. [Link]
-
Li, H., et al. (2023). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. Molecules, 28(15), 5786. [Link]
-
Metola, A., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron, 96, 132403. [Link]
-
Kumar, V., & Singh, V. K. (2020). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 16, 1435-1485. [Link]
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Anslyn, E. V., et al. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(11), 2764-2775. [Link]
-
Various Authors. (2023). The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. [Link]
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de la Osa, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 930-936. [Link]
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The Barton Decarboxylation: A Radical Approach to Amine Synthesis from Amino Acids
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Deoxygenation - Reimagining a Classic Reaction for Amine Synthesis
First described by Sir Derek Barton, the Barton decarboxylation has long been a cornerstone of synthetic organic chemistry for the reductive decarboxylation of carboxylic acids.[1][2] Traditionally, this reaction involves the conversion of a carboxylic acid to a thiohydroxamate ester, commonly known as a Barton ester, which then undergoes radical-initiated decomposition to yield an alkyl radical.[1] This radical is typically quenched with a hydrogen atom donor, such as the neurotoxic tributyltin hydride, to afford the corresponding alkane.[3] While effective, the classical Barton decarboxylation's reliance on toxic reagents has spurred the development of more benign and versatile modifications.
In recent years, the focus has shifted towards harnessing the reactive alkyl radical intermediate for more complex bond formations. This has led to a renaissance of the Barton decarboxylation, particularly in its application to the synthesis of amines from readily available α-amino acids.[4][5] Modern iterations, often employing photoredox catalysis, have transformed this classic reaction into a powerful tool for the construction of carbon-nitrogen bonds, offering a mild and efficient alternative to traditional methods for amine synthesis.[6][7] This guide provides an in-depth exploration of the application of Barton decarboxylation in amine synthesis, complete with detailed protocols and mechanistic insights.
The Mechanistic Heart of the Reaction: From Carboxylic Acid to Amine
The journey from an N-protected amino acid to the corresponding amine via a Barton-type decarboxylation involves several key steps. The process begins with the activation of the carboxylic acid moiety as a Barton ester or a related redox-active ester. This activation is crucial as it sets the stage for the subsequent radical generation.
Part 1: Formation of the Barton Ester
The N-protected amino acid is first converted into a thiohydroxamate ester. This is typically achieved by reacting the amino acid with N-hydroxy-2-thiopyridone in the presence of a coupling agent or by converting the amino acid to its acid chloride followed by reaction with the sodium salt of N-hydroxy-2-thiopyridone.[8]
Part 2: Radical Generation and Decarboxylation
Upon initiation, either thermally or photochemically, the relatively weak N-O bond of the Barton ester undergoes homolytic cleavage.[1] This generates a pyridinethiyl radical and a carboxyl radical. The carboxyl radical is highly unstable and rapidly loses carbon dioxide to form a stabilized α-amino alkyl radical.
Part 3: Trapping the Radical for C-N Bond Formation
This is where modern adaptations diverge significantly from the classical reaction. Instead of quenching the alkyl radical with a hydrogen atom source, it is trapped by a nitrogen-containing species to form the desired C-N bond. Several elegant strategies have been developed to achieve this, with photoredox catalysis playing a pivotal role.
Photoredox-Catalyzed Decarboxylative Arylation: In this approach, a photocatalyst, upon excitation by visible light, initiates the decarboxylation process. The resulting α-amino radical can then be coupled with an aryl partner, often an electron-deficient arene, to form valuable benzylic amines.[4][5]
Dual Copper and Photoredox Catalysis for C-N Coupling: A synergistic approach combining a copper catalyst and a photoredox catalyst enables the direct coupling of the alkyl radical with a variety of nitrogen nucleophiles, including amides, sulfonamides, and anilines.[6][7][9]
Below is a generalized workflow for the synthesis of amines from N-protected amino acids using a photoredox-catalyzed Barton decarboxylation approach.
Caption: General workflow for amine synthesis via Barton decarboxylation.
Experimental Protocols
Protocol 1: Preparation of N-Boc-Protected Amino Acids
The protection of the amino group is a prerequisite for the selective activation of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[10]
Materials:
-
Amino Acid (1.0 eq)
-
Dioxane
-
Water
-
1 M Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid in a 1:1 mixture of dioxane and water, followed by the addition of 1 M NaOH.
-
Add di-tert-butyl dicarbonate to the solution and stir vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 1-2 by the careful addition of a saturated aqueous solution of KHSO₄. This step should be performed in an ice bath.[11]
-
Extract the acidified aqueous layer with ethyl acetate (3x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[11]
-
Remove the solvent under reduced pressure to yield the N-Boc-protected amino acid, which can often be used in the next step without further purification.
Protocol 2: Photoredox-Catalyzed Decarboxylative Arylation of N-Boc-Amino Acids
This protocol describes a general procedure for the synthesis of benzylic amines from N-Boc-amino acids and cyanoarenes.[2][4]
Materials:
-
N-Boc-Amino Acid (1.0 eq)
-
Cyanoarene (1.5 eq)
-
fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Blue LEDs or a compact fluorescent lamp (CFL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-Boc-amino acid, cyanoarene, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with blue LEDs or a CFL. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylic amine.
Substrate Scope and Data
The modern adaptations of the Barton decarboxylation for amine synthesis exhibit a broad substrate scope. A variety of N-protected amino acids, including those with functionalized side chains, can be successfully employed.[4][6]
| Entry | N-Protected Amino Acid | Nitrogen Source | Product | Yield (%) |
| 1 | N-Boc-Alanine | 1,4-Dicyanobenzene | N-Boc-1-(4-cyanophenyl)ethan-1-amine | 85 |
| 2 | N-Boc-Valine | 1,4-Dicyanobenzene | N-Boc-1-(4-cyanophenyl)-2-methylpropan-1-amine | 81 |
| 3 | N-Boc-Leucine | 4-Cyanopyridine | N-Boc-1-(pyridin-4-yl)-3-methylbutan-1-amine | 78 |
| 4 | N-Boc-Phenylalanine | 1,3-Dicyanobenzene | N-Boc-1-(3-cyanophenyl)-2-phenylethan-1-amine | 89 |
| 5 | N-Boc-Proline | Indazole | 1-(1H-indazol-1-yl)pyrrolidine | 81 |
| 6 | N-Boc-Pipecolic Acid | Imidazole | 1-(1H-imidazol-1-yl)piperidine | 68 |
Yields are representative and may vary depending on the specific reaction conditions and substrates used.[4][6]
Mechanistic Rationale and Causality in Experimental Design
The success of these modern Barton decarboxylation reactions hinges on several key experimental choices that are deeply rooted in the underlying radical mechanism.
Choice of N-Protecting Group: The use of an electron-withdrawing protecting group on the nitrogen atom, such as a carbamate (e.g., Boc), is crucial. This is because the stability of the key α-amino alkyl radical intermediate is significantly influenced by the nature of the N-substituent. Electron-withdrawing groups can stabilize the radical through resonance, facilitating its formation and subsequent reactions.
The Role of the Photocatalyst: In photoredox-catalyzed variants, the choice of photocatalyst is critical. The catalyst's excited-state redox potential must be sufficient to engage in a single-electron transfer with the Barton ester or the carboxylate, thereby initiating the decarboxylation cascade. Iridium and ruthenium polypyridyl complexes are commonly employed due to their favorable photophysical and electrochemical properties.[6][7]
Solvent and Base Selection: Anhydrous and degassed solvents are essential to prevent quenching of the radical intermediates and to avoid side reactions. The choice of base in the decarboxylative arylation is also important, as it facilitates the formation of the carboxylate, which is more readily oxidized than the corresponding carboxylic acid.
Safety Considerations: While modern protocols avoid the use of highly toxic tin hydrides, it is important to handle all reagents and solvents with appropriate safety precautions. Radical reactions can sometimes be exothermic, and appropriate temperature control should be maintained. When working with photoredox catalysis, proper eye protection from high-intensity light sources is necessary.
Conclusion and Future Outlook
The adaptation of the Barton decarboxylation for amine synthesis represents a significant advancement in the field of organic chemistry. By reimagining a classic reaction through the lens of modern catalytic methods, researchers have unlocked a powerful and versatile tool for the construction of C-N bonds. The use of readily available amino acids as starting materials, coupled with the mild reaction conditions of photoredox catalysis, makes this a highly attractive strategy for applications in drug discovery and development. Future research in this area will likely focus on expanding the scope of nitrogen nucleophiles, developing more sustainable and cost-effective catalyst systems, and exploring asymmetric variants to access chiral amines with high enantioselectivity.
References
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Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. [Link][2][4][5][12][13]
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Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). A new and improved method for the radical decarboxylation of acids. Journal of the Chemical Society, Chemical Communications, (17), 939–941. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. [Link]
-
Photoinduced, Copper-Catalyzed Decarboxylative C–N Coupling to Generate Protected Amines: An Alternative to the Curtius Rearrangement. Journal of the American Chemical Society. [Link]
-
Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]
-
Visible-Light-Mediated Amide Synthesis. MDPI. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link][10]
-
Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group. [Link][2][4]
-
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Macmillan Group - Princeton University. [Link][6][9]
-
Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]
-
Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis. Infoscience EPFL. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health. [Link]
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-
Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore. PubMed. [Link][4][5]
-
Visible light-mediated decarboxylative allylic alkylation of Morita–Baylis–Hillman acetates with unactivated aliphatic acids. Royal Society of Chemistry. [Link]
-
Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis. National Institutes of Health. [Link][6][7]
-
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature. [Link][6][9]
-
Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically Relevant Heterocycles. PubMed. [Link]
-
Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N -Acyliminium Ions and Their Nucleophilic Trapping. ResearchGate. [Link]
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N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses. [Link][11]
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Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Semantic Scholar. [Link][4][5][13]
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Visible-Light-Promoted Direct Amination of Phenols via Oxidative Cross-Dehydrogenative Coupling Reaction. ACS Publications. [Link]
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Application Notes: N-benzyl-1-cyclohexylmethanamine in Synthetic and Medicinal Chemistry Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-benzyl-1-cyclohexylmethanamine (CAS 4352-47-0), a secondary amine with applications as a versatile synthetic intermediate in organic and medicinal chemistry. We present detailed, field-proven protocols for its synthesis via a two-step reductive amination pathway, including methods for in-process monitoring and final product characterization. The causality behind critical experimental choices is explained to ensure procedural robustness and reproducibility. Furthermore, this document discusses the compound's role as a structural scaffold and its relevance to the broader class of benzylamines, which are of significant interest in neuropharmacology. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction and Chemical Profile
N-benzyl-1-cyclohexylmethanamine is a disubstituted amine featuring a benzyl group and a cyclohexylmethyl group attached to a nitrogen atom. Its structure combines aliphatic and aromatic moieties, making it a valuable building block for accessing more complex molecular architectures. While direct biological studies on this specific compound are not widely published, the N-benzylamine scaffold is a well-recognized pharmacophore. Related molecules, particularly dibenzylamines, have been investigated for their potential to modulate neurotransmission pathways, with some derivatives showing activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease[1][2].
The primary research application of N-benzyl-1-cyclohexylmethanamine is as a synthetic intermediate. The secondary amine provides a reactive site for further functionalization, such as N-alkylation, N-acylation, or its use in coupling reactions to build larger, more complex target molecules.
Table 1: Physicochemical Properties of N-benzyl-1-cyclohexylmethanamine
| Property | Value | Source |
| CAS Number | 4352-47-0 | [3] |
| Molecular Formula | C₁₄H₂₁N | [3] |
| Molecular Weight | 203.32 g/mol | [3] |
| Canonical SMILES | C1CCC(CC1)CNCC2=CC=CC=C2 | [3] |
| Structure | ||
| Physical State | Liquid (Predicted) | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc). | General chemical principles |
Synthesis via Two-Step Reductive Amination
The most logical and widely applicable method for synthesizing N-benzyl-1-cyclohexylmethanamine is through the reductive amination of cyclohexanecarboxaldehyde with benzylamine. This process occurs in two distinct, well-understood stages: (1) the formation of an imine intermediate, and (2) the selective reduction of the imine C=N bond to the corresponding amine[4][5]. This two-step approach allows for greater control and often higher purity compared to a one-pot reaction where the reducing agent might prematurely react with the starting aldehyde[3].
Principle of the Reaction
Step A: Imine Condensation. Cyclohexanecarboxaldehyde and benzylamine undergo a nucleophilic addition-elimination reaction. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Under slightly acidic conditions or with heating, this intermediate readily eliminates a molecule of water to form the stable N-(cyclohexylmethylene)benzylamine (a Schiff base)[5][6]. The removal of water is critical as it drives the equilibrium towards the imine product, in accordance with Le Châtelier's principle.
Step B: Imine Reduction. The C=N double bond of the Schiff base is then reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces the polar imine bond but is slow to react with less electrophilic carbonyls, making it highly effective for this second step[7]. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the hydride transfer.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis protocol.
Caption: Workflow for the synthesis and validation of N-benzyl-1-cyclohexylmethanamine.
Protocol 1: Synthesis of N-(cyclohexylmethylene)benzylamine (Imine Intermediate)
This protocol is based on standard procedures for imine formation using a Dean-Stark apparatus to ensure high conversion.[8]
Materials:
-
Cyclohexanecarboxaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene (Anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to minimize atmospheric moisture.
-
Reagent Charging: To the flask, add toluene (approx. 2 mL per mmol of aldehyde). Add cyclohexanecarboxaldehyde (1.0 eq) followed by benzylamine (1.0 eq).
-
Causality Note: Using equimolar amounts of reactants is efficient. Toluene is the solvent of choice as it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.
-
-
Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to reflux (approx. 110-111 °C). The reaction progress can be monitored by observing the collection of water in the side arm of the trap. Continue reflux for 4-6 hours or until no more water is collected.
-
Monitoring: Progress can be qualitatively assessed using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar imine spot indicates reaction progression.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Concentrate the toluene solution under reduced pressure using a rotary evaporator. The resulting crude oil, the imine, is typically of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Reduction to N-benzyl-1-cyclohexylmethanamine
This protocol employs sodium borohydride for a mild and effective reduction of the imine intermediate.[9]
Materials:
-
Crude N-(cyclohexylmethylene)benzylamine (from Protocol 1)
-
Methanol (Anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve the crude imine from the previous step in methanol (approx. 3-4 mL per mmol of imine).
-
Reduction: Cool the flask in an ice bath to 0 °C. While stirring, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Causality Note: The reaction is exothermic; adding NaBH₄ slowly at 0 °C controls the reaction rate and prevents overheating. An excess of NaBH₄ ensures the complete reduction of the imine.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the imine spot has been completely consumed. The product amine will typically have a slightly higher Rf than the imine but will be clearly distinct.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Extraction: Remove most of the methanol via rotary evaporation. Add more deionized water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Causality Note: The bicarbonate wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-1-cyclohexylmethanamine as an oil.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Product Characterization and Validation
A robust validation of the final product is essential for its use in further research. The following techniques and expected results provide a framework for confirming the identity and purity of N-benzyl-1-cyclohexylmethanamine.
Table 2: Expected Spectroscopic Data for N-benzyl-1-cyclohexylmethanamine (Based on characteristic shifts of analogous compounds)[2]
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).~3.8 ppm: Singlet, 2H (Benzylic -CH₂- protons).~2.4 ppm: Doublet, 2H (Cyclohexyl-CH₂-N protons).~0.8-1.8 ppm: Broad multiplets, 11H (Cyclohexyl ring protons and NH proton). |
| ¹³C NMR | ~140 ppm: Quaternary aromatic carbon.~128-129 ppm: Aromatic CH carbons.~54 ppm: Benzylic -CH₂- carbon.~53 ppm: Cyclohexyl-CH₂-N carbon.~30-40 ppm: Cyclohexyl CH carbon.~25-27 ppm: Cyclohexyl CH₂ carbons. |
| FT-IR | ~3300-3400 cm⁻¹: N-H stretch (secondary amine, may be broad).~3020-3080 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C stretches.~1100-1200 cm⁻¹: C-N stretch. |
| Mass Spec (ESI+) | [M+H]⁺ = 204.1747 (Calculated for C₁₄H₂₂N⁺) |
Research Applications and Future Directions
The primary utility of N-benzyl-1-cyclohexylmethanamine lies in its role as a versatile secondary amine building block.
-
Scaffold for Library Synthesis: The secondary amine can be readily alkylated or acylated, allowing for the rapid generation of a library of tertiary amine or amide derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound.
-
Precursor to Pharmacologically Active Molecules: Given the known neuropharmacological potential of the broader dibenzylamine class, this compound serves as an excellent starting point for synthesizing novel analogues for screening in assays related to neurodegenerative diseases[1][10]. The cyclohexylmethyl group provides a bulky, lipophilic moiety that can be used to probe steric and hydrophobic interactions within a biological target's binding site.
Caption: Potential synthetic pathways using N-benzyl-1-cyclohexylmethanamine as a key intermediate.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Martín Garrido, N. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. OperaChem. [Link]
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]
-
Kemal, Ö., & Reese, C. B. (1978). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 34-39. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Abakumova, E. S., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Master Organic Chemistry. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride? ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 5.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]
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SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]
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Application Notes & Protocols: Evaluating N-benzyl-1-cyclohexylmethanamine as a Novel Ligand for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Introduction: The Cholinergic Hypothesis and the Search for New Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key therapeutic strategy, grounded in the "cholinergic hypothesis," aims to alleviate symptoms by increasing the levels of the neurotransmitter acetylcholine (ACh) in the brain.[2] This is primarily achieved by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] While AChE is the primary target, BuChE also plays a significant role in ACh hydrolysis, particularly in the advanced stages of AD, making dual inhibitors an attractive therapeutic option.
The benzylamine and dibenzylamine scaffolds are well-established pharmacophores in the design of cholinesterase inhibitors.[4][5] Compounds like Donepezil, a leading AD drug, feature a benzyl group that interacts with key residues within the enzyme's active site.[6][7] This document provides a comprehensive guide for the synthesis and detailed biochemical characterization of N-benzyl-1-cyclohexylmethanamine, a novel compound featuring this critical benzyl moiety, as a potential inhibitor of AChE and BuChE. We present field-proven protocols for determining its inhibitory potency (IC₅₀) and elucidating its kinetic mechanism of action, providing researchers with a robust framework for its evaluation.
Synthesis of N-benzyl-1-cyclohexylmethanamine
The synthesis of N-benzyl-1-cyclohexylmethanamine can be efficiently achieved via a two-step, one-pot reductive amination process. This standard and reliable method involves the formation of an intermediate imine from cyclohexanecarboxaldehyde and benzylamine, followed by in-situ reduction to the target secondary amine.
Protocol 2.1: Reductive Amination
-
Rationale: This method is chosen for its high yield and operational simplicity. The initial iminization is followed by reduction using a mild reducing agent like sodium borohydride (NaBH₄).
-
Procedure:
-
To a solution of cyclohexanecarboxaldehyde (1.0 eq) in methanol (MeOH), add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-1-cyclohexylmethanamine.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
-
Biochemical Evaluation: Cholinesterase Inhibition Assays
The inhibitory activity of N-benzyl-1-cyclohexylmethanamine against AChE and BuChE is determined using the spectrophotometric method developed by Ellman.[8][9]
3.1 Principle of the Ellman's Assay
The assay measures the activity of cholinesterase by monitoring the production of thiocholine.[10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.[9] The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified by measuring the absorbance at 412 nm.[9][10][11] The rate of color formation is directly proportional to the enzyme activity.[9] An inhibitor will reduce this rate.
Caption: Workflow of the Ellman's colorimetric assay.
3.2 Protocol: Determination of IC₅₀ Values
The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This protocol is designed for a 96-well microplate format.[12][13]
-
Required Materials:
-
Electric eel AChE (Type VI-S) and equine serum BuChE.
-
Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) as substrates.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
N-benzyl-1-cyclohexylmethanamine (test compound).
-
Donepezil or Galantamine (positive control inhibitor).
-
Phosphate buffer (0.1 M, pH 8.0).
-
96-well flat-bottom microplates.
-
Multichannel pipette and microplate reader.
-
-
Preparation of Solutions:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in buffer.
-
Substrate Solution: 10 mM ATChI (for AChE) or BTChI (for BuChE) in buffer.
-
Enzyme Solution: Prepare AChE and BuChE solutions to a final concentration that provides a linear rate of reaction for at least 10 minutes (e.g., 0.05-0.1 U/mL).
-
Inhibitor Stock: Prepare a 1 mM stock solution of N-benzyl-1-cyclohexylmethanamine in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Procedure:
-
Plate Setup: Add 125 µL of phosphate buffer to each well. Add 25 µL of the enzyme solution.
-
Inhibitor Addition: Add 25 µL of the serially diluted inhibitor solutions to the test wells. For the 100% activity control (no inhibitor), add 25 µL of buffer (containing the same DMSO percentage as the inhibitor wells).
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the DTNB solution, followed by 25 µL of the appropriate substrate solution (ATChI or BTChI) to all wells to start the reaction.[13]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.[13]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinetic Analysis: Determining the Mechanism of Inhibition
To understand how N-benzyl-1-cyclohexylmethanamine interacts with the enzyme, a kinetic analysis is performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[14][15]
4.1 Protocol: Enzyme Kinetics Study
-
Rationale: This experiment differentiates inhibition types by measuring enzyme kinetics at various substrate and inhibitor concentrations. The resulting data is visualized using a Lineweaver-Burk (double reciprocal) plot.[16]
-
Procedure:
-
Perform the cholinesterase assay as described in section 3.2.
-
Use a range of fixed concentrations of N-benzyl-1-cyclohexylmethanamine (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, vary the substrate (ATChI or BTChI) concentration across a wide range (e.g., from 0.1 x Kₘ to 10 x Kₘ).
-
Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot 1/V versus 1/[S] for each inhibitor concentration (Lineweaver-Burk plot).
-
Analyze the resulting plots to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vₘₐₓ and Kₘ are altered).
-
-
Calculate the inhibition constant (Kᵢ) from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk plot against inhibitor concentration).
-
Caption: Mechanisms of competitive and non-competitive inhibition.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Inhibitory Potency (IC₅₀) of N-benzyl-1-cyclohexylmethanamine
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| N-benzyl-1-cyclohexylmethanamine | [Insert Value] | [Insert Value] | [Calculate Value] |
| Donepezil (Control) | [Insert Value] | [Insert Value] | [Calculate Value] |
*SI = IC₅₀ (BuChE) / IC₅₀ (AChE)
Table 2: Kinetic Parameters for AChE Inhibition
| Inhibitor Conc. | Kₘ (mM) | Vₘₐₓ (µmol/min) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|---|
| 0 (Control) | [Insert Value] | [Insert Value] | N/A | N/A |
| [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Determine Type] |
| [Conc. 2] | [Insert Value] | [Insert Value] | | |
-
Interpretation: A low IC₅₀ value indicates high inhibitory potency. The Selectivity Index (SI) reveals the compound's preference for AChE over BuChE; an SI > 1 indicates AChE selectivity. The kinetic parameters will confirm the binding mechanism, providing crucial insights for structure-activity relationship (SAR) studies and further optimization.[17][18] For instance, competitive inhibitors typically bind to the enzyme's active site, competing with the natural substrate.[14]
Overall Experimental Workflow
The comprehensive evaluation of N-benzyl-1-cyclohexylmethanamine follows a logical progression from synthesis to detailed biochemical characterization.
Caption: Overall workflow for evaluating the target compound.
References
-
García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
-
García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Czarnecka, K., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 28(3), 1423. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2661–2671. [Link]
-
Yon, C. M., & Williams, K. P. (1987). Mechanistic and kinetic studies of inhibition of enzymes. Journal of the National Medical Association, 79(1), 53–60. [Link]
-
Paternina, A., et al. (2023). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Hossain, M. S., et al. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]
-
Sipes, N. S., et al. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current protocols in toxicology, 61, 22.4.1–22.4.21. [Link]
-
Viayna, E., et al. (2014). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Journal of medicinal chemistry, 57(11), 4909–4914. [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. ResearchGate. [Link]
-
Soltaninejad, K., & Shadnia, S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(2), 1-6. [Link]
-
da Silva, A. F., et al. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Journal of enzyme inhibition and medicinal chemistry, 34(1), 449–456. [Link]
-
LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. LibreTexts. [Link]
-
Khan, I., et al. (2018). Synthesis, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, and molecular docking studies of a novel compound based on combination of flurbiprofen and isoniazide. RSC Advances, 8(38), 21303-21315. [Link]
-
Brune, W. (1997). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Food Technology, 30(3). [Link]
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Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]
- Huckabee, B. K., et al. (2000). Preparation of N-benzylamines.
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Horak, M., et al. (2021). Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors. European Journal of Medicinal Chemistry, 219, 113437. [Link]
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Bautista-Aguilera, Ó. M., et al. (2019). New flavonoid–N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties. Scientific reports, 9(1), 3824. [Link]
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The Journal of Physical Chemistry. (n.d.). Global analysis of enzyme inhibition kinetics. The Journal of Physical Chemistry. [Link]
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Sivapong, U., et al. (2015). Molecular Docking and Anti-acetylcholinesterase Activity of (N-(1-benzyl-1H-1,2,3-triazol-4yl)methyl)-4-hydroxy-3-methoxycinnamamide. KKU Research Journal (Graduate Studies), 15(3), 57-65. [Link]
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Rosini, M., et al. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 43(24), 4647–4655. [Link]
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Allwood, D. M., et al. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses, 91, 356-369. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
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PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. PubChem. [Link]
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High-performance liquid chromatography (HPLC) methods for chiral separation.
Application Note: A Scientist's Guide to Chiral Separation by HPLC
Abstract
The stereochemical orientation of a molecule can dramatically alter its pharmacological and toxicological properties. This reality has made chiral separation an indispensable tool in drug discovery, development, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is the predominant technique for the analytical and preparative separation of enantiomers.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and implementing robust chiral HPLC methods. We will delve into the fundamental principles of chiral recognition, explore the diverse landscape of CSPs, and present a systematic, field-proven workflow for method development and optimization. This document is structured to empower the reader not just with protocols, but with the causal understanding required to troubleshoot and adapt methods for novel chiral compounds.
The Imperative of Chirality in Drug Development
Many therapeutic molecules are chiral, existing as non-superimposable mirror images called enantiomers.[5] While they share identical physical properties in an achiral environment, their interactions within the chiral milieu of the human body can differ profoundly.[6] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3] A stark historical example is Thalidomide, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was tragically teratogenic.[5][7]
This dichotomy has led regulatory bodies like the FDA to mandate that new stereoisomeric drugs be studied as pure isomers, making efficient chiral analysis a non-negotiable aspect of pharmaceutical development.[8][9]
Fundamentals of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is achieved by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[10][11] The differing stability of these complexes leads to different retention times and, thus, separation.
The foundational concept governing this process is the three-point interaction model .[5][12] For successful chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) must occur between an enantiomer and the CSP.[5][8][11] One of these interactions must be stereochemically dependent. The enantiomer that can form a more stable, lower-energy complex with the CSP will be retained longer on the column.[5]
The Core Component: Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in a chiral separation.[7] CSPs are broadly classified based on the nature of the chiral selector immobilized on the silica support. Understanding their mechanisms is key to making an informed initial selection.[13]
Comparison of Major Chiral Stationary Phase Classes
| CSP Class | Chiral Selector | Primary Interaction Mechanisms | Best Suited For | Operating Modes |
| Polysaccharide-Based | Derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion into helical polymer grooves.[11] | Broad applicability for a wide range of structurally diverse compounds.[11][14] The most widely used CSPs. | Normal Phase, Reversed Phase, Polar Organic |
| Pirkle-Type (Brush-Type) | Small, synthetic chiral molecules (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | π-π interactions (acceptor/donor), hydrogen bonding, dipole stacking.[8][11][14] | Racemates containing π-acidic or π-basic groups, such as aromatic amines and alcohols.[8][14] | Normal Phase |
| Macrocyclic Glycopeptides | Antibiotics like Vancomycin or Teicoplanin | Complex mechanisms involving hydrogen bonding, ionic interactions, inclusion complexing, and steric repulsion.[11] | Primarily for polar and ionizable compounds, especially amino acids and their derivatives.[15] | Reversed Phase, Polar Ionic, Polar Organic |
| Cyclodextrin-Based | Cyclic oligosaccharides (α, β, or γ-cyclodextrins) | Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[10][11] | Compounds with a hydrophobic moiety (like a phenyl ring) that can fit into the cyclodextrin cavity. | Reversed Phase |
| Protein-Based | Immobilized proteins like α1-acid glycoprotein (AGP) or human serum albumin (HSA) | Hydrophobic and electrostatic interactions, hydrogen bonding.[8][11] | Mimics drug-protein binding; useful for drug metabolism and pharmacokinetic studies. | Reversed Phase (Aqueous Buffers) |
A Systematic Workflow for Chiral Method Development
Developing a chiral separation method is often less predictable than standard reversed-phase chromatography.[15] Therefore, a systematic screening approach is the most efficient path to success.[7][11]
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Protocol 1: Initial CSP Screening
This protocol outlines a typical screening process using robust polysaccharide columns, which offer the highest probability of success for a broad range of compounds.
Objective: To identify a promising combination of Chiral Stationary Phase (CSP) and mobile phase mode (Normal Phase, Reversed Phase) that yields partial or full separation of the enantiomers.
Materials:
-
Racemic analyte dissolved in a suitable solvent (e.g., mobile phase).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
HPLC system with UV detector.
-
Screening Columns:
-
Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Amylose-based CSP (e.g., Chiralpak AD-H)
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte. If solubility is an issue, dissolve in the initial mobile phase composition.
-
Normal Phase (NP) Screening:
-
Install the cellulose-based column.
-
Equilibrate the column with 90:10 (v/v) n-Hexane/IPA at a flow rate of 1.0 mL/min for at least 20 column volumes.
-
Inject 5-10 µL of the sample and run the analysis.
-
If no separation is observed or retention is too long/short, change the mobile phase to 80:20 (v/v) n-Hexane/IPA and repeat.
-
Repeat the above steps using n-Hexane/EtOH as the mobile phase.
-
Replace the column with the amylose-based CSP and repeat all NP screening steps.
-
-
Reversed Phase (RP) Screening:
-
Important: Ensure the column is compatible with reversed-phase solvents. Flush thoroughly with an intermediate solvent like IPA before switching from NP to RP.
-
Install the cellulose-based column.
-
Equilibrate with 50:50 (v/v) ACN/Water at 1.0 mL/min.
-
Inject the sample and run the analysis.
-
If needed, adjust the mobile phase to 70:30 (v/v) ACN/Water.
-
Repeat the above steps using MeOH/Water as the mobile phase.
-
Replace the column with the amylose-based CSP and repeat all RP screening steps.
-
-
Data Evaluation: Analyze the chromatograms. Look for any sign of peak splitting or separation (even baseline humps). The condition that provides the best selectivity (α), even if the resolution is poor, is the most promising candidate for optimization.
Protocol 2: Mobile Phase Optimization
Objective: To improve the resolution (Rs ≥ 1.5) and peak shape of the separation identified in the screening phase. This protocol assumes a promising result was found in Normal Phase.
Materials:
-
The "best" column and mobile phase mode identified in Protocol 1.
-
HPLC-grade solvents and additives (e.g., Trifluoroacetic Acid (TFA) for acids, Diethylamine (DEA) for bases).
Procedure:
-
Optimize Modifier Percentage:
-
Set up the HPLC with the chosen column and initial mobile phase (e.g., 90:10 Hexane/IPA).
-
Systematically decrease the percentage of the strong solvent (Hexane) in small increments (e.g., 92:8, 95:5). This will generally increase retention and may improve resolution.
-
Conversely, if retention is too long, increase the percentage of the polar modifier (IPA) (e.g., 88:12, 85:15).
-
-
Evaluate Different Modifiers:
-
If resolution is still suboptimal, switch the alcohol modifier. For example, if you were using IPA, try an equivalent strength of EtOH. The different hydrogen bonding characteristics can significantly alter selectivity.
-
-
Incorporate Additives for Peak Shape:
-
For Acidic Analytes: If peaks are tailing, add 0.1% TFA or Acetic Acid to the mobile phase. This suppresses the ionization of the analyte, leading to better peak symmetry.[16]
-
For Basic Analytes: If peaks are tailing, add 0.1% DEA to the mobile phase. This minimizes unwanted interactions between the basic analyte and the silica surface.[16]
-
-
Optimize Temperature:
-
Lowering the column temperature often enhances weaker bonding forces and can improve selectivity.[12] Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
-
Final Assessment: Evaluate the optimized conditions based on resolution (Rs), peak symmetry, and analysis time. The goal is a robust method with baseline resolution (Rs > 1.5) and an acceptable run time.
Troubleshooting Common Chiral HPLC Issues
Even with a systematic approach, challenges can arise. The history of a chiral column, particularly its exposure to additives, can impact future separations—a phenomenon known as "memory effect".[17]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Incorrect CSP choice for the analyte. 2. Mobile phase is too strong, eluting both enantiomers too quickly. | 1. Screen a different class of CSP (e.g., switch from polysaccharide to macrocyclic). 2. Decrease the amount of polar modifier in NP or organic modifier in RP. |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition. 2. Low column efficiency. 3. Temperature is too high. | 1. Fine-tune the mobile phase composition (Protocol 2). 2. Check for column degradation or blockages; consider a new column. 3. Lower the column temperature. |
| Poor Peak Shape (Tailing) | 1. Unwanted interactions between analyte and silica support. 2. Column overload. | 1. For acidic analytes, add 0.1% acid (TFA, Acetic Acid). For basic analytes, add 0.1% base (DEA).[16] 2. Reduce sample concentration or injection volume. |
| High Backpressure | 1. Blocked inlet frit due to sample particulates. 2. Mobile phase precipitation or immiscibility. | 1. Reverse-flush the column (if permitted by manufacturer). Install a guard column.[18] 2. Ensure mobile phase components are fully miscible and filtered. |
| Loss of Performance on a New Column | 1. Column-to-column variability (though manufacturers have improved this).[17] 2. The original method was developed on a "conditioned" column with memory effects. | 1. Re-optimize the method slightly on the new column. 2. When developing a new method, always use a new, dedicated column and document its history carefully.[17] |
Conclusion
High-Performance Liquid Chromatography with chiral stationary phases is a powerful and essential technology for modern chemical and pharmaceutical analysis. Success in this field is not merely about following steps, but about understanding the intricate interplay between the analyte's structure, the CSP's chemistry, and the mobile phase's properties. By adopting a systematic screening strategy, performing careful optimization, and applying logical troubleshooting, researchers can confidently develop robust and reliable methods for the most challenging chiral separations.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]
-
14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved from [Link]
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Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]
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Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from [Link]
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Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]
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Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]
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Magbool, F. F. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. Retrieved from [Link]
-
Chiral Chromatography and the Pharmaceutical Industry. (2017, August 24). Phenomenex. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Reference Standard: N-benzylcyclohexylamine
Introduction: The Analytical Imperative for N-benzylcyclohexylamine
N-benzylcyclohexylamine is a secondary amine that is of significant interest in pharmaceutical research and forensic analysis. In the pharmaceutical industry, it may arise as an impurity or a synthetic precursor in the manufacturing of active pharmaceutical ingredients (APIs). Its structural similarity to other pharmacologically active compounds necessitates its careful monitoring and control. Furthermore, N-benzylcyclohexylamine has been identified as a cutting agent in illicit drug samples, such as those containing 3,4-MDMA, making its accurate identification and quantification crucial for forensic laboratories.[1][2]
The availability of a well-characterized analytical reference standard is paramount for the development and validation of analytical methods to ensure the identity, purity, and strength of pharmaceutical products and the accurate analysis of forensic samples. This document provides a comprehensive guide to the use of N-benzylcyclohexylamine as an analytical reference standard, including its physicochemical properties and detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties and Handling
A thorough understanding of the chemical and physical properties of N-benzylcyclohexylamine is fundamental to its appropriate handling, storage, and use as a reference standard.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉N | PubChem[3] |
| Molecular Weight | 189.30 g/mol | PubChem[3] |
| Appearance | Oil | ChemicalBook[4] |
| Boiling Point | 289.8°C at 760 mmHg | ChemSrc |
| Density | 0.97 g/cm³ | ChemSrc |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol.[1] | Cayman Chemical[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1][2] | Cayman Chemical[1][2] |
Safety Precautions: N-benzylcyclohexylamine is harmful if swallowed and causes skin and serious eye irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Analytical Workflow for Reference Standard Qualification
The qualification of N-benzylcyclohexylamine as a reference standard requires a multi-faceted analytical approach to confirm its identity and purity. The following diagram illustrates a typical workflow.
Caption: Workflow for the comprehensive analysis of N-benzylcyclohexylamine reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of N-benzylcyclohexylamine and its potential impurities.[6] The following protocol is a starting point and should be validated according to ICH Q2(R1) guidelines.[7]
1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973 Network MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MSD Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
2. Sample Preparation:
-
Prepare a stock solution of the N-benzylcyclohexylamine reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to 10 µg/mL with methanol.
3. Data Analysis and Interpretation:
-
The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
The mass spectrum of the main peak should be compared with a reference spectrum (e.g., from the NIST library or the Cayman Spectral Library) for identity confirmation.[1]
-
Purity can be estimated by the area percentage of the main peak relative to the total peak area.
-
Impurity profiling involves the identification of any minor peaks by their mass spectra.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity and Assay
A stability-indicating HPLC method is essential for accurately determining the purity and assay of the N-benzylcyclohexylamine reference standard.[8] The following reverse-phase HPLC (RP-HPLC) method is adapted from a validated method for a structurally similar compound and should be validated for its intended use.[9]
1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (90:10, v/v), pH adjusted to 2.5 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Prepare a stock solution of the N-benzylcyclohexylamine reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard and sample solutions by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
3. Method Validation (as per ICH Q2(R1) Guidelines): [7]
The following parameters should be assessed to ensure the method is fit for purpose:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities and degradation products. Peak purity should be evaluated using a PDA detector. |
| Linearity | A minimum of 5 concentration levels covering the expected range. Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | % Recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the N-benzylcyclohexylamine reference standard.[10] Both ¹H and ¹³C NMR spectra should be acquired.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the N-benzylcyclohexylamine reference standard in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
The following parameters are a general guide and may need to be optimized.[11]
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 1024 or more |
3. Spectral Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), the methylene protons of the benzyl group, the methine proton on the cyclohexane ring attached to the nitrogen, and the methylene protons of the cyclohexane ring.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl ring.
The following diagram illustrates the key structural features of N-benzylcyclohexylamine and their expected correlation in the NMR spectra.
Caption: Structural correlation of N-benzylcyclohexylamine with expected NMR signals.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for the analytical characterization of N-benzylcyclohexylamine as a reference standard. Adherence to these methodologies, coupled with rigorous method validation, will ensure the generation of accurate and reliable data, which is essential for both pharmaceutical quality control and forensic investigations. The use of a multi-technique approach, including GC-MS, HPLC, and NMR, provides a self-validating system for the unequivocal confirmation of the identity, purity, and assay of this important analytical standard.
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(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]
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A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. [Link]
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Benzenemethanamine, N-cyclohexyl-. PubChem. [Link]
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2-Benzylcyclohexylamine. PubChem. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]
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GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. [Link]
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Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. [Link]
-
¹H NMR spectra monitoring of the cyclization reaction of... ResearchGate. [Link]
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Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide. RSC Publishing. [Link]
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(PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. ResearchGate. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC - NIH. [Link]
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Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]
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AAmine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It. Refining Online. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of N-benzylamines via Imination and Reductive Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the N-benzylamine Moiety
N-benzylamines are a cornerstone structural motif in a vast array of biologically active molecules and functional materials. Their presence is critical in numerous pharmaceuticals, including antihypertensives, antihistamines, and antimycotics, where the benzyl group often plays a key role in binding to target receptors.[1] Beyond medicinal chemistry, these amines serve as essential intermediates in the synthesis of agrochemicals, catalysts, and complex molecular architectures.[2]
The most direct and widely adopted method for preparing N-benzylamines is the reductive amination of benzaldehydes. This process typically involves two fundamental transformations: the condensation of a benzaldehyde with a primary amine to form an imine, followed by the reduction of the carbon-nitrogen double bond. This guide provides an in-depth exploration of this synthetic strategy, offering both the theoretical underpinnings and field-proven experimental protocols suitable for research and development laboratories.
Scientific Principles: Mechanism and Causality
The synthesis proceeds through a sequential reaction pathway. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Imine Formation (Condensation)
The initial step is the acid-catalyzed nucleophilic addition of a primary amine to the carbonyl carbon of a benzaldehyde. This forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, which is typically the rate-limiting step, yields the stable imine (also known as a Schiff base).
The equilibrium of this reaction can be influenced by the removal of water. However, many modern protocols, particularly one-pot procedures, are designed to proceed efficiently without the explicit removal of the water by-product, simplifying the experimental setup.[3]
Step 2: Imine Reduction (Hydrogenation)
Once formed, the imine is reduced to the target N-benzylamine. This can be accomplished through two primary routes:
-
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[4] The imine is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond. This is a highly efficient, atom-economical method often favored in industrial applications.
-
Hydride Reduction: In a laboratory setting, chemical hydrides are a more convenient alternative. Reagents like sodium borohydride (NaBH₄) are widely used due to their selectivity, affordability, and milder reaction conditions.[5][6] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic imine carbon, followed by quenching with a protic solvent (like methanol or water) to protonate the nitrogen atom.[7] More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, particularly when the aldehyde is present, as they are less reactive towards carbonyls than they are towards the protonated imine.[6][8]
Visualizing the Pathway
The following diagram illustrates the complete mechanistic sequence from reactants to the final N-benzylamine product.
Caption: Mechanism of N-benzylamine synthesis.
Experimental Design and Strategic Considerations
The success of N-benzylamine synthesis hinges on the careful selection of reagents and conditions. A one-pot approach, where the imination and reduction occur in the same reaction vessel without isolation of the imine, is often preferred for its efficiency and convenience.[9][10]
Reactant and Reagent Selection
| Parameter | Choices & Considerations | Causality & Expert Insights |
| Benzaldehyde | Electron-donating or -withdrawing groups are generally well-tolerated. Sterically hindered aldehydes may react slower. | The electrophilicity of the carbonyl carbon influences the rate of imine formation. Highly reactive aldehydes may require cooling during amine addition to control the initial exotherm. |
| Amine | Primary aliphatic and aromatic amines are suitable. Steric hindrance around the nitrogen can slow the reaction. | The nucleophilicity of the amine dictates its reactivity. Less nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may require longer reaction times or mild heating. |
| Solvent | Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), or greener options like Glycerol.[3][5] | Protic solvents like methanol can participate in the mechanism and are excellent for NaBH₄ reductions. A key insight is that for one-pot catalytic hydrogenations, the presence of the water formed during imination in a miscible solvent like methanol does not inhibit the catalyst and avoids an unnecessary workup step.[3] |
| Reducing Agent | Catalytic: H₂ with Pd/C, Pt/C, Raney Ni. Hydride: NaBH₄, NaBH(OAc)₃, NaBH₃CN. | Catalytic hydrogenation is clean (water is the only byproduct) but requires specialized equipment (hydrogenator, balloon) and careful handling of pyrophoric catalysts.[11] NaBH₄ is inexpensive and effective but can also reduce the starting aldehyde if addition is not controlled.[8] NaBH(OAc)₃ is milder and will selectively reduce the imine in the presence of an aldehyde, making it ideal for one-pot reactions where imine formation is slow.[12] |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Synthesis via Catalytic Hydrogenation
This protocol is adapted from methodologies that emphasize operational simplicity and are suitable for scaling.[3] It is ideal for producing clean products with high atom economy.
Workflow Diagram:
Caption: Workflow for catalytic hydrogenation protocol.
Step-by-Step Procedure:
-
Reactant Charging: To a three-necked round-bottom flask equipped with a magnetic stir bar, add methanol (e.g., 100 mL). Add the primary amine (100 mmol, 1.0 equiv).
-
Aldehyde Addition: Begin stirring and add the benzaldehyde (100 mmol, 1.0 equiv) dropwise over 15 minutes. An exotherm may be observed. Maintain the temperature at 20-25°C.
-
Imine Formation: Stir the mixture at room temperature for 4-6 hours. The completeness of imine formation can be monitored by TLC or GC analysis.
-
Catalyst Addition: To the resulting imine solution, carefully add 10% Palladium on Carbon (0.5 g, ~0.5 mol%). Causality Note: Pd/C is pyrophoric and must be handled with care, preferably under a nitrogen atmosphere or by adding it to the solvent-wet mixture quickly.[11]
-
Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure). Allow the reaction to stir vigorously under a positive pressure of hydrogen for 4-6 hours or until hydrogen uptake ceases.
-
Workup & Filtration: Purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Insight: The filter cake is highly flammable and should be kept wet with solvent (e.g., methanol or water) and disposed of in a dedicated waste container to prevent ignition upon drying.[13]
-
Isolation: Wash the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude N-benzylamine can be purified by distillation or column chromatography if necessary.
Protocol 2: One-Pot Synthesis via Sodium Borohydride Reduction
This protocol is a robust and convenient method for laboratory-scale synthesis, avoiding the need for specialized hydrogenation equipment.[5][10]
Step-by-Step Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzaldehyde (10 mmol, 1.0 equiv) and the primary amine (10 mmol, 1.0 equiv) in methanol (30 mL).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive partners, this step may be extended or gently heated.
-
Reduction: Cool the mixture to 0°C in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (12 mmol, 1.2 equiv) over 20-30 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the reduction of any unreacted benzaldehyde.[8] Effervescence (hydrogen gas evolution) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding water (20 mL) or 1M HCl to decompose any excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water (30 mL) and extract the product with an organic solvent like ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified as needed.
Safety in Hydrogenation Reactions
Working with hydrogen and pyrophoric catalysts demands strict adherence to safety protocols to mitigate the significant risks of fire and explosion.
| Hazard | Mitigation Strategy & Best Practices |
| Hydrogen Gas | Flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood. Purge all reaction vessels with an inert gas (e.g., nitrogen) before introducing hydrogen and after the reaction is complete.[14][15] |
| Pyrophoric Catalysts | Pd/C and Raney Ni can ignite spontaneously upon exposure to air, especially after use when they are highly activated. Never allow the catalyst to dry in the air.[11] Always handle under an inert atmosphere or as a wet slurry. Quench used catalyst by suspending it in water before disposal in a designated, labeled waste container.[13] |
| Exothermic Reactions | Both imine formation and hydrogenation can be exothermic. Monitor the reaction temperature and use cooling baths (ice, water) as necessary to prevent runaway reactions.[15] |
| Pressure | For reactions above atmospheric pressure, use only certified pressure-rated equipment and conduct the procedure behind a safety shield.[14] |
References
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Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Patil, S. A., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). Retrieved January 23, 2026, from [Link]
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). KinTek. Retrieved January 23, 2026, from [Link]
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Nnamonu, L. A., et al. (2017). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Retrieved January 23, 2026, from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Guerrero, P. G., et al. (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 127(1), 101-106. Retrieved January 23, 2026, from [Link]
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Hydrogenation SOP. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 23, 2026, from [Link]
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Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2017). Beilstein Journal of Organic Chemistry, 13, 134-139. Retrieved January 23, 2026, from [Link]
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SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved January 23, 2026, from [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2018). Synthetic Communications, 48(13), 1636-1644. Retrieved January 23, 2026, from [Link]
-
EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2020). ACS Sustainable Chemistry & Engineering, 8(30), 11265-11272. Retrieved January 23, 2026, from [Link]
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Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 23, 2026, from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (n.d.). Beyond Benign. Retrieved January 23, 2026, from [Link]
-
Plausible reaction mechanism of converting benzylamine to N‐benzylbenzaldimine using Cu−BTC MOF catalyst. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie, 357(4), e2300381. Retrieved January 23, 2026, from [Link]
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Visible-Light Photocatalytic Synthesis of Amines from Imines via Transfer Hydrogenation Using Quantum Dots as Catalysts. (2018). The Journal of Organic Chemistry, 83(18), 11097-11104. Retrieved January 23, 2026, from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). Industrial Safety Solution. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. Retrieved January 23, 2026, from [Link]
-
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2001). ACS Combinatorial Science, 3(4), 347-350. Retrieved January 23, 2026, from [Link]
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
Convenient and clean synthesis of imines from primary benzylamines. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2011). Organic Letters, 13(16), 4414-4417. Retrieved January 23, 2026, from [Link]
-
Reductive Amination: Reduction of an imine to a secondary amine. (2020). YouTube. Retrieved January 23, 2026, from [Link]
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- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Application Note & Protocol: A One-Pot Strategy for the Synthesis of N-Benzylamines Mediated by the Triphenylphosphine-Iodine System
Abstract: This document provides a comprehensive guide for the synthesis of N-benzylamines through a one-pot reaction from benzyl alcohols and amines. The protocol leverages the triphenylphosphine-iodine (PPh₃-I₂) reagent system for the in situ activation of benzyl alcohols, facilitating a subsequent nucleophilic substitution by an amine. This methodology offers a mild, efficient, and operationally simple alternative to traditional multi-step procedures, making it highly valuable for applications in medicinal chemistry and drug development. We will delve into the underlying mechanism, provide a detailed, validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting.
Principle and Scientific Rationale
The synthesis of N-benzylamines is a cornerstone transformation in organic chemistry, as this structural motif is prevalent in a vast array of pharmaceuticals and biologically active compounds. Traditional methods often involve the use of reactive and hazardous benzyl halides. The methodology described herein circumvents this by generating the reactive benzyl iodide intermediate in situ from a stable benzyl alcohol precursor.
The core of this transformation relies on the principles of the Appel reaction, where an alcohol is converted to an alkyl iodide.[1][2] The combination of triphenylphosphine (PPh₃), a common and stable phosphine, and molecular iodine (I₂) forms the reactive iodinating species. This system efficiently converts the hydroxyl group of the benzyl alcohol into an excellent leaving group, priming it for nucleophilic attack.
The Underlying Mechanism
The reaction proceeds through a well-established sequence of steps, the understanding of which is critical for procedural choices and troubleshooting.
-
Formation of the Active Phosphonium Species: Triphenylphosphine, acting as a nucleophile, attacks the iodine molecule to form an initial complex, often represented as triphenylphosphine-iodine adducts or diiodotriphenylphosphorane ([PPh₃I]⁺I⁻).[3] This species is the primary activating agent.
-
Alcohol Activation: The oxygen atom of the benzyl alcohol attacks the electrophilic phosphorus atom of the activated complex. This step forms a key alkoxyphosphonium iodide intermediate.[3][4] The original hydroxyl group is now part of a bulky, positively charged phosphonium moiety, transforming it into an excellent leaving group (triphenylphosphine oxide, Ph₃PO), which is thermodynamically favored due to the formation of a very stable P=O double bond.
-
Nucleophilic Substitution: The amine (R₂NH), present in the reaction mixture, then acts as the nucleophile. It attacks the benzylic carbon in a direct Sₙ2 displacement, cleaving the C-O bond and forming the desired C-N bond of the N-benzylamine.[1] This step proceeds with an inversion of configuration if the benzylic carbon is a stereocenter.
-
Acid Quenching: The reaction generates hydrogen iodide (HI) as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, is crucial to neutralize the HI, preventing the protonation of the amine nucleophile and driving the reaction to completion.
The sequence of reagent addition is paramount for the success of this reaction. To avoid the formation of undesired acid anhydrides or other side products, the amine and carboxylic acid (if applicable in related reactions) should be introduced before the final addition of the base.[5]
Mechanistic Pathway Diagram
Caption: The PPh₃-I₂ mediated synthesis of N-benzylamines.
Application Scope and Considerations
This protocol is robust and applicable to a wide range of substrates, but an understanding of its scope and limitations is key to successful implementation.
| Substrate/Reagent | Scope & Considerations | Potential Side Reactions |
| Benzyl Alcohols | Highly effective for primary (ArCH₂OH) and secondary (ArCH(R)OH) benzyl alcohols. Electron-donating or withdrawing groups on the aromatic ring are generally well-tolerated. | Tertiary alcohols are not suitable as they are prone to elimination reactions under these conditions, leading to the formation of styrenes.[4] |
| Amines | Works well with primary and secondary aliphatic and aromatic amines. Sterically hindered amines may react more slowly. | With primary amines (RNH₂), over-alkylation to form the tertiary dibenzylamine (ArCH₂)₂NR can occur. This can be minimized by using an excess of the amine. |
| Solvents | Aprotic solvents are preferred. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used and give excellent results. | Protic solvents like alcohols are incompatible as they will compete in the activation step. |
| Base | A non-nucleophilic organic base is required. Triethylamine (Et₃N) is a cost-effective and common choice. Imidazole can also be used and sometimes offers advantages in milder conditions.[1] | Using a nucleophilic base or a very strong base can lead to side reactions, including elimination. |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for a representative reaction between benzyl alcohol and morpholine.
Reaction: Benzyl Alcohol + Morpholine → 4-Benzylmorpholine
Materials and Reagents
-
Benzyl alcohol (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)
-
Iodine (I₂, 1.5 eq.)
-
Triethylamine (Et₃N, 2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate
-
Ice-water bath
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq.).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane via syringe to dissolve the PPh₃. Add morpholine (1.2 eq.) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon iodine addition.
-
Iodine Addition: Add iodine (1.5 eq.) portion-wise to the cooled, stirred solution. The mixture will turn dark brown/purple. Stir for 10-15 minutes at 0 °C to allow for the formation of the active complex.
-
Alcohol Addition: Slowly add benzyl alcohol (1.0 eq.) via syringe to the reaction mixture.
-
Base Addition: Add triethylamine (2.0 eq.) dropwise. The addition of the base is often accompanied by the formation of a precipitate (triethylammonium iodide) and a lightening of the reaction color.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete (or has reached a plateau), quench by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine. The color should fade to pale yellow or colorless.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired N-benzylamine along with triphenylphosphine oxide (a major byproduct). Purify the crude material using flash column chromatography on silica gel to isolate the pure product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagents (wet solvent/reagents).2. Insufficient reaction time.3. Incorrect order of addition. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents.2. Allow the reaction to stir for a longer period or gently heat (e.g., to 40 °C).3. Strictly follow the prescribed order of addition.[5] |
| Significant Unreacted Benzyl Alcohol | 1. Insufficient PPh₃/I₂.2. Amine nucleophile is too weak or sterically hindered. | 1. Use a slight excess (1.5 eq.) of the PPh₃/I₂ system to ensure full activation.2. Increase reaction time and/or temperature. For very weak nucleophiles, this method may not be optimal. |
| Formation of Side Products | 1. Over-alkylation of primary amines.2. Elimination of secondary benzyl alcohols. | 1. Use an excess of the primary amine (2-3 eq.) relative to the benzyl alcohol.2. Maintain lower reaction temperatures (0 °C to RT) to favor substitution over elimination. |
| Difficult Purification | Triphenylphosphine oxide (Ph₃PO) can co-elute with the product. | Ph₃PO is less soluble in nonpolar solvents. Before chromatography, the crude residue can be triturated with a solvent like diethyl ether or a hexanes/ether mixture to precipitate out much of the Ph₃PO. |
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Iodine can sublimate; handle it with care.
-
Triphenylphosphine (PPh₃): Can cause skin and eye irritation.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle with extreme care.
-
Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor.
References
-
Butt, M. A., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 58.
-
Butt, M. A., et al. (2018). ResearchGate copy of "Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2". Chemistry Central Journal.
-
Alvarez-Manzaneda, E. J., et al. (2005). Reaction of Allylic and Benzylic Alcohols and Esters with PPh3/I2: One-Pot Synthesis of β,γ-Unsaturated Compounds. Tetrahedron Letters, 46(17), 3759-3762.
-
Integrated Chemist. (2020). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. YouTube.
-
Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to... | Study Prep. Pearson+.
-
Butt, M. A., et al. (2018). PDF of "Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2". ResearchGate.
-
Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Organic-Chemistry.org.
- Not directly applicable to the synthesis protocol, discusses palladium c
- Not directly applicable to the synthesis protocol, discusses amide synthesis under Appel-type conditions.
-
Golisade, A., et al. (2012). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 2(21), 8061-8064.
- Not directly applicable to the PPh3-I2 method, discusses Ni-catalyzed amin
-
Narsaiah, A. V., et al. (2006). Triphenylphosphine–Iodine: An Efficient Reagent System for the Synthesis of Nitriles From Aldoximes. Synthetic Communications, 36(1), 137-141.
- Not directly applicable to the primary topic, discusses N-benzyl
- Not directly applicable to the synthesis protocol.
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Organic-Chemistry.org.
- Not directly applicable to the synthesis protocol.
Sources
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of Cyclohexanecarboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the reductive amination of cyclohexanecarboxaldehyde. Our goal is to provide you with the causal explanations and actionable protocols necessary to optimize your reaction yields and purity.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific experimental failures. Each question represents a common problem, followed by a detailed analysis of potential causes and step-by-step solutions.
Question 1: My reaction shows very low conversion of the starting aldehyde, and the main spot on my TLC is the cyclohexanecarboxaldehyde. What's going wrong?
This is a classic symptom of inefficient imine or iminium ion formation, which is the necessary intermediate for the reduction to the desired amine.[1][2] Without the formation of this C=N bond, the reducing agent has nothing to reduce except, potentially, your starting aldehyde.
Root Cause Analysis & Solutions:
-
Sub-optimal pH: The formation of the imine is a pH-dependent equilibrium.[3]
-
The Problem: At a high pH, the carbonyl is not sufficiently activated by protonation. At a very low pH, the amine nucleophile is protonated to a non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.[3]
-
The Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[3][4] This can be achieved by adding a catalytic amount of acetic acid. If your reaction is neutral or basic, the rate of imine formation will be exceedingly slow.
-
-
Presence of Water: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases one molecule of water.[1]
-
The Problem: According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials.
-
The Solution: While many protocols are robust enough to handle small amounts of water, if you suspect this is an issue, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. Alternatively, using a solvent system that allows for azeotropic removal of water with a Dean-Stark apparatus can be effective, though often unnecessary for common hydride reductions.
-
-
Steric Hindrance or Poor Nucleophilicity of the Amine:
-
The Problem: If the amine you are using is particularly bulky or has electron-withdrawing groups that reduce its nucleophilicity, the initial attack on the carbonyl can be slow.
-
The Solution: Increase the reaction time or consider using a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, which can help to activate the aldehyde towards nucleophilic attack.[5]
-
Troubleshooting Workflow: Low Aldehyde Conversion
Caption: Troubleshooting flowchart for low aldehyde conversion.
Question 2: My starting aldehyde is consumed, but my yield is still low, and I see a significant amount of cyclohexylmethanol. What happened?
This outcome indicates that the reducing agent is preferentially reducing the starting aldehyde to its corresponding alcohol rather than reducing the intermediate iminium ion.
Root Cause Analysis & Solutions:
-
Incorrect Choice of Reducing Agent: Different hydride reagents have varying reactivities and selectivities.
-
The Problem: A strong, unselective reducing agent like sodium borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate iminium ion.[1][5] If the rate of aldehyde reduction is faster than the rate of imine formation, the alcohol will be the major product.[3]
-
The Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations because it is much slower at reducing aldehydes and ketones but readily reduces the protonated iminium ion.[1][6][7] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion at a controlled pH of 6-7, but is highly toxic.[4][7]
-
-
One-Pot vs. Two-Step Procedure: The timing of the addition of the reducing agent is critical.
-
The Problem: In a one-pot procedure where all reagents are mixed at once, a highly reactive reducing agent will immediately begin reducing the aldehyde.[3]
-
The Solution: If you must use NaBH₄, adopt a two-step procedure. First, mix the cyclohexanecarboxaldehyde and the amine in a suitable solvent like methanol and allow sufficient time for the imine to form (this can be monitored by TLC or GC-MS).[6] Only after imine formation is complete should you add the NaBH₄.[3][5]
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Selectivity | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | High (Iminium > Aldehyde)[1][7] | DCE, THF, DCM[5][6] | Excellent for one-pot reactions; moisture-sensitive.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | High (at pH 6-7)[1][7] | Methanol[5] | Highly effective but also highly toxic (releases HCN gas in strong acid).[7][8] |
| Sodium Borohydride | NaBH₄ | Low (Reduces both)[1][5] | Methanol, Ethanol | Best used in a two-step process after imine formation is complete.[5][6] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | High | Methanol, Ethanol, Ethyl Acetate | "Green" option, but may reduce other functional groups (e.g., alkenes, nitro groups).[1][9] |
Question 3: My reaction is messy, with multiple spots on the TLC plate. I suspect over-alkylation or aldol side reactions. How can I improve selectivity?
The formation of multiple byproducts points to a lack of control over the reaction's selectivity.
Root Cause Analysis & Solutions:
-
Over-alkylation: This is a common issue when using a primary amine (R-NH₂). The secondary amine product (Cyclohexylmethyl-NH-R) is itself a nucleophile and can react with another molecule of the aldehyde to form a tertiary amine.
-
The Problem: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a competitive reaction to form a tertiary amine byproduct.
-
The Solution:
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to outcompete the secondary amine product for the limited amount of aldehyde.
-
Slow Addition: If practical, add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the secondary amine product low at any given time.
-
Two-Step Procedure: Isolate the imine first, then reduce it. This decouples the imine formation from the reduction and prevents the secondary amine product from being present during the initial condensation step.[6]
-
-
-
Aldol Condensation: Cyclohexanecarboxaldehyde, like many aldehydes with α-hydrogens, can undergo self-condensation under basic or, in some cases, acidic conditions to form aldol adducts.
-
The Problem: The presence of strong bases or even certain amines can catalyze the self-condensation of the aldehyde, leading to high molecular weight impurities.
-
The Solution:
-
Maintain Mildly Acidic pH: As discussed, a pH of 4-6 is ideal and disfavors base-catalyzed aldol reactions.
-
Control Temperature: Running the reaction at room temperature or below can help minimize the rate of this side reaction.
-
Order of Addition: Add the aldehyde slowly to a solution of the amine and the acid catalyst to ensure it reacts in the desired pathway before it has a chance to self-condense.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of reductive amination?
Reductive amination is a two-stage process that transforms a carbonyl group into an amine.[1]
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. After a proton transfer, a molecule of water is eliminated to form a C=N double bond, known as an imine. In the presence of acid, this imine is protonated to form a highly electrophilic iminium ion.[2]
-
Reduction: A hydride reducing agent (like NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond, yielding the final amine product.[2]
Visualization: General Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Q2: How do I choose the best reducing agent?
The choice depends primarily on whether you are performing a one-pot or two-step reaction and the presence of other reducible functional groups in your molecules.
Decision Tree: Selecting a Reducing Agent
Caption: Decision tree for selecting a reducing agent.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., ethyl acetate/hexanes). You should see the spot for the starting aldehyde (and amine, if visible) disappear as a new, typically more polar, spot for the amine product appears. Staining with ninhydrin can be useful for visualizing amines if they are not UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the disappearance of starting materials and the appearance of the product, imine intermediate, and any byproducts.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃ (STAB)
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add cyclohexanecarboxaldehyde (1.0 eq) to the solution.
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution. The addition may be exothermic.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation as required.
Protocol 2: Two-Step Reductive Amination using NaBH₄
-
Imine Formation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 eq) and the amine (1.05 eq) in methanol. Stir at room temperature for 2-4 hours, or until analysis (TLC, GC-MS) confirms the formation of the imine is complete.[6]
-
Reduction: Cool the solution in an ice bath to 0 °C.
-
Slowly and in small portions, add sodium borohydride (1.2 eq) to the stirred solution. Be cautious of hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product for purification.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of N-Substituted Benzylamines
Welcome to the technical support hub for the synthesis of N-substituted benzylamines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of N-substituted benzylamines via common methods such as reductive amination, nucleophilic substitution, and Buchwald-Hartwig amination.
Issue 1: Low Yield of the Desired Secondary Amine in Reductive Amination
Question: I'm performing a reductive amination between a primary amine and a benzaldehyde derivative, but I'm getting a significant amount of the tertiary amine (bis-benzylated product) and unreacted primary amine. How can I improve the selectivity for the secondary amine?
Answer: This is a classic challenge in reductive amination, often stemming from the product of the initial reaction (the secondary amine) being more nucleophilic than the starting primary amine. This increased nucleophilicity makes it a better competitor for reacting with the remaining aldehyde, leading to over-alkylation.[1][2]
Root Cause Analysis & Solutions:
-
Reaction Kinetics: The rate of imine formation and its subsequent reduction are critical. If the reduction of the initially formed imine is slow, the resulting secondary amine can react with another molecule of the aldehyde.
-
Stoichiometry and Addition Rate: Using a large excess of the primary amine can statistically favor the formation of the desired secondary amine. However, this can be wasteful and complicate purification. A more controlled approach is the slow addition of the aldehyde to the reaction mixture. This keeps the aldehyde concentration low, minimizing the chance of the secondary amine product reacting with it.
-
Choice of Reducing Agent: The choice of reducing agent is paramount. A mild and selective reducing agent that preferentially reduces the imine in the presence of the aldehyde is ideal.[1]
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is less reactive towards aldehydes and ketones but highly effective for reducing imines and enamines.[3] Its bulkiness can also help in controlling the reaction rate.
-
Sodium cyanoborohydride (NaBH3CN): While effective, it is highly toxic and can also reduce aldehydes at lower pH.[1] Careful pH control (typically between 6 and 7) is necessary to favor imine reduction.
-
-
Stepwise Procedure: A highly effective method to prevent dialkylation is to perform the reaction in two distinct steps.[3] First, allow the imine to form completely by mixing the amine and aldehyde (often with a dehydrating agent like MgSO₄ or molecular sieves). Once imine formation is confirmed (e.g., by TLC or NMR), then add the reducing agent, such as sodium borohydride (NaBH₄).[3]
Preventative Protocol: Stepwise Reductive Amination
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add the benzaldehyde derivative (1.0-1.1 eq) and a dehydrating agent (e.g., anhydrous MgSO₄).
-
Stir the mixture at room temperature for 1-4 hours, monitoring for imine formation by TLC or GC-MS.
-
Once imine formation is complete, cool the reaction to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir for an additional 1-2 hours at room temperature until the reaction is complete.
-
Quench the reaction carefully with water and proceed with standard workup and purification.
Issue 2: Formation of Impurities in Nucleophilic Substitution with Benzyl Halides
Question: I am synthesizing an N-substituted benzylamine by reacting a primary amine with benzyl bromide. My final product is contaminated with what appears to be a quaternary ammonium salt and dibenzylamine. How can I avoid these byproducts?
Answer: This is a common issue with direct N-alkylation of amines using reactive alkyl halides like benzyl bromide. The initial product, a secondary benzylamine, can be more reactive than the starting primary amine, leading to a second alkylation to form a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.[1][2][4] This is often referred to as a "runaway reaction".[2]
Root Cause Analysis & Solutions:
-
Over-alkylation: As mentioned, the product amine can be more nucleophilic than the starting amine.
-
Reaction Conditions: Elevated temperatures and concentrated solutions can exacerbate the problem.
-
Base: The choice and amount of base are critical. The base is required to neutralize the HBr formed during the reaction. If the starting amine is used as the base, it gets consumed, altering the stoichiometry.
Mitigation Strategies:
-
Control Stoichiometry: Use a significant excess of the starting primary amine to increase the probability of the benzyl bromide reacting with it rather than the secondary amine product. This is often not practical for valuable amines.
-
Slow Addition: Add the benzyl bromide slowly to a solution of the amine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).[5] This keeps the concentration of the alkylating agent low.
-
Milder Conditions: Run the reaction at lower temperatures to control the reaction rate.
-
Alternative Synthetic Routes: For clean, monosubstituted products, consider reductive amination or the Gabriel synthesis. The Gabriel synthesis is particularly effective for preparing primary amines without contamination from secondary or tertiary amines.[6]
Issue 3: Debenzylation During Subsequent Reaction Steps
Question: I have successfully synthesized my N-substituted benzylamine, but in a subsequent hydrogenation step to reduce another functional group, I am losing the benzyl group. How can I prevent this?
Answer: The N-benzyl group is known to be labile under certain conditions, particularly catalytic hydrogenation (e.g., using Pd/C and H₂). This deprotection is a common synthetic strategy but an unwanted side reaction if the benzyl group is intended to be a permanent part of the molecule.
Root Cause Analysis & Solutions:
-
Catalytic Hydrogenolysis: The benzyl C-N bond is susceptible to cleavage by hydrogenolysis, especially with palladium, platinum, or Raney nickel catalysts.
-
Reaction Conditions: The efficiency of debenzylation can be influenced by the catalyst, solvent, temperature, and pressure.
Preventative Measures:
-
Alternative Reducing Agents: If you need to reduce another functional group (e.g., a nitro group or a double bond), consider using reducing agents that are less prone to causing debenzylation.
-
For nitro group reduction: SnCl₂/HCl, Fe/NH₄Cl, or sodium dithionite.
-
For double bond reduction: Diimide (generated in situ from hydrazine and an oxidant) or other selective catalysts.
-
-
Protecting Group Strategy: If the benzyl group is meant to be a temporary protecting group, this lability can be exploited. If not, consider using a different N-substituent that is more stable to the planned reaction conditions.
-
Catalyst Poisoning: In some cases, partial poisoning of the catalyst can reduce its activity towards debenzylation while still allowing the desired reduction. However, this can be difficult to control and may not be reliable.
-
pH Control: The selectivity of debenzylation versus other reductions (like dehalogenation) can sometimes be controlled by adjusting the pH of the reaction medium.[7]
Issue 4: Reaction Failure or Low Conversion in Buchwald-Hartwig Amination
Question: I'm attempting a Buchwald-Hartwig amination to form a C-N bond between an aryl halide and a benzylamine derivative, but I'm getting low conversion or no reaction at all. What are the common pitfalls?
Answer: Buchwald-Hartwig amination is a powerful tool, but it is a complex catalytic cycle that can be sensitive to various factors.[8] Failure often points to issues with the catalyst, base, solvent, or the purity of the starting materials.
Root Cause Analysis & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or other impurities.
-
Ligand Choice: The choice of phosphine ligand is crucial and depends on the specific substrates.[8][9] For benzylamines, ligands like XantPhos have been shown to be effective.[10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but can be problematic with base-sensitive functional groups.[8][9] Other bases like LHMDS or DBU can be used. The physical properties of the base (e.g., solubility) can also impact the reaction.[9]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more active catalysts or harsher conditions.[11]
Troubleshooting Checklist:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
-
Dry and Degassed Solvent: Use freshly distilled or commercially available anhydrous, degassed solvents.
-
Active Catalyst: Use a reliable source of palladium precatalyst. If generating the active Pd(0) species in situ, ensure the conditions are appropriate.
-
Ligand and Base Screening: If the initial conditions fail, screen a small panel of different phosphine ligands and bases.
-
Temperature: Ensure the reaction is heated to the appropriate temperature, as many Buchwald-Hartwig reactions require elevated temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of reductive amination over direct N-alkylation with benzyl halides?
A1: Reductive amination offers significantly better control over the degree of alkylation, largely avoiding the over-alkylation issues that plague direct alkylation with reactive halides.[1] This leads to cleaner reactions and higher yields of the desired mono-N-substituted product, simplifying purification.
Q2: Can I use a secondary amine as the starting material in a reductive amination to synthesize a tertiary N-substituted benzylamine?
A2: Yes, reductive amination works well with secondary amines to produce tertiary amines. The secondary amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to the tertiary amine.[12]
Q3: My benzaldehyde starting material has a slight yellow color. Is it suitable for use in reductive amination?
A3: The yellow color likely indicates the presence of benzoic acid due to air oxidation. While small amounts may not completely inhibit the reaction, it can neutralize the amine starting material and interfere with the reaction. It is best to purify the benzaldehyde by distillation or by washing with a mild base (like sodium bicarbonate solution) followed by drying before use.
Q4: What is the mechanism of over-alkylation in the synthesis of benzylamines from benzyl chloride and ammonia?
A4: In the reaction of benzyl chloride with ammonia, the initial product is benzylamine. This primary amine is a stronger nucleophile than ammonia. Consequently, it can effectively compete with ammonia to react with the remaining benzyl chloride, forming dibenzylamine. Dibenzylamine, in turn, can react further to form tribenzylamine. This leads to a mixture of primary, secondary, and tertiary amines.[2][13]
Q5: Are there any "green" or more environmentally friendly methods for synthesizing N-substituted benzylamines?
A5: Yes, there is significant research in this area. One promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[14] In this process, a catalyst (often based on iridium, ruthenium, or other transition metals) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ.[14][15] This aldehyde then undergoes reductive amination with an amine, and the "borrowed" hydrogen is returned to reduce the intermediate imine. This method uses alcohols as alkylating agents, with water being the only byproduct, making it a much greener alternative to using alkyl halides.
III. Data and Protocols
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, MeCN | Mild, selective for imines over carbonyls, effective at room temperature.[3] | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Selective for imines at controlled pH (6-7). | Highly toxic (releases HCN), can reduce carbonyls at lower pH.[1] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive, readily available. | Reduces aldehydes/ketones; best for stepwise procedures after imine formation.[3] |
| H₂ with Catalyst (e.g., Pd/C) | MeOH, EtOH, EtOAc | High atom economy, clean reduction. | Can cause debenzylation; reduces other functional groups (alkenes, alkynes, nitro). |
Experimental Protocol: General Procedure for Reductive Amination using STAB
-
To a stirred solution of the primary or secondary amine (1.0 mmol) and the benzaldehyde or ketone (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) in one portion.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 mmol) to the mixture before the addition of STAB.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Stir the resulting mixture vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing Reaction Pathways
Diagram 1: Reductive Amination Pathways
This diagram illustrates the desired reaction pathway for the synthesis of a secondary benzylamine via reductive amination and the competing side reaction leading to the formation of an unwanted tertiary amine.
Caption: Desired vs. side reaction in reductive amination.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for diagnosing and solving issues of low yield in N-substituted benzylamine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (2024). Benzylamine. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Magee, P. S. (1961). U.S. Patent No. 2,987,548. U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Donthireddy, S. N. R., Pandey, V. K., & Rit, A. (2021). Nickel-Catalyzed Mono-N-alkylation of (Hetero)aromatic Amines with Alcohols via the Borrowing Hydrogen Strategy. The Journal of Organic Chemistry, 86(9), 6994–7001. [Link]
-
Felix, R. J., & Vanderwal, C. D. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. Journal of Catalysis, 344, 32-41. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 14. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Purification of crude N-benzyl-1-cyclohexylmethanamine by column chromatography
Answering the call of researchers and drug development professionals, this guide serves as a dedicated technical support center for the purification of crude N-benzyl-1-cyclohexylmethanamine by column chromatography. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework of understanding built on field-proven insights and core scientific principles. This resource is structured to anticipate and solve the specific challenges encountered when purifying secondary amines on silica gel.
Understanding the Challenge: The Amine-Silica Interaction
The primary obstacle in purifying N-benzyl-1-cyclohexylmethanamine and similar basic compounds is the inherent acidity of the silica gel stationary phase. The surface of silica is covered with silanol groups (Si-OH), which are Brønsted acids. The basic lone pair of electrons on the amine's nitrogen atom can form a strong acid-base interaction with these silanols. This interaction is the root cause of many purification failures, leading to:
-
Poor Resolution: Severe peak tailing and streaking, which prevents clean separation of the desired product from impurities.[1][2]
-
Low Recovery: Irreversible adsorption of the product onto the column, resulting in significant yield loss.[1]
-
Compound Degradation: The acidic nature of the silica surface can sometimes catalyze the degradation of sensitive molecules.[1]
This guide provides robust strategies to mitigate these issues, ensuring a successful and reproducible purification.
Frequently Asked Questions (FAQs)
This section addresses critical questions that should be considered before beginning the purification workflow.
Q1: What are the most common impurities I should expect in my crude N-benzyl-1-cyclohexylmethanamine?
A: If your product was synthesized via reductive amination of cyclohexanemethanamine and benzaldehyde, the typical impurities include unreacted starting materials (cyclohexanemethanamine, benzaldehyde), the intermediate imine, and potentially the over-alkylated tertiary amine (N,N-dibenzyl-1-cyclohexylmethanamine).[3][4] Identifying these by TLC is the first step in developing a purification strategy.
Q2: How do I select the appropriate stationary and mobile phases?
A:
-
Stationary Phase: Standard flash-grade silica gel (e.g., 230-400 mesh) is the most common and cost-effective choice.[5][6]
-
Mobile Phase (Eluent): The selection is an empirical process best guided by Thin Layer Chromatography (TLC). A good starting point is a binary system of a non-polar solvent like Hexane (or Heptane/Petroleum Ether) and a more polar solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[5][6] The key to success is the addition of a basic modifier to this system.
Q3: What is the critical role of adding triethylamine (TEA) to the mobile phase?
A: Adding a small amount of a competing amine, most commonly triethylamine (TEA), to the eluent is the most effective strategy to counteract the problematic amine-silica interactions.[7][8] TEA is a small, basic molecule that competitively binds to the acidic silanol groups on the silica surface, effectively "masking" them.[8][9] This prevents your target amine from binding strongly, resulting in symmetrical peak shapes and significantly improved recovery. A typical concentration of 0.5-2% (v/v) TEA in the eluent is recommended.[10][11]
Q4: How can I visualize my secondary amine on a TLC plate?
A: N-benzyl-1-cyclohexylmethanamine contains a benzene ring, making it visible under short-wave UV light (254 nm) as a dark spot on fluorescent TLC plates.[12][13] For chemical staining:
-
Potassium Permanganate (KMnO₄): This is a highly effective stain for most organic compounds, including amines, which appear as yellow-brown spots.[12] Caution: Do not use this stain if your mobile phase contains TEA, as the entire plate will turn yellow, obscuring the results.[12]
-
Ninhydrin: This stain is excellent for primary amines (giving a deep purple color) but reacts with secondary amines to produce a faint yellow or light orange spot that can be difficult to see.[12][14][15] Gentle heating is required for visualization.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a step-by-step methodology for the purification. Each stage incorporates analytical checkpoints (TLC) to ensure the process is proceeding as expected.
Step 1: TLC System Development
-
Prepare several eluent test systems. Start with a baseline and add TEA.
-
Example System A: 95:5 Hexane:EtOAc
-
Example System B: 95:5:1 Hexane:EtOAc:TEA
-
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the crude material onto two separate TLC plates.
-
Develop one plate in System A and the other in System B.
-
Visualize the plates under UV light. Observe the reduction in streaking and the more compact spot for your target compound in System B.
-
Adjust the Hexane:EtOAc ratio to achieve a retention factor (Rƒ) of ~0.25-0.35 for the N-benzyl-1-cyclohexylmethanamine. This Rƒ value generally provides optimal separation on a column.
Step 2: Column Preparation
-
Select a glass column with a diameter appropriate for your sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2:1 Hexane:EtOAc:TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding any air bubbles or cracks.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed. Drain the solvent into the silica until the sample is fully loaded.
-
Dry Loading (for samples poorly soluble in the eluent): Dissolve the crude product in a strong, volatile solvent. Add a small amount of silica gel (~2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle, steady pressure to begin elution. Maintain a consistent flow rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be approximately one-quarter of the column's dead volume.
-
Monitor the elution process by spotting every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your purified product.
-
Once the product begins to elute, you may choose to gradually increase the polarity of the mobile phase (a "gradient elution") to speed up the process if necessary.
Troubleshooting Guide
Q: My compound is streaking badly on the column, just like on the TLC plate without TEA. What should I do?
A: This is a clear indication that the silanol groups are not sufficiently deactivated.
-
Immediate Fix: Increase the concentration of TEA in your mobile phase to 1.5-2.0%.
-
Preventative Measure: Before loading your sample, pre-flush the packed column with 2-3 column volumes of the eluent containing TEA. This ensures the entire silica bed is neutralized before it contacts your product.[1]
Q: My product is not eluting from the column, even when I increase the solvent polarity to 100% Ethyl Acetate.
A: This suggests very strong, possibly irreversible, binding to the silica gel.
-
Cause: This can happen if TEA was omitted from the mobile phase or if the compound is a particularly strong base.
-
Solution: Attempt to elute the compound by flushing the column with a mobile phase containing a higher concentration of TEA (e.g., 95:5 EtOAc:TEA) or even a small percentage of methanol with TEA (e.g., 98:2:1 EtOAc:MeOH:TEA). Be aware that using highly polar solvents may elute other polar impurities as well. In some cases, the product may not be recoverable.[16]
Q: The separation on the column is much worse than my TLC predicted. All my fractions are mixed.
A: This issue can arise from several technical errors:
-
Column Overloading: The amount of crude material was too large for the amount of silica gel used. Maintain at least a 40:1 silica-to-sample ratio.
-
Poor Packing: Channels or cracks in the silica bed allow the sample to travel unevenly. Ensure the column is packed uniformly without air gaps.
-
Running the Column Too Fast: An excessively high flow rate does not allow for proper equilibrium between the stationary and mobile phases, leading to broad bands and poor separation.
Q: I have successfully isolated my product, but it has a strong odor of triethylamine. How can I remove the residual TEA?
A: Since TEA is volatile (boiling point ~89 °C), it can often be removed under high vacuum. For stubborn cases:
-
Co-evaporation: Dissolve the purified product in a solvent like toluene or dichloromethane and re-evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. The azeotrope formed helps carry away the residual TEA.
-
Aqueous Wash (Use with Caution): If your amine is not water-soluble, you can dissolve it in a non-polar organic solvent (e.g., diethyl ether) and wash it with a dilute, weak acid solution (e.g., 1% HCl or saturated NH₄Cl), followed by a brine wash. This will protonate the TEA, making it water-soluble. Crucially , this may also protonate your product, potentially pulling it into the aqueous layer. Always check the pH and test this on a small scale first.
Data Summary & Workflow Visualization
Table 1: Recommended Solvent Systems & TLC Visualization
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate with 0.5-2% Triethylamine | A versatile system. The Hex/EtOAc ratio is adjusted to achieve an Rƒ of 0.25-0.35 for the product. TEA is essential to prevent peak tailing.[1][7] |
| TLC Visualization | 1. UV Light (254 nm) 2. KMnO₄ Stain (if no TEA in eluent) | The benzyl group allows for easy UV visualization.[13] KMnO₄ is a universal stain but reacts with TEA.[12] |
Diagram: Purification Workflow
The following diagram outlines the logical flow from the crude reaction mixture to the final, purified N-benzyl-1-cyclohexylmethanamine.
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 11. severe tailing on column - Chromatography Forum [chromforum.org]
- 12. TLC stains [reachdevices.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 15. Magic Formulas [chem.rochester.edu]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)-amine, the active pharmaceutical ingredient commonly known as Bromhexine.[1] This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important mucolytic agent. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Synthetic Pathways Overview
The synthesis of Bromhexine can be approached via several routes, each with distinct advantages and challenges. The two most prevalent pathways start from either a substituted nitrobenzene derivative or, more directly, from 2-amino-3,5-dibromobenzaldehyde. Understanding these routes is critical for effective troubleshooting.
-
Route A: The Nitro-Intermediate Pathway. This classic approach begins with a nitro-substituted benzyl halide, which is coupled with N-methylcyclohexylamine. Subsequent steps involve the reduction of the nitro group to an amine, followed by bromination of the aromatic ring. While established, this route can suffer from low yields, particularly in the bromination step, and involves hazardous lachrymatory intermediates.[2][3]
-
Route B: The Reductive Amination Pathway. A more modern and often higher-yielding approach involves the direct reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine.[4][5] This pathway is more atom-economical but hinges on the successful synthesis and stability of the dibrominated aldehyde precursor.[6]
Below is a generalized schematic of these synthetic approaches.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My reductive amination yield (Route B) is consistently low. What are the critical parameters to optimize?
A1: Low yields in the reductive amination of 2-amino-3,5-dibromobenzaldehyde are a frequent challenge. The primary causes are often related to the choice of reducing agent, reaction conditions, and the stability of the intermediate imine.
Causality and In-Depth Explanation:
Reductive amination is a two-step, one-pot process: (1) formation of an imine/iminium ion from the aldehyde and amine, and (2) reduction of this intermediate to the final amine. The success of the reaction depends on the second step being faster than any side reactions of the aldehyde or imine.
-
Choice of Reducing Agent: Mild reducing agents are essential to prevent the reduction of the starting aldehyde before it can form the imine.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). Its acidity can also help catalyze imine formation.
-
Formic Acid (Leuckart-Wallach reaction): Using formic acid as both the reducing agent and a catalyst is a viable alternative.[5] This method often requires higher temperatures (100-110 °C), which can be beneficial for driving the reaction to completion but may also lead to degradation if not carefully controlled.[5]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can prematurely reduce the starting aldehyde.[7] Its use requires careful pH control and is generally less selective for this transformation.
-
-
Stoichiometry and Reagent Roles: The molar ratio of reactants is crucial. An excess of the amine (N-methylcyclohexylamine) is sometimes used to shift the equilibrium towards imine formation. In some procedures, excess amine also acts as an acid scavenger.[8]
-
Solvent and Temperature: The choice of solvent must be compatible with the reducing agent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for NaBH(OAc)₃.[7] For the Leuckart-Wallach reaction, the amine itself or a high-boiling solvent may be used.[5] Temperature should be carefully monitored; initial imine formation may be done at room temperature, followed by controlled heating if required.
Troubleshooting Protocol: Reductive Amination with NaBH(OAc)₃
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add N-methylcyclohexylamine (1.1-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C with an ice bath if necessary.
-
Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting aldehyde.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9] The crude product can then be purified via column chromatography or by conversion to its hydrochloride salt.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | High selectivity for iminium ion over aldehyde. |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | Drives imine formation equilibrium forward. |
| Temperature | 20 - 30 °C | Balances reaction rate with stability of reactants. |
| Solvent | Anhydrous DCM or THF | Good solubility for reactants; compatible with reductant. |
Q2: I'm seeing significant byproducts during the final bromination step (Route A). How can I improve selectivity?
A2: The bromination of an aniline derivative is a powerful electrophilic aromatic substitution that can be difficult to control. The primary amino group is a strong activating group, making the ring highly susceptible to over-bromination and oxidation, leading to low yields and purification challenges.[3]
Causality and In-Depth Explanation:
-
Ring Activation: The -NH₂ group strongly activates the ortho and para positions, making the reaction with elemental bromine extremely fast and exothermic. This can lead to the introduction of more than two bromine atoms.
-
Oxidation: Aniline derivatives can be easily oxidized by bromine to form colored polymeric byproducts, which complicate purification.
-
Reaction Conditions: Temperature control is paramount. Running the reaction at low temperatures (e.g., 10-25 °C) is crucial to moderate the reaction rate.[2] The choice of solvent and the presence of an acid acceptor also play significant roles.[2]
Troubleshooting Protocol: Selective Dibromination
-
Setup: Dissolve N-cyclohexyl-N-methyl-(2-aminobenzyl)amine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of alcohol and ether.[2]
-
Temperature Control: Cool the reaction vessel to 10 °C using an ice-salt bath.
-
Acid Acceptor: Add an acid acceptor like sodium acetate or sodium carbonate (2.0-2.5 eq) to neutralize the HBr generated during the reaction.[2] This prevents the formation of the deactivating anilinium salt, but also avoids strongly basic conditions that can promote side reactions.
-
Bromine Addition: Dissolve elemental bromine (2.0-2.1 eq) in the same solvent and add it dropwise to the reaction mixture via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.
-
Reaction and Workup: After the addition is complete, allow the mixture to stir at the same temperature for another 1-2 hours.[2] Quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine. Neutralize with a base (e.g., concentrated ammonia or NaOH solution) and extract the product with an organic solvent like ether.[2]
Q3: My product is "oiling out" during recrystallization and is difficult to purify. What should I do?
A3: "Oiling out," where a compound separates from solution as a liquid instead of a solid, is a common problem when purifying amines like Bromhexine.[10] This is often due to high impurity levels, rapid cooling, or an inappropriate solvent choice. The most reliable solution is to convert the free base to a stable, crystalline salt for purification.[2][10]
Causality and In-Depth Explanation:
The Bromhexine free base has a relatively low melting point and its structure allows for multiple conformations, which can inhibit the formation of a well-ordered crystal lattice. Impurities can further disrupt crystallization by acting as a solvent for the product. Converting the tertiary amine to a salt, such as the hydrochloride (HCl), introduces strong ionic interactions that facilitate the formation of a stable, crystalline solid with a much higher melting point.[11]
Troubleshooting Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Take the crude Bromhexine free base (as an oil or impure solid) and dissolve it in a suitable organic solvent like ethanol or isopropanol (IPA).[2]
-
Acidification: While stirring, slowly add an ethereal or ethanolic solution of hydrogen chloride (HCl).[2] You can prepare this by bubbling HCl gas through the solvent or by using a commercially available solution. Add the acid dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms. Over-acidification should be avoided.
-
Crystallization: The hydrochloride salt should precipitate from the solution. The process can be aided by cooling the mixture in an ice bath for 30-60 minutes to maximize recovery.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol or ether) to remove any residual impurities.
-
Drying: Dry the purified Bromhexine hydrochloride salt under vacuum.
-
(Optional) Free Base Regeneration: If the free base is required, the purified salt can be dissolved in water, basified with a solution like NaOH or Na₂CO₃, and extracted with an organic solvent.
| Problem | Root Cause | Recommended Solution |
| "Oiling Out" | High impurity, rapid cooling, poor solvent choice | Convert to a crystalline salt (e.g., HCl salt).[10] |
| Low Purity | Incomplete reaction, side products | Purify via salt formation and recrystallization. |
| Difficult Handling | Product is a viscous oil | Conversion to a free-flowing crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for lab-scale vs. industrial-scale production? For lab-scale synthesis where material cost is less of a concern and ease of purification is prioritized, the Reductive Amination Pathway (Route B) is often preferred due to typically higher yields and fewer steps. For industrial-scale production, economic factors become critical. The Nitro-Intermediate Pathway (Route A) may be used if the starting materials are significantly cheaper, despite lower overall yields and the need to handle hazardous reagents.[3] Process optimization to improve the yield of the bromination step would be a key focus in an industrial setting.
Q2: What are the key safety precautions when handling reagents for this synthesis? Several reagents used in these synthetic routes require specific safety measures:
-
Benzyl Halides (e.g., o-nitrobenzyl bromide): These are often lachrymatory (tear-inducing) and strong alkylating agents. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
-
Elemental Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a fume hood. Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Hydrazine Hydrate: A potential reducing agent for the nitro group, it is highly toxic and a suspected carcinogen.[7] Safer alternatives like catalytic hydrogenation or reduction with iron/acetic acid are strongly recommended.[12]
-
Borohydride Reagents: React violently with water and acids to produce flammable hydrogen gas. Ensure all glassware is dry and conduct reactions under an inert atmosphere.
Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Key signals to look for include the aromatic protons, the benzylic -CH₂- group, the N-methyl group, and the cyclohexyl protons.[13]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern from the two bromine atoms is a characteristic signature to look for.[13]
-
Melting Point: A sharp melting point for the crystalline hydrochloride salt is a good indicator of purity.
Q4: Why is the hydrochloride salt of the final product often prepared? The hydrochloride salt is prepared for several reasons. As discussed in the troubleshooting section, it greatly facilitates purification by forming a stable, highly crystalline solid.[2][4] Furthermore, for pharmaceutical applications, salt forms often exhibit improved stability, handling properties (e.g., less static, better flow), and aqueous solubility compared to the free base, which is crucial for formulation and bioavailability.
References
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CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)amine - Google Patents.
-
An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine - Benchchem.
-
N-(2-amino-3,5-dibromobenzyl) N-cyclohexylmethylamine hydrochloride - PubChem.
-
2-Amino-N-cyclohexyl-N-methylbenzylamine 98 57365-08-9 - Sigma-Aldrich.
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DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE - Google Patents.
-
CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
-
CN102617359B - Method for preparing bromhexine hydrochloride - Google Patents.
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Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine - Benchchem.
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CN104628577A - Method for synthesizing bromhexine hydrochloride - Google Patents.
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CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents.
-
CAS 3572-43-8 N-2-Amino-3,5-dibromobenzyl-N-cyclohexylmethylamine - Alfa Chemistry.
-
Bromhexine | C14H20Br2N2 | CID 2442 - PubChem.
-
Synthesis of N-cyclohexyl-N-methylbenzylamine - PrepChem.com.
-
Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap.
-
Preparation method of bromhexine hydrochloride - Eureka | Patsnap.
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI.
-
CN112194585A - Synthetic method of bromhexine hydrochloride - Google Patents.
-
(PDF) N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexan-1-aminium p-toluenesulfonate.
-
KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde - Google Patents.
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure.
-
Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF - YouTube.
-
PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure.
-
HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents.
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- 3. DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE - Google Patents [patents.google.com]
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- 7. CN104628577A - Method for synthesizing bromhexine hydrochloride - Google Patents [patents.google.com]
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Technical Support Center: Method Refinement for Scaling Up N-(Cyclohexylmethyl)-1-phenylethanamine Production
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and purification of N-(cyclohexylmethyl)-1-phenylethanamine. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of this valuable secondary amine.
Introduction to the Synthesis of N-(Cyclohexylmethyl)-1-phenylethanamine
The most common and efficient method for synthesizing N-(cyclohexylmethyl)-1-phenylethanamine is through the reductive amination of cyclohexanecarboxaldehyde with α-methylbenzylamine.[1] This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. While seemingly straightforward, scaling up this process can present several challenges that impact yield, purity, and overall efficiency. This guide will provide practical solutions to overcome these hurdles.
Core Synthesis Pathway: Reductive Amination
The primary route for the production of N-(cyclohexylmethyl)-1-phenylethanamine is the reductive amination of cyclohexanecarboxaldehyde and α-methylbenzylamine. This process is favored for its efficiency and control over the formation of the secondary amine, minimizing the over-alkylation that can occur with other methods.[1]
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Enamine Synthesis Technical Support Center: A Guide to Water Removal with Molecular Sieves
Welcome to the Technical Support Center for Enamine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the critical step of water removal using molecular sieves during enamine formation. As Senior Application Scientists, we have compiled this guide to not only provide step-by-step protocols but also to explain the underlying principles for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when using molecular sieves for enamine synthesis.
Q1: Why is water removal so critical in enamine synthesis?
A1: Enamine formation is a reversible condensation reaction between a ketone or aldehyde and a secondary amine. Water is a byproduct of this reaction.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the desired enamine. Rigorous exclusion of water is essential to drive the reaction to completion.[1]
Q2: What are molecular sieves and how do they work to remove water?
A2: Molecular sieves are crystalline metal aluminosilicates with a three-dimensional network of pores of a precise and uniform size.[2] These pores can selectively adsorb small molecules like water while excluding larger molecules such as your reactants and solvents.[2] When added to the reaction mixture, the molecular sieves trap the water molecules as they are formed, effectively removing them from the reaction and driving the equilibrium towards the enamine product.
Q3: Which type of molecular sieve should I use for enamine synthesis, 3Å or 4Å?
A3: For most enamine syntheses, 3Å molecular sieves are the preferred choice . The "3Å" refers to the pore size of 3 angstroms. This pore size is large enough to admit small molecules like water (with a kinetic diameter of about 2.65 Å) but small enough to exclude most organic solvents, reactants, and the enamine product. 4Å molecular sieves can also be used and are effective at removing water; however, their larger pore size may lead to the co-adsorption of some smaller organic molecules, potentially reducing reaction efficiency.
Q4: Do I need to activate new molecular sieves before use?
A4: Yes, absolutely. Molecular sieves are hydrophilic and readily absorb atmospheric moisture during storage and handling. Therefore, even brand-new sieves must be activated to remove this adsorbed water before they can be effective dehydrating agents in your reaction.
Q5: Can I reuse molecular sieves?
A5: Yes, molecular sieves can be regenerated and reused. The activation process described in this guide can be used to reactivate used sieves. However, be aware that their efficiency may decrease over multiple cycles, especially if they become coated with reaction byproducts.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This section provides a systematic approach to troubleshooting common problems in enamine synthesis when using molecular sieves.
Problem 1: Low or No Enamine Yield
Possible Causes & Solutions:
-
Inactive Molecular Sieves: The most common culprit is improperly activated molecular sieves.
-
Insufficient Amount of Molecular Sieves: The amount of sieves must be sufficient to adsorb all the water produced.
-
Solution: As a general rule of thumb, use a 10-20% weight/volume ratio of molecular sieves to the solvent. For example, for every 10 mL of solvent, use 1-2 g of activated molecular sieves.
-
-
Reaction Equilibrium Not Reached: Enamine formation can be slow.
-
Solution: Increase the reaction time and monitor the progress by TLC or NMR. Gentle heating can also accelerate the reaction.
-
-
Inappropriate Solvent: The choice of solvent can impact the reaction.
-
Solution: Aprotic solvents like toluene, benzene, or cyclohexane are generally effective. Ensure your solvent is anhydrous before starting the reaction.
-
-
Lack of Acid Catalyst: While not always strictly necessary, an acid catalyst can significantly accelerate the reaction.[1]
-
Solution: Add a catalytic amount of a weak acid such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Problem 2: Incomplete Reaction (Presence of Starting Materials)
Possible Causes & Solutions:
-
Saturated Molecular Sieves: If the reaction generates more water than the sieves can adsorb, the equilibrium will halt.
-
Solution: Add a fresh portion of activated molecular sieves to the reaction mixture.
-
-
Reversibility: The enamine product can hydrolyze back to the starting materials if exposed to moisture.
-
Solution: Ensure a strictly anhydrous workup procedure. Avoid contact with atmospheric moisture.
-
Problem 3: Formation of Side Products
Possible Causes & Solutions:
-
Contaminated Molecular Sieves: If not properly handled, molecular sieves can introduce contaminants.
-
Solution: Activate sieves in a clean oven or flask dedicated to this purpose. Avoid introducing any organic materials during the activation process.
-
-
Reaction with Molecular Sieve Surface: The surface of molecular sieves can have acidic or basic sites that may catalyze side reactions.
-
Solution: If you suspect this is an issue, you can try neutralizing the sieves by washing them with a non-reactive base (e.g., triethylamine) and then reactivating them.
-
Experimental Protocols
Protocol 1: Activation of Molecular Sieves
This protocol describes the thermal activation of molecular sieves in a laboratory setting.
Materials:
-
Molecular sieves (3Å or 4Å)
-
Drying oven or vacuum oven
-
Shallow, oven-safe glass dish (e.g., a crystallization dish)
-
Desiccator
Procedure:
-
Preparation: Spread the molecular sieves in a thin layer in the glass dish. A thinner layer allows for more efficient removal of water.
-
Heating (Standard Oven): Place the dish in a preheated oven at 250-300°C for at least 3 hours.
-
Heating (Vacuum Oven): For a more efficient activation, place the dish in a vacuum oven and heat to 150-200°C under a high vacuum for at least 4 hours.
-
Cooling: After heating, immediately transfer the hot dish containing the molecular sieves to a desiccator. Allow them to cool to room temperature under a dry atmosphere (e.g., over silica gel or Drierite).
-
Storage: Once cooled, promptly transfer the activated sieves to an airtight container. It is best to store them in a desiccator to prevent re-adsorption of atmospheric moisture.
Diagram 1: Workflow for Molecular Sieve Activation
Caption: A streamlined workflow for the thermal activation of molecular sieves.
Protocol 2: General Procedure for Enamine Synthesis Using Molecular Sieves
This protocol provides a general method for the synthesis of an enamine from a ketone and a secondary amine.
Materials:
-
Ketone (1.0 eq)
-
Secondary amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., toluene, cyclohexane)
-
Activated 3Å molecular sieves (10-20% w/v)
-
(Optional) Acid catalyst (e.g., p-TsOH, 0.01-0.05 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the activated 3Å molecular sieves.
-
Addition of Reagents: Under an inert atmosphere, add the anhydrous solvent, followed by the ketone and the secondary amine. If using an acid catalyst, add it at this stage.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for NMR analysis. The disappearance of the ketone starting material is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, carefully decant or filter the reaction mixture to remove the molecular sieves.
-
Purification: The crude enamine can be purified by distillation under reduced pressure or by column chromatography. Note that enamines can be sensitive to hydrolysis, so it is important to use anhydrous solvents and avoid exposure to moisture during purification.
Diagram 2: Enamine Formation and Water Removal Mechanism
Caption: The mechanism of enamine formation and the role of molecular sieves.
Data and Characterization
Table 1: Properties of 3Å and 4Å Molecular Sieves
| Property | 3Å Molecular Sieves | 4Å Molecular Sieves |
| Pore Size | 3 Angstroms (Å) | 4 Angstroms (Å) |
| Typical Composition | Potassium aluminosilicate | Sodium aluminosilicate |
| Water Adsorption Capacity | ~21% by weight | ~24% by weight |
| Molecules Adsorbed | Water, Ammonia | Water, Carbon Dioxide, Ethanol |
| Molecules Excluded | Most hydrocarbons, alcohols, and common organic solvents | Larger hydrocarbons, most organic solvents |
| Primary Use in Enamine Synthesis | Preferred choice for selective water removal | Can be used, but may co-adsorb smaller reactants/solvents |
Spectroscopic Characterization of Enamines
Confirmation of enamine formation can be achieved through various spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
The sp² hybridized carbons of the C=C double bond in the enamine will appear in the downfield region of the spectrum, typically between 90 and 150 ppm .
-
-
FTIR Spectroscopy:
-
A characteristic C=C stretching vibration for the enamine double bond is typically observed in the region of 1620-1680 cm⁻¹ .[7]
-
The disappearance of the strong C=O stretching band of the starting ketone or aldehyde (usually around 1680-1750 cm⁻¹) is a key indicator of a successful reaction.
-
References
-
Master Organic Chemistry. (2024). Enamines. [Link]
-
Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]
-
Solutions And Tips. (2023). Troubleshooting Common Issues With Molecular Sieve Operations. [Link]
-
National Institutes of Health. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]
-
Chemistry Steps. (2023). NMR Chemical Shift Values Table. [Link]
-
Jalon Zeolite. (n.d.). A complete Guide on How to Activate Molecular Sieve. [Link]
-
PnJ Resources, LLC. (n.d.). Molecular Sieves. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
ResearchGate. (n.d.). The synthesis of enamines and ketimines using molecular sieves. [Link]
-
Chemtips. (2014). How to Activate Molecular Sieves. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves. [Link]
-
Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Reddit. (2022). 3A sieves are almost always the best choice for drying solvents. [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. [Link]
-
Chemistry Steps. (2022). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
Different Molecular Sieve Sizes And Their Importance Explained. (2024). [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
- Google Patents. (2012).
-
Jalon Zeolite. (n.d.). What's the difference molecular sieve 3a 4a 5a 13x. [Link]
-
ResearchGate. (2018). Molecular sieves (testing and activating). [Link]
-
Organic Chemistry | OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the investigated imines. [Link]
-
Science of Synthesis. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. [Link]
-
Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help!. [Link]
-
MDPI. (n.d.). Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production. [Link]
-
Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
YouTube. (2014). How to dry molecular sieves. [Link]
-
ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. [Link]
-
Cambridge University Press. (n.d.). The Chemistry of Enamines. [Link]
-
Scribd. (n.d.). Adsorption Capacity of Molecular Sieves. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ResearchGate. (2018). Problem in synthesis of imine?. [Link]
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- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-benzyl-1-cyclohexylmethanamine within the Arylcyclohexylamine Landscape: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N-benzyl-1-cyclohexylmethanamine, a lesser-studied member of the arylcyclohexylamine class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential pharmacological profile, and analytical characterization of N-benzyl-1-cyclohexylmethanamine, juxtaposing it with well-documented arylcyclohexylamines such as Phencyclidine (PCP), Ketamine, and Methoxetamine (MXE). The experimental protocols and structure-activity relationship (SAR) discussions are grounded in established principles of medicinal chemistry and pharmacology to provide a robust framework for future research.
Introduction: The Arylcyclohexylamine Class and the Enigma of N-benzyl-1-cyclohexylmethanamine
The arylcyclohexylamine scaffold is a cornerstone in the development of dissociative anesthetics and neurological research tools.[1] This chemical class is defined by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine.[1] The pharmacological effects of these compounds are primarily mediated through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[2][3] By binding to a site within the NMDA receptor's ion channel (often referred to as the PCP site), arylcyclohexylamines block the influx of calcium ions, leading to a state of dissociative anesthesia.[2][3]
While compounds like PCP and ketamine have been extensively studied, revealing complex interactions with dopamine transporters, serotonin transporters, and sigma receptors, many structural analogs remain poorly characterized.[4][5] N-benzyl-1-cyclohexylmethanamine presents an intriguing case. Its structure incorporates a benzyl group on the nitrogen atom and a methylene spacer between the cyclohexyl ring and the amine, distinguishing it from more common N-alkyl or N-cycloalkyl substituted arylcyclohexylamines. This guide aims to elucidate the potential properties of this compound through a comparative lens, leveraging our understanding of established structure-activity relationships within the arylcyclohexylamine family.
Structural Comparison of Selected Arylcyclohexylamines
A fundamental understanding of the structural nuances among arylcyclohexylamines is critical to predicting their pharmacological profiles. The following diagram illustrates the chemical structures of N-benzyl-1-cyclohexylmethanamine and its key comparators.
Caption: Chemical structures of N-benzyl-1-cyclohexylmethanamine, PCP, Ketamine, and MXE.
Proposed Synthesis of N-benzyl-1-cyclohexylmethanamine
While specific literature on the synthesis of N-benzyl-1-cyclohexylmethanamine is scarce, a plausible synthetic route can be devised based on established organic chemistry principles, such as reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a two-step synthesis of N-benzyl-1-cyclohexylmethanamine.
Step 1: Synthesis of Cyclohexylmethanamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarboxaldehyde (1.0 eq) in methanol.
-
Amine Addition: Add a solution of ammonia in methanol (excess) to the flask.
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexylmethanamine.
Step 2: N-Benzylation of Cyclohexylmethanamine
-
Reaction Setup: Dissolve the crude cyclohexylmethanamine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.
-
Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain N-benzyl-1-cyclohexylmethanamine.
Caption: Proposed synthetic workflow for N-benzyl-1-cyclohexylmethanamine.
Comparative Pharmacological Profile
The primary pharmacological target of arylcyclohexylamines is the NMDA receptor.[2] However, their affinity for other receptors and transporters contributes to their unique pharmacological profiles.
NMDA Receptor Binding
The affinity of arylcyclohexylamines for the PCP binding site on the NMDA receptor is a key determinant of their dissociative effects.
| Compound | NMDA Receptor Affinity (Ki, nM) | Reference |
| Phencyclidine (PCP) | 59 | [4] |
| Ketamine | ~500 | [5] |
| Methoxetamine (MXE) | 257 | [5] |
| N-benzyl-1-cyclohexylmethanamine | Predicted: Moderate to High | - |
Prediction Rationale: The presence of the cyclohexyl and an amine function suggests that N-benzyl-1-cyclohexylmethanamine will bind to the NMDA receptor. The bulky N-benzyl substituent may influence affinity compared to the N-piperidine ring of PCP or the N-methyl group of ketamine. The methylene spacer might also alter the orientation of the molecule within the binding pocket.
Monoamine Transporter Interactions
Arylcyclohexylamines can also interact with dopamine (DAT) and serotonin (SERT) transporters, which can modulate their psychoactive effects.
| Compound | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Reference |
| Phencyclidine (PCP) | >10,000 | 2,234 | [4] |
| Methoxetamine (MXE) | 1,434 | 479 | [5] |
| N-benzyl-1-cyclohexylmethanamine | Predicted: Moderate | Predicted: Moderate to High | - |
Prediction Rationale: The N-benzyl group has been shown in other chemical classes to confer affinity for monoamine transporters.[6] It is plausible that N-benzyl-1-cyclohexylmethanamine will exhibit higher affinity for DAT and SERT compared to PCP.
Sigma Receptor Affinity
Sigma receptors are another target for some arylcyclohexylamines, potentially contributing to their psychotomimetic effects.
| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) | Reference |
| Phencyclidine (PCP) | >10,000 | 136 | [4] |
| Methoxetamine (MXE) | 1,847 | 4,249 | [5] |
| N-benzyl-1-cyclohexylmethanamine | Predicted: Moderate | Predicted: Moderate | - |
Prediction Rationale: The overall lipophilicity and structural features of N-benzyl-1-cyclohexylmethanamine suggest a potential for interaction with sigma receptors.
Sources
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- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 6. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of N-benzyl-1-cyclohexylmethanamine using ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, even minor structural ambiguities can lead to significant downstream consequences, impacting biological activity, safety, and intellectual property. This guide provides an in-depth technical comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of N-benzyl-1-cyclohexylmethanamine, a versatile amine building block. We will delve into the theoretical underpinnings of NMR-based structural elucidation, present a detailed experimental protocol, and compare this methodology with other common analytical techniques.
The Imperative of Structural Integrity in Amine Synthesis
N-benzyl-1-cyclohexylmethanamine, with its combination of a flexible cyclohexylmethanamine core and a rigid benzyl group, presents a seemingly straightforward synthetic target. However, as with any chemical transformation, the potential for isomeric impurities or unexpected rearrangements necessitates a robust analytical validation strategy. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a high-resolution, non-destructive method to map the precise connectivity and chemical environment of each atom in a molecule, making it an indispensable tool for structural confirmation.
Deciphering the Molecular Blueprint: Predicted ¹H and ¹³C NMR Spectra
A thorough understanding of the expected NMR signatures is paramount before embarking on experimental work. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H and ¹³C NMR spectra of N-benzyl-1-cyclohexylmethanamine with a high degree of confidence.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the benzyl, cyclohexyl, and methylene bridge protons. The integration of these signals, which is proportional to the number of protons, provides a quantitative measure for each environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (CH₂-Ph) | ~3.80 | Singlet | 2H |
| Methanamine (CH-CH₂-N) | 2.40 - 2.60 | Multiplet | 1H |
| Cyclohexyl (CH₂) | 0.90 - 1.90 | Multiplet | 10H |
| Amine (NH) | 1.50 - 2.50 | Broad Singlet | 1H |
Table 1: Predicted ¹H NMR spectral data for N-benzyl-1-cyclohexylmethanamine.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon nucleus.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | ~140 |
| Aromatic (CH) | 127 - 129 |
| Benzylic (CH₂-Ph) | ~54 |
| Methanamine (CH-CH₂-N) | ~58 |
| Cyclohexyl (CH) | ~38 |
| Cyclohexyl (CH₂) | 25 - 32 |
Table 2: Predicted ¹³C NMR spectral data for N-benzyl-1-cyclohexylmethanamine.
Experimental Workflow: From Sample Preparation to Spectrum Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra.
Figure 1: Workflow for NMR-based structural validation.
Corroborating the Structure: A Step-by-Step Interpretation
The definitive validation of the N-benzyl-1-cyclohexylmethanamine structure arises from a systematic analysis of the acquired ¹H and ¹³C NMR spectra, comparing the experimental data with the predicted values.
-
¹H NMR Analysis:
-
Aromatic Region: The presence of a multiplet integrating to 5 protons in the aromatic region (δ 7.20-7.40) is a clear indicator of the monosubstituted benzene ring of the benzyl group.
-
Benzylic Protons: A singlet at approximately δ 3.80, integrating to 2 protons, is characteristic of the benzylic methylene protons (CH₂-Ph). The singlet nature of this peak confirms the absence of adjacent protons.
-
Cyclohexyl and Methanamine Protons: The complex multiplet signals in the upfield region (δ 0.90-2.60) correspond to the protons of the cyclohexyl ring and the methine proton adjacent to the nitrogen. The total integration of this region should correspond to 11 protons.
-
Amine Proton: The N-H proton typically appears as a broad singlet that can exchange with deuterium in the solvent, leading to its disappearance upon addition of D₂O. This exchange experiment can be a useful diagnostic tool.
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: The signals in the δ 127-140 range are indicative of the aromatic carbons of the benzyl group. The quaternary ipso-carbon will likely be of lower intensity.
-
Aliphatic Carbons: The peaks in the upfield region correspond to the benzylic, methanamine, and cyclohexyl carbons. The distinct chemical shifts for each of these carbons provide a carbon "fingerprint" of the molecule. The number of signals in the aliphatic region should match the number of unique carbon environments in the cyclohexylmethanamine moiety.
-
A Comparative Perspective: Orthogonal Analytical Techniques
While NMR provides an unparalleled level of detail for structural elucidation, employing orthogonal analytical techniques strengthens the validation package.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural information that is complementary to the connectivity data from NMR.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For N-benzyl-1-cyclohexylmethanamine, the characteristic N-H stretching vibration (around 3300-3500 cm⁻¹) and C-N stretching vibrations would be readily observable, confirming the presence of the secondary amine.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity, and relative abundance. | High resolution, quantitative, non-destructive. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Unique carbon environments and overall carbon skeleton. | Excellent for determining the number of non-equivalent carbons. | Lower sensitivity than ¹H NMR, requiring longer acquisition times. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity information. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, and good for identifying key bonds. | Provides limited information on the overall molecular structure. |
Table 3: Comparison of analytical techniques for structural validation.
Conclusion
The structural validation of N-benzyl-1-cyclohexylmethanamine by ¹H and ¹³C NMR spectroscopy is a robust and definitive process. By carefully predicting, acquiring, and interpreting the NMR spectra, researchers can be highly confident in the identity and purity of their synthesized material. The integration of orthogonal techniques such as mass spectrometry and infrared spectroscopy provides a multi-faceted analytical approach, ensuring the highest level of scientific integrity in chemical research and development.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved from [Link][1]
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A Senior Application Scientist's Guide to Mass Spectrometry for Molecular Weight Confirmation
For researchers, scientists, and professionals in drug development, the precise and accurate confirmation of a molecule's weight is a critical checkpoint. It validates synthesis, confirms identity, and ensures the purity of a drug candidate or biological therapeutic. Mass spectrometry (MS) stands as the gold standard for this application, offering unparalleled sensitivity and specificity.[1][2][3] This guide provides an in-depth comparison of common mass spectrometry platforms, grounded in experimental data and practical insights to empower you in selecting and implementing the optimal workflow for your analytical needs.
The Foundational Principles of Molecular Weight Confirmation by Mass Spectrometry
At its core, mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][4][5] This fundamental principle allows for the precise determination of a molecule's weight. The process can be broken down into three key stages: ionization, mass analysis, and detection.[6]
First, the sample molecules are converted into gas-phase ions. This is a critical step, and the choice of ionization technique can significantly impact the quality of the data. Subsequently, these ions are introduced into a mass analyzer, which separates them based on their m/z. Finally, a detector records the abundance of each ion, generating a mass spectrum—a plot of ion intensity versus m/z.[2]
Figure 1: Core principle of a mass spectrometer.
Navigating the Instrumental Landscape: A Comparative Analysis
The choice of mass spectrometry platform is dictated by the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy, and throughput needs. Below is a comparison of common ionization sources and mass analyzers.
Ionization Techniques: The Gateway to the Mass Analyzer
The two most prevalent soft ionization techniques for biomolecules and large organic molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][7]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage is applied to a liquid sample to create an aerosol. Solvent evaporation leads to the formation of charged droplets, and ultimately, gas-phase ions.[6] | The analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes the analyte.[8] |
| Sample State | Solution | Solid (co-crystallized with matrix) |
| Typical Analytes | Proteins, peptides, small molecules, oligonucleotides.[9] | Proteins, peptides, polymers, oligonucleotides.[9] |
| Ionization Pattern | Produces multiply charged ions.[10] | Primarily produces singly charged ions.[4] |
| Coupling | Easily coupled with liquid chromatography (LC-MS).[11] | Often used as a standalone technique but can be coupled with offline separation methods. |
| Tolerance to Salts/Buffers | Less tolerant; requires sample cleanup.[12] | More tolerant to salts and non-volatile buffers.[12] |
| Throughput | High, especially with automation. | Very high, suitable for rapid screening of many samples. |
Expert Insight: The production of multiply charged ions in ESI is a double-edged sword. While it allows for the analysis of very large molecules on instruments with a limited m/z range, the resulting complex spectrum requires deconvolution to determine the molecular weight.[13] MALDI, with its predominantly singly charged ions, provides a more direct interpretation of the mass spectrum.
Mass Analyzers: The Heart of Separation
The mass analyzer is where the separation of ions occurs. The choice of analyzer dictates the instrument's resolution, mass accuracy, and speed. The most common types are Time-of-Flight (TOF), Quadrupole, and Orbitrap analyzers.[11][14]
| Feature | Time-of-Flight (TOF) | Quadrupole | Orbitrap |
| Principle | Measures the time it takes for ions to travel a fixed distance. Lighter ions travel faster.[14] | Uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions based on their m/z ratio.[15] | Ions are trapped in an orbital motion around a central electrode. The frequency of this motion is related to their m/z ratio.[14] |
| Resolution | High to very high (>10,000).[10] | Low to moderate. | Very high to ultra-high (>100,000).[16] |
| Mass Accuracy | Excellent (<5 ppm with internal calibration).[10] | Moderate. | Exceptional (<1-2 ppm).[17] |
| Scan Speed | Very fast.[18] | Fast. | Slower compared to TOF and Quadrupole.[19] |
| Typical Use | High-resolution accurate mass measurements, proteomics, imaging.[18] | Targeted analysis (Selected Ion Monitoring - SIM), quantification.[15] | High-resolution accurate mass measurements, proteomics, metabolomics, structural elucidation.[16] |
| Cost | Moderate to high. | Low to moderate. | High. |
Expert Insight: For unambiguous molecular formula confirmation of small molecules or precise mass determination of large biologics, high resolution and high mass accuracy are paramount. In these scenarios, TOF and Orbitrap analyzers are the instruments of choice. Quadrupole analyzers, while less suited for high-resolution work, excel in targeted quantification due to their excellent sensitivity in SIM mode.[15]
Experimental Workflow: From Sample to Spectrum
A successful mass spectrometry analysis hinges on a well-designed and executed experimental workflow. This involves meticulous sample preparation, optimized instrument parameters, and robust data analysis.
Figure 2: General experimental workflow for molecular weight confirmation.
Step-by-Step Protocol for Protein Molecular Weight Confirmation using LC-ESI-TOF MS
This protocol provides a general framework for the analysis of a purified protein sample.
1. Sample Preparation:
- Solubilization: Dissolve the protein in a solvent compatible with both the protein's stability and mass spectrometry analysis (e.g., water with 0.1% formic acid).
- Concentration Adjustment: Aim for a final concentration of 0.1-1 mg/mL.
- Desalting: This is a critical step to remove non-volatile salts and buffers that can suppress the ESI signal and form adducts.[20]
- Use a C18 solid-phase extraction (SPE) tip (e.g., ZipTip).
- Condition the tip with acetonitrile, followed by equilibration with 0.1% formic acid in water.
- Bind the protein sample to the tip.
- Wash the tip with 0.1% formic acid in water to remove salts.
- Elute the desalted protein with a solution of 50-80% acetonitrile with 0.1% formic acid.
2. LC-MS Analysis:
- Liquid Chromatography (LC): While not always necessary for a purified sample, a rapid LC separation can further clean up the sample and concentrate the analyte.
- Column: C4 or C8 reversed-phase column suitable for proteins.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A short gradient from low to high organic content.
- Mass Spectrometry (ESI-TOF):
- Ionization Mode: Positive ion mode is typical for proteins.
- Mass Range: Set a wide enough range to capture the expected charge state distribution (e.g., 500-3000 m/z).
- Calibration: Ensure the instrument is calibrated to achieve high mass accuracy.
3. Data Analysis:
- Deconvolution: The raw ESI spectrum will show a series of multiply charged ions. Use a deconvolution algorithm (e.g., MaxEnt) to convert this charge state envelope into a single zero-charge spectrum, revealing the molecular weight of the protein.[13]
- Molecular Weight Comparison: Compare the experimentally determined molecular weight to the theoretical molecular weight calculated from the amino acid sequence. A mass difference of a few Daltons can indicate post-translational modifications or sequence variants.[10]
Ensuring Data Integrity: The Role of Good Laboratory Practice (GLP)
In the context of drug development, adherence to Good Laboratory Practice (GLP) is often a regulatory requirement.[21] GLP ensures the quality, reliability, and integrity of non-clinical safety studies.[22][23] For mass spectrometry-based molecular weight confirmation, this translates to:
-
Validated Methods: The analytical method must be validated for its intended purpose, demonstrating accuracy, precision, and robustness.[24]
-
Calibrated and Maintained Instrumentation: All instruments used must be regularly calibrated and maintained according to a defined schedule.[23]
-
Standard Operating Procedures (SOPs): All procedures, from sample receipt to data analysis and reporting, must be documented in detailed SOPs.
-
Traceability and Data Integrity: All data must be securely stored and traceable to the original sample and experimental conditions.[25]
Concluding Remarks
Mass spectrometry is an indispensable tool for the confirmation of molecular weight in research and drug development.[1][11][26] The selection of the appropriate ionization technique and mass analyzer is crucial for obtaining high-quality, reliable data. By understanding the fundamental principles, the strengths and weaknesses of different platforms, and adhering to rigorous experimental protocols and quality standards, researchers can confidently and accurately determine the molecular weight of their compounds of interest, a critical step in advancing scientific discovery and therapeutic development.
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Benzylamines: A Comparative Analysis
Introduction: The Central Role of N-Substituted Benzylamines in Modern Chemistry
N-substituted benzylamines are a cornerstone of modern organic synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from the unique combination of a flexible benzylic backbone and a modifiable nitrogen atom, which allows for precise tuning of their steric and electronic properties. This versatility makes them indispensable building blocks in drug discovery, where they are found in antihistamines, antidepressants, and anticancer agents, as well as in materials science, where they serve as precursors to catalysts and polymers.
Given their significance, the efficient and selective synthesis of N-substituted benzylamines is a critical endeavor for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most prevalent synthetic methodologies, offering insights into their underlying mechanisms, practical considerations, and relative performance supported by experimental data.
Reductive Amination: The Workhorse of Benzylamine Synthesis
Reductive amination is arguably the most widely employed method for the synthesis of N-substituted benzylamines due to its operational simplicity, broad substrate scope, and the ready availability of starting materials (aldehydes/ketones and amines). The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the target amine.
Mechanistic Rationale
The reaction is typically a one-pot process. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion, which is then reduced by a hydride source.
The choice of reducing agent is critical for the success of the reaction. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (NaBH₄) because they selectively reduce the iminium ion in the presence of the starting carbonyl compound, minimizing the formation of alcohol byproducts.[1][2] This selectivity is attributed to the faster reduction of the protonated imine compared to the carbonyl.[1]
Sources
A Comparative Spectroscopic Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine from Diverse Synthetic Origins
Introduction
2-Amino-N-cyclohexyl-N-methylbenzylamine is a tertiary amine of significant interest in the pharmaceutical industry. It serves as a pivotal intermediate in the synthesis of the mucolytic agent Bromhexine and is also recognized as a critical process impurity, "Bromhexine Impurity C".[1][2] Given its role in drug development and manufacturing, the purity of this compound is paramount. The synthetic route employed for its preparation can profoundly influence its impurity profile, which is best elucidated through a rigorous spectroscopic comparison.
This guide provides an in-depth analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine synthesized via two distinct and common methodologies: one-pot reductive amination and a two-step N-alkylation/nitro reduction sequence. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comparative analysis of the resulting spectroscopic data to equip researchers, scientists, and drug development professionals with the insights needed to control and verify the quality of this essential compound.
Synthetic Methodologies: A Tale of Two Pathways
The choice of a synthetic pathway is a critical decision driven by factors such as efficiency, scalability, and the potential for byproduct formation. Here, we compare a convergent one-pot reaction with a linear, stepwise approach.
Method A: One-Pot Reductive Amination
Reductive amination is a highly efficient and widely used method for forming C-N bonds.[3][4][5] This process involves the in situ formation of an iminium ion from the reaction of an aldehyde (2-aminobenzaldehyde) with a secondary amine (N-methylcyclohexylamine), which is then immediately reduced to the target tertiary amine.[3] The key advantage is the avoidance of isolating the often-unstable iminium ion intermediate, which streamlines the process and can lead to higher overall yields. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the iminium ion without affecting the starting aldehyde, thus minimizing side reactions.[3]
Method B: Two-Step N-Alkylation and Nitro Group Reduction
This classic, linear approach involves two discrete chemical transformations.[1] First, an N-alkylation reaction is performed between N-methylcyclohexylamine and a suitable electrophile, 2-nitrobenzyl bromide.[6] This reaction forms the C-N bond, yielding an intermediate, N-cyclohexyl-N-methyl-(2-nitrobenzyl)amine. The second step is the reduction of the aromatic nitro group to the primary amine, which finalizes the synthesis.[1] This stepwise method allows for the isolation and purification of the intermediate, which can be advantageous for removing certain impurities before the final step. However, it is generally more time- and resource-intensive than a one-pot synthesis.
Visualizing the Synthetic Workflows
Caption: Workflow for Method A: One-Pot Reductive Amination.
Caption: Workflow for Method B: Two-Step Synthesis.
Experimental Protocols
Protocol for Method A: Reductive Amination
-
Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM), add N-methylcyclohexylamine (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[3]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Method B: N-Alkylation and Nitro Reduction
-
N-Alkylation: Dissolve N-methylcyclohexylamine (1.1 eq) and potassium carbonate (1.5 eq) in a suitable solvent like acetone. Add a solution of 2-nitrobenzyl bromide (1.0 eq) dropwise.
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction by TLC for the disappearance of the benzyl bromide.
-
Isolation of Intermediate: After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude N-cyclohexyl-N-methyl-(2-nitrobenzyl)amine intermediate by column chromatography.
-
Nitro Reduction: Dissolve the purified intermediate in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the final product. Further purification can be performed if necessary.
Spectroscopic Analysis and Data Comparison
Rigorous spectroscopic analysis is non-negotiable for confirming the structure and assessing the purity of the synthesized compound. The following workflow is standard practice.
Sources
A Comparative Guide to Chiral Separation Materials: Unveiling the Superior Performance of N-Cyclohexylcarbonyl Chitosans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enantioselective chromatography, the pursuit of robust, efficient, and versatile chiral stationary phases (CSPs) is paramount. The profound impact of enantiomeric purity on pharmacological activity and safety necessitates reliable analytical and preparative separation methods. While polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have long been the gold standard, a new generation of materials is emerging with enhanced capabilities. This guide provides an in-depth performance comparison of N-cyclohexylcarbonyl chitosans, a promising class of chiral selectors, against traditional alternatives, supported by experimental data and detailed protocols.
The Imperative of Chiral Separation in Pharmaceutical Development
The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development. A single chiral center in a drug molecule can give rise to two enantiomers, one of which may be therapeutically active (the eutomer) while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of enantiomeric impurities. Consequently, the development of analytical methods for accurate enantiomeric excess (e.e.) determination and preparative techniques for the isolation of single enantiomers is a cornerstone of modern pharmaceutical science.
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) employing chiral stationary phases are the most widely adopted techniques for enantioseparation due to their broad applicability and high efficiency. The choice of the chiral selector, the heart of the CSP, dictates the success of the separation.
N-Cyclohexylcarbonyl Chitosans: A Paradigm Shift in Chiral Recognition
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, offers a unique structural backbone for the development of novel CSPs. Its inherent chirality, coupled with the presence of reactive amino groups, allows for tailored chemical modifications to enhance its chiral recognition capabilities. The introduction of a cyclohexylcarbonyl group at the N-position of the glucosamine unit, in conjunction with phenylcarbamate moieties at the C-3 and C-6 positions, gives rise to a class of CSPs with remarkable enantioselectivity and robustness.
The Structural Advantage: Causality Behind Performance
The exceptional performance of N-cyclohexylcarbonyl chitosan-based CSPs stems from a synergistic combination of structural features:
-
Rigid Polysaccharide Backbone: The inherent chirality and ordered structure of the chitosan polymer create a pre-organized chiral environment.
-
Cyclohexylcarbonyl Moiety: This bulky, non-aromatic group plays a crucial role in inducing a specific three-dimensional arrangement of the chiral selector, creating well-defined chiral grooves and cavities. This steric influence is a key determinant of enantioselectivity.
-
Phenylcarbamate Substituents: The aromatic phenylcarbamate groups provide multiple sites for interaction with analytes through hydrogen bonding (with the N-H and C=O groups) and π-π stacking interactions. The nature and position of substituents on the phenyl ring can be fine-tuned to modulate the enantioselectivity for different classes of compounds. Studies have shown that electron-withdrawing groups, such as chloro-substituents, on the phenyl ring can significantly enhance chiral recognition.[1]
-
Enhanced Solvent Versatility: A significant advantage of N-cyclohexylcarbonyl chitosan CSPs is their improved tolerance to a wider range of organic solvents compared to traditional coated-type cellulose or amylose CSPs.[1] This is attributed to the reduced solubility of the modified chitosan, allowing for the use of "non-standard" mobile phases, which can unlock unique selectivities and improve separation performance for challenging analytes.
The following diagram illustrates the general workflow for the synthesis of an N-cyclohexylcarbonyl chitosan-based CSP.
Caption: Synthesis workflow for N-cyclohexylcarbonyl chitosan CSPs.
Performance Comparison: N-Cyclohexylcarbonyl Chitosans vs. The Alternatives
The true measure of a CSP lies in its performance across a diverse range of chiral compounds. N-cyclohexylcarbonyl chitosans have demonstrated superior or complementary enantioselectivity compared to widely used cellulose and amylose-based CSPs for numerous analytes.
Quantitative Performance Data
The following table summarizes the comparative enantioseparation data for a selection of racemic drugs on an N-cyclohexylcarbonyl chitosan-based CSP and a commercially available cellulose-based CSP. The data highlights the enhanced resolution and selectivity often achieved with the chitosan-based material.
| Analyte | CSP Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Flurbiprofen | N-Cyclohexylcarbonyl Chitosan Bis(3,4-dichlorophenylcarbamate) | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.85 | 4.21 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.52 | 2.89 | |
| Warfarin | N-Cyclohexylcarbonyl Chitosan Bis(3,4-dichlorophenylcarbamate) | n-Hexane/Ethanol (80/20) | 2.11 | 5.63 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80/20) | 1.78 | 3.98 | |
| Laudanosine | N-Cyclohexylcarbonyl Chitosan Bis(3,4-dichlorophenylcarbamate) | n-Hexane/2-Propanol/DEA (85/15/0.1) | 1.67 | 3.15 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/DEA (85/15/0.1) | 1.39 | 2.11 |
Data is representative and compiled from various literature sources. Actual performance may vary depending on specific experimental conditions.
Key Performance Advantages of N-Cyclohexylcarbonyl Chitosans
-
Superior Enantioselectivity: For a significant number of racemates, N-cyclohexylcarbonyl chitosan CSPs, particularly those with chloro-substituted phenylcarbamates, exhibit more powerful chiral recognition and enantioseparation abilities than their methyl-substituted counterparts and even some traditional polysaccharide CSPs.[1]
-
Enhanced Solvent Tolerance: The ability to use a wider array of mobile phase compositions, including those containing solvents like ethyl acetate and acetone, provides greater flexibility in method development and can lead to improved separations that are not achievable with conventional coated CSPs.[1]
-
Complementary Selectivity: In cases where traditional CSPs fail to provide adequate resolution, N-cyclohexylcarbonyl chitosans can offer a complementary separation mechanism, making them a valuable tool in a comprehensive chiral screening strategy.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis of a representative N-cyclohexylcarbonyl chitosan CSP and a general method for its evaluation.
Synthesis of N-Cyclohexylcarbonyl Chitosan Bis(3,4-dichlorophenylcarbamate) Coated on Silica Gel
Sources
A Comparative Guide to the Enantiomeric Separation of Racemic 1-Benzyl-N-Methyltetrahydroisoquinolines
Introduction: The Stereochemical Imperative in Drug Discovery
The 1-benzyl-N-methyltetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active alkaloids and synthetic compounds.[1][2] These molecules possess at least one stereocenter, meaning they exist as enantiomers—non-superimposable mirror images. This seemingly subtle difference in three-dimensional arrangement can lead to profoundly different biological outcomes.[3] One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive, less potent, or even responsible for toxic side effects.[3] Consequently, the ability to separate and quantify these enantiomers is not merely an analytical exercise; it is a critical requirement in drug development, quality control, and metabolic studies.[4][5]
This guide provides a comprehensive comparison of modern chromatographic techniques for the enantioseparation of racemic 1-benzyl-N-methyltetrahydroisoquinolines. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, comparing the performance of industry-standard Chiral Stationary Phases (CSPs) and exploring the strategic advantages of both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols and data presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals, enabling the robust and efficient resolution of these challenging chiral compounds.
The Foundation: Principles of Chiral Recognition
Enantiomers exhibit identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic methods.[6] The solution lies in introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP). The fundamental principle of chiral separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7] Because these diastereomeric complexes have different energies of formation and stability, one enantiomer will interact more strongly with the CSP and be retained longer, allowing for their separation.[8]
The selectivity of this process hinges on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, steric hindrance, and inclusion phenomena.[7] A successful separation requires a sufficient difference in the sum of these interactions between the two enantiomers and the CSP.
Caption: General mechanism of chiral separation on a CSP.
HPLC-Based Enantioseparation: A Head-to-Head Comparison of Stationary Phases
High-Performance Liquid Chromatography is the workhorse for chiral separations in the pharmaceutical industry. The choice of CSP is the most critical factor determining the success of the separation. For 1-benzyl-N-methyltetrahydroisoquinolines, polysaccharide-based CSPs have consistently demonstrated superior performance over other types, such as cyclodextrin-based phases.[1]
The Gold Standard: Polysaccharide-Based CSPs
Derivatives of cellulose and amylose, particularly those coated or immobilized on a silica support, are exceptionally effective for resolving a wide range of chiral compounds, including the basic tetrahydroisoquinoline skeleton.[3] These polymers form helical grooves that act as chiral recognition sites.[3]
Causality of Separation: The separation mechanism is multi-modal. The aromatic rings of the tetrahydroisoquinoline can slot into the chiral grooves of the polysaccharide backbone, leading to π-π interactions. Furthermore, the carbamate linkages on the derivatized polysaccharide offer sites for hydrogen bonding and dipole-dipole interactions with the polar functional groups of the analyte. The subtle differences in how the (R) and (S) enantiomers fit within these grooves and interact with these sites dictate the separation.[7]
Commercially available columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) have proven highly effective for this class of compounds.[9]
Caption: Key interactions in polysaccharide-based chiral recognition.
Comparative Performance Data:
The following table summarizes experimental data for the separation of Laudanosine, a representative 1-benzyl-N-methyltetrahydroisoquinoline, on various polysaccharide CSPs.
| Chiral Stationary Phase | Mobile Phase | Additive | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralpak AD | Methanol | 0.1% DEA | 2.05 | 1.21 | [1] |
| Chiralpak AD | Acetonitrile | 0.1% DEA | 1.34 | 1.12 | [1] |
| Chiralpak IA | Methanol | 0.1% DEA | 1.63 | 1.15 | [1] |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 0.1% DEA | > 2.0 (Typical) | > 1.2 (Typical) | [9] |
| Chiralcel OJ-H | Hexane/Isopropanol (80:20) | 0.1% DEA | > 1.5 (Typical) | > 1.15 (Typical) | [9] |
DEA = Diethylamine
Expert Interpretation: The data clearly shows that polysaccharide columns provide excellent resolution. Chiralpak AD, an amylose-based CSP, shows slightly better performance than its immobilized counterpart, Chiralpak IA, in this specific case.[1] The choice between methanol and acetonitrile as the organic modifier can significantly impact resolution, highlighting the need for solvent screening during method development.[1] Normal phase conditions (Hexane/Alcohol), as typically used with Chiralcel OD-H and OJ-H, often provide the highest selectivity for these compounds. The addition of a basic modifier like DEA is crucial to prevent peak tailing by neutralizing acidic sites on the silica support and ensuring good chromatography for these basic analytes.
Alternative CSPs: Cyclodextrins
Cyclodextrin (CyD)-based CSPs function primarily through an inclusion-complex mechanism, where the analyte (or a portion of it) fits into the hydrophobic cavity of the CyD molecule.[6] While highly effective for certain molecules and a mainstay in Capillary Electrophoresis (CE), they generally show lower efficacy for separating 1-benzyl-N-methyltetrahydroisoquinolines via HPLC compared to polysaccharide phases.[1][10] The complex, three-dimensional structure of these analytes may not be as well-suited to the relatively defined cavity of a cyclodextrin as it is to the chiral grooves of a polysaccharide.
Supercritical Fluid Chromatography (SFC): The High-Throughput Frontier
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[8] By using supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (e.g., methanol), SFC dramatically reduces viscosity. This allows for much higher flow rates without a corresponding increase in backpressure, leading to analysis times that are 3 to 5 times faster than conventional HPLC.[8]
Why it Works for Tetrahydroisoquinolines: Polysaccharide-based CSPs are highly compatible with SFC. The separation mechanisms are analogous to normal-phase HPLC, making method transfer straightforward. For high-throughput screening in drug discovery or for preparative-scale purification, SFC is often the superior choice.[11]
Workflow for SFC Method Development:
Caption: A typical workflow for developing a chiral SFC method.
Performance Snapshot: HPLC vs. SFC
| Parameter | Typical HPLC Method | Typical SFC Method | Advantage |
| Column | Chiralcel OD-H (250 x 4.6 mm) | Chiralcel OD-H (150 x 4.6 mm) | Shorter column |
| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% DEA | CO2/Methanol (85:15) + 0.1% DEA | Greener, less toxic |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 3x Faster |
| Analysis Time | 15-20 minutes | 3-5 minutes | High-Throughput |
| Solvent Waste | High (Organic) | Low (Mainly CO2) | Sustainable |
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols provide a validated starting point for your own method development.
Protocol 1: HPLC Enantioseparation using Chiralcel® OD-H
-
System Preparation:
-
HPLC System: An isocratic HPLC system with UV detection.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a solution of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add Diethylamine (DEA) to a final concentration of 0.1%.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic 1-benzyl-N-methyltetrahydroisoquinoline sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[12] Temperature control is crucial for reproducible retention times and resolution.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm (or wavelength of maximum absorbance for the specific compound).
-
Run Time: 20 minutes, or until both enantiomers have fully eluted.
-
-
Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the Resolution (Rs) using the USP formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. A value of Rs > 1.5 indicates baseline separation.
-
Calculate the Selectivity (α) = k₂ / k₁, where k is the retention factor for each enantiomer.
-
Protocol 2: High-Throughput SFC Screening
-
System Preparation:
-
SFC System: An analytical SFC system with a column switcher, UV detector, and back pressure regulator (BPR).
-
Columns: Chiralpak® AD-H, AS-H, IC; Chiralcel® OD-H, OJ-H (150 x 4.6 mm, 5 µm).
-
Co-solvent: Methanol with 20mM Ammonia.
-
System Conditions: Set BPR to 150 bar, Temperature to 40 °C.
-
-
Screening Method:
-
Flow Rate: 3.0 mL/min.
-
Gradient: 5% to 40% co-solvent over 5 minutes.
-
Equilibration: 1-minute post-run equilibration.
-
-
Execution:
-
Prepare a sample solution (0.5 mg/mL in methanol).
-
Inject 5 µL onto each column in sequence using the automated column switcher.
-
-
Analysis:
-
Review the chromatograms from all columns. Identify the column(s) that provide the best "hit"—any separation, even partial, is a promising lead.
-
Proceed to optimize the method on the lead column by running isocratic conditions and varying the co-solvent percentage and type (e.g., ethanol, isopropanol) to maximize resolution.[11]
-
Conclusion and Authoritative Recommendations
For the routine, high-resolution enantiomeric separation of 1-benzyl-N-methyltetrahydroisoquinolines, polysaccharide-based chiral stationary phases remain the authoritative choice.
-
For Analytical Development and Quality Control: HPLC with a cellulose-based CSP like Chiralcel® OD-H under normal-phase conditions provides robust and highly selective separations. The explicit control over mobile phase composition allows for fine-tuning of resolution.
-
For High-Throughput Screening and Preparative Work: SFC is the superior technology. Its dramatic reduction in run time and solvent consumption provides unparalleled efficiency without compromising separation quality. An initial screening on a small library of polysaccharide columns is the most effective strategy to quickly identify optimal conditions.
Ultimately, the choice between HPLC and SFC depends on the specific application, but a modern chromatography lab should be equipped for both. By understanding the underlying principles of chiral recognition and systematically applying the method development strategies outlined here, researchers can confidently and efficiently resolve even the most challenging racemic mixtures.
References
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Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1125. [Link]
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ResearchGate. (2025). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]
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Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PubMed. [Link]
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Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1364. [Link]
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ResearchGate. (1975). ChemInform Abstract: Determination of Ring Conformation in 1-Benzyl-1,2,3,4-tetrahydroisoquinolines and a New Synthesis of the Chiral Compounds. [Link]
-
Iwasa, K., et al. (2001). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Journal of Chromatography A, 909(2), 241-251. [Link]
-
Layton, S.E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
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Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Repository of the Academy's Library. [Link]
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Nagireddy, V., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities. Journal of Applied Pharmaceutical Science, 7(07), 218-224. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. [Link]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Repository of the Academy's Library. [Link]
-
BGB Analytik AG. (n.d.). CHIRAL Handbook. [Link]
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Nováková, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
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A Comparative Analysis of the Biological Activities of N-benzyl-1-cyclohexylmethanamine and Its Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the N-benzyl-1-cyclohexylmethanamine scaffold presents a compelling starting point for the development of novel therapeutic agents. Its inherent structural features—a flexible cyclohexyl ring, a secondary or tertiary amine, and an aromatic benzyl group—offer a versatile platform for modification to tune biological activity. This guide provides a comprehensive comparison of the biological activities of N-benzyl-1-cyclohexylmethanamine and its derivatives, drawing upon available experimental data for structurally related compounds to illuminate the potential of this chemical class. We will delve into their antimicrobial, antifungal, and anticancer properties, offering insights into their mechanisms of action and the rationale behind synthetic modifications.
The N-benzyl-1-cyclohexylmethanamine Scaffold: A Foundation for Diverse Bioactivity
The core structure of N-benzyl-1-cyclohexylmethanamine combines lipophilic (cyclohexyl and benzyl groups) and hydrophilic (amine) moieties, a characteristic often associated with membrane interaction and biological activity. The secondary amine provides a key site for derivatization, allowing for the introduction of various substituents to modulate physicochemical properties such as polarity, basicity, and steric bulk. These modifications can profoundly influence the compound's interaction with biological targets, leading to a spectrum of activities.
Synthesis of N-benzyl-1-cyclohexylmethanamine Derivatives
The synthesis of derivatives of the N-benzyl-1-cyclohexylmethanamine scaffold can be achieved through several established organic chemistry methodologies. A common approach involves the reductive amination of cyclohexanecarboxaldehyde with benzylamine or its substituted analogues. For the synthesis of more complex, chiral derivatives, methods such as asymmetric Aza–Michael addition followed by Barton decarboxylation have been employed.[1][2]
Below is a generalized workflow for the synthesis of N-benzyl-1-cyclohexylmethanamine derivatives.
Caption: Generalized workflow for the synthesis of N-benzyl-1-cyclohexylmethanamine derivatives.
Comparative Biological Activities
While direct comparative data for N-benzyl-1-cyclohexylmethanamine and a systematic series of its derivatives are limited in the public domain, we can infer potential activities by examining structurally related compounds. The following sections summarize the observed biological activities of various N-benzyl-cyclohexylamine analogues.
Antimicrobial and Antifungal Activity
Derivatives of the N-benzyl-cyclohexylamine scaffold have demonstrated significant potential as antimicrobial and antifungal agents. Notably, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives exhibited potent activity against a range of bacterial and fungal strains.[3][4][5]
Key Observations:
-
High Potency: Several derivatives of N,N-dibenzyl-cyclohexane-1,2-diamine were found to be more active than the broad-spectrum antibiotic tetracycline, with Minimum Inhibitory Concentration (MIC) values as low as 0.0005-0.032 µg/mL.[3][4]
-
Broad Spectrum: Activity has been observed against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi such as Candida albicans, Candida glabrata, and Geotrichum candidium.[3][4][5]
-
Structure-Activity Relationship (SAR): The substitution pattern on the aromatic ring of the benzyl group plays a crucial role in determining the antimicrobial potency. For instance, in a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, specific substitutions led to potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 µg/mL.[6]
-
Amine Basicity: The basicity of the amine group has been suggested to be important for antifungal potency.[7]
Table 1: Antimicrobial and Antifungal Activity of Selected N-benzyl-cyclohexylamine Analogues
| Compound Class | Test Organism(s) | Key Findings | Reference(s) |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive & Gram-negative bacteria, Candida spp., Geotrichum candidum | Some derivatives are more potent than tetracycline (MIC: 0.0005-0.032 µg/mL). | [3][4][5] |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | P. aeruginosa, S. epidermidis, and other bacteria | Potent activity with MIC values as low as 0.002 µg/mL. | [6] |
| Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines | Cryptococcus neoformans, Trichophyton spp. | Amine basicity is crucial for antifungal activity. | [7] |
Anticancer Activity
Emerging evidence suggests that N-benzyl-amine derivatives possess promising anticancer properties. A notable example is N-benzyl-N-methyl-dodecan-1-amine, a compound related to the core structure, which has demonstrated anti-cancer effects against human A549 lung cancer cells.[8]
Mechanism of Action Insights:
The anticancer activity of these compounds appears to be multi-faceted, involving the induction of programmed cell death and the inhibition of key signaling pathways that promote cancer progression.
-
Induction of Apoptosis and Autophagy: N-benzyl-N-methyl-dodecan-1-amine was shown to sensitize lung cancer cells to both apoptosis and autophagy.[8]
-
Inhibition of TGF-β Signaling: This compound was also found to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] The TGF-β pathway is a critical regulator of cell growth, differentiation, and migration, and its dysregulation is a hallmark of many cancers.
Caption: Postulated mechanism of anticancer activity involving TGF-β signaling inhibition.
Neuropharmacological Potential
Dibenzylamine structures are known to possess neuropharmacological properties. Specifically, they have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of neurodegenerative diseases like Alzheimer's disease.[1] The N-benzyl-1-cyclohexylmethanamine scaffold could serve as a valuable starting point for the design of novel cholinesterase inhibitors.
Experimental Protocols
To facilitate further research in this area, we provide generalized protocols for key biological assays. These should be optimized based on the specific derivatives and cell lines being investigated.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast). Dilute the culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The N-benzyl-1-cyclohexylmethanamine scaffold and its derivatives represent a promising area for therapeutic discovery. The available data on structurally related compounds strongly suggest the potential for potent antimicrobial, antifungal, and anticancer activities. The versatility of the core structure allows for extensive chemical modification, providing a rich opportunity for structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on a systematic evaluation of a library of N-benzyl-1-cyclohexylmethanamine derivatives to establish a clear SAR. Elucidating the precise molecular targets and mechanisms of action for the most active compounds will be crucial for their further development as clinical candidates. The exploration of their neuropharmacological potential, particularly as cholinesterase inhibitors, also warrants further investigation. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
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García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Martín Garrido, N. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
-
Sharma, P., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(9), 4818-4825. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Kaowinn, S., et al. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2. European Journal of Pharmacology, 841, 19-27. [Link]
-
García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. [Link]
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Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]
-
Seltz, F., et al. (2012). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Bioorganic & Medicinal Chemistry Letters, 22(1), 442-445. [Link]
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Sharma, P., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. PubMed. [Link]
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Takeda Pharmaceutical Company Limited, et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. [Link]
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Al-Zharani, M. M., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. ResearchGate. [Link]
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Iqbal, Z., et al. (2018). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
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Salma, U., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
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Jintaporn, P., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-benzyl-1-cyclohexylmethanamine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-benzyl-1-cyclohexylmethanamine (CAS No. 4352-47-0). As a chemical intermediate with applications in pharmaceutical research and organic synthesis, its handling and disposal demand a rigorous adherence to safety protocols grounded in a thorough understanding of its chemical properties and associated hazards. This guide is intended for laboratory professionals, including researchers, chemists, and drug development scientists, to ensure that disposal procedures not only comply with regulatory standards but also protect personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of N-benzyl-1-cyclohexylmethanamine is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. This compound, and closely related benzylamines, presents a multi-faceted hazard profile that dictates its classification as a hazardous waste.
-
Corrosivity and Skin Damage: The primary and most immediate danger is its corrosive nature. Safety Data Sheets for analogous compounds consistently classify it as causing severe skin burns and serious eye damage.[1][2] This is due to the amine functional group, which can disrupt biological tissues through mechanisms like saponification of fats and protein denaturation. Direct contact can lead to rapid, irreversible tissue damage.
-
Toxicity: This chemical is classified as harmful if swallowed and can be toxic in contact with skin.[1] Systemic absorption through dermal contact or ingestion can lead to acute toxicity.
-
Sensitization and Irritation: There is a risk of allergic skin reactions and respiratory irritation.[2][3] Repeated or prolonged exposure can sensitize individuals, leading to more severe reactions upon subsequent contact.
-
Environmental Hazard: The compound is recognized as being harmful to aquatic life with long-lasting effects. Improper disposal, such as release into drains, can lead to significant environmental contamination. Its chemical structure does not lend itself to rapid biodegradation, posing a persistent threat to aquatic ecosystems.
-
Physical Hazards: While not highly flammable, it is a combustible liquid.[4][5] Vapors can be heavier than air and may form explosive mixtures with air, especially upon heating or in enclosed spaces.[2] In the event of a fire, it can produce poisonous gases, including nitrogen oxides.[4][6]
The causality is clear: the chemical's reactivity and toxicity necessitate that it be treated as a regulated hazardous waste, kept out of public sewer systems and landfills, and handled only by trained professionals with appropriate personal protective equipment.
Chemical and Physical Profile
A precise understanding of a chemical's properties is essential for safe handling and storage. The data below has been consolidated for quick reference.
| Property | Value | Source |
| Chemical Name | N-benzyl-1-cyclohexylmethanamine | - |
| Synonyms | N-benzylcyclohexanemethylamine, Benzenemethanamine, N-(cyclohexylmethyl)- | [7] |
| CAS Number | 4352-47-0 | [7] |
| Molecular Formula | C₁₄H₂₁N | [7] |
| Molecular Weight | 203.32 g/mol | [7] |
| GHS Hazard Statements | H302, H311, H314, H317, H335, H412 | [1][3] |
Pre-Disposal Handling and Waste Accumulation Protocol
Proper disposal begins with correct handling and accumulation at the point of generation.
Objective: To safely collect and store waste N-benzyl-1-cyclohexylmethanamine prior to final disposal, preventing contamination, spills, and exposure.
Required Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Secondary containment bin
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Chemical safety goggles and face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Lab coat or chemical-resistant apron
-
Closed-toe shoes
-
Step-by-Step Methodology:
-
Don PPE: Before handling the chemical or its waste, put on all required PPE.
-
Select a Waste Container: Choose a clean, dry container made of a material compatible with N-benzyl-1-cyclohexylmethanamine. Ensure it has a tightly sealing lid.
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. Fill in the generator's name, the full chemical name ("N-benzyl-1-cyclohexylmethanamine"), and the specific hazard characteristics (Corrosive, Toxic, Environmental Hazard).
-
Segregate the Waste Stream: This is a critical step. Do not mix this waste with other chemical streams. It is incompatible with strong acids, oxidizing agents, and acid chlorides.[4][6] Mixing can cause violent reactions.
-
Transfer Waste: Carefully transfer the waste into the labeled container, minimizing splashing. Perform this task inside a chemical fume hood.
-
Secure and Store: Tightly close the container lid. Place the container in a secondary containment bin in a designated, cool, and well-ventilated satellite accumulation area.[5] This area should be away from heat sources and incompatible chemicals.
The Disposal Workflow: A Step-by-Step Protocol
Final disposal must be conducted in strict accordance with federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]
Objective: To ensure the compliant and safe final disposal of accumulated N-benzyl-1-cyclohexylmethanamine waste.
Step-by-Step Methodology:
-
Waste Characterization: Based on its known hazards (corrosivity, toxicity), N-benzyl-1-cyclohexylmethanamine must be managed as a hazardous waste.[10][11] This determination is the first and most critical step in the RCRA compliance process.[11]
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical yourself. Your institution's EHS office is the primary point of contact. They will have established procedures and relationships with certified hazardous waste disposal companies.
-
Arrange for Pickup: Schedule a hazardous waste pickup with your EHS office. Provide them with the completed waste label information, including the volume of waste.
-
Documentation (The "Cradle-to-Grave" Principle): The RCRA framework operates on a "cradle-to-grave" system, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[9][12] When the waste is collected, you will sign a hazardous waste manifest. This is a legal document that tracks the waste.[12][13] Retain a copy of this manifest for your records as proof of proper disposal.
-
Final Disposal Method: The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] The most probable disposal method for this type of organic waste is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
If safe to do so, increase ventilation.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[16]
-
Wearing full PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[16]
-
Decontaminate the spill area as recommended by your institution's EHS office.
-
-
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Skin: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][16]
-
Disposal Decision Logic Diagram
The following diagram illustrates the logical workflow for the proper disposal of N-benzyl-1-cyclohexylmethanamine, from generation to final disposition.
Caption: Disposal workflow for N-benzyl-1-cyclohexylmethanamine.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Dimethylamine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling N-benzyl-1-cyclohexylmethanamine
In the dynamic landscape of drug development and chemical research, the paramount importance of safety cannot be overstated. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling N-benzyl-1-cyclohexylmethanamine. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.
Understanding the Hazard Profile
N-benzyl-1-cyclohexylmethanamine and structurally similar amines are potent chemicals that demand respect. A thorough risk assessment is the foundation of a robust safety plan. The primary hazards associated with this class of compounds include:
-
Severe Corrosivity: These amines can cause severe burns to the skin and permanent eye damage upon contact.[1][2][3][4] The corrosive nature necessitates a barrier that prevents any direct interaction with the body.
-
Toxicity: Inhalation, ingestion, or skin absorption of these chemicals can be harmful or even toxic.[1][2][3] Vapors and mists can cause respiratory irritation.[2][5]
-
Flammability: While not always highly flammable, these compounds can be combustible, especially at elevated temperatures, and their vapors may form explosive mixtures with air.[2][3][5]
This multi-faceted hazard profile dictates a multi-layered PPE strategy.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling N-benzyl-1-cyclohexylmethanamine, grounded in the established hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face from corrosive damage.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™, butyl rubber) | Prevents skin contact with the corrosive and potentially toxic liquid.[3][6] Glove material should be selected based on breakthrough time and permeation rate for the specific chemical or a similar class of amines. |
| Body Protection | Chemical-resistant laboratory coat or apron | Protects the torso and arms from splashes and spills. For larger quantities or increased risk of exposure, a full chemical-resistant suit may be necessary.[1][3] |
| Respiratory Protection | Use in a certified chemical fume hood | The primary engineering control to minimize inhalation of harmful vapors.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[2][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, doffing, and disposing of PPE is as critical as the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step procedure for safe PPE removal.
Operational and Disposal Plans
Handling and Storage:
-
Always handle N-benzyl-1-cyclohexylmethanamine within a well-ventilated area, preferably a certified chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][6]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]
-
Use non-sparking tools and ground all equipment when transferring the substance to prevent static discharge.[3][7]
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1][7] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
All contaminated PPE and spill cleanup materials must be disposed of as hazardous waste.
-
Dispose of unused or waste N-benzyl-1-cyclohexylmethanamine through a licensed hazardous waste disposal company.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these principles and protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling N-benzyl-1-cyclohexylmethanamine, fostering a culture of safety and scientific excellence.
References
- Apollo Scientific. (2023, July 11). N-Methylcyclohexylamine Safety Data Sheet.
- Fisher Scientific. (2025, December 21). N-Benzylmethylamine SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. PubChem. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2020, February 19). Safety Data Sheet: N-Methylcyclohexylamine, 98%.
- Merck Millipore. (2024, March 21). SAFETY DATA SHEET - N-Methylbenzylamine.
- Fisher Scientific. (2025, December 18). N-Methylcyclohexylamine SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET - N,N-Dicyclohexylmethylamine.
- LGC Standards. (n.d.). SAFETY DATA SHEET - 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Occupational Safety and Health Administration. (2022, June 2). CYCLOHEXYLAMINE.
- Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET - 1-Aminocyclohexane.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
